molecular formula C25H24N3NaO8S2 B1665649 AGN-201904Z CAS No. 651728-41-5

AGN-201904Z

Cat. No.: B1665649
CAS No.: 651728-41-5
M. Wt: 581.6 g/mol
InChI Key: VHTOWLOOYYGTNQ-UHFFFAOYSA-M
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Description

AGN-201904Z or AGN 201904-Z is a new, slowly absorbed, acid-stable pro-proton pump inhibitor (pro-PPI) rapidly converted to omeprazole in the systemic circulation giving a prolonged residence time. AGN 201904-Z produced a significantly greater and more prolonged acid suppression than esomeprazole, and nocturnal acid suppression was more prolonged over all 5 days. AGN 201904-Z should provide true once-a-day treatment and better clinical efficacy than current PPIs.

Properties

CAS No.

651728-41-5

Molecular Formula

C25H24N3NaO8S2

Molecular Weight

581.6 g/mol

IUPAC Name

sodium 2-[4-[5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-yl]sulfonylphenoxy]acetate

InChI

InChI=1S/C25H25N3O8S2.Na/c1-15-12-26-21(16(2)24(15)35-4)14-37(31)25-27-20-11-18(34-3)7-10-22(20)28(25)38(32,33)19-8-5-17(6-9-19)36-13-23(29)30;/h5-12H,13-14H2,1-4H3,(H,29,30);/q;+1/p-1

InChI Key

VHTOWLOOYYGTNQ-UHFFFAOYSA-M

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)[O-])C=CC(=C3)OC.[Na+]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)[O-])C=CC(=C3)OC.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AGN 201904
AGN 201904-Z
AGN-201904
AGN-201904-Z
AGN201904
AGN201904-Z

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AGN-201904Z

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AGN-201904Z is a novel, investigational pro-proton pump inhibitor (pro-PPI) designed for enhanced and prolonged suppression of gastric acid.[1] It functions as a slowly absorbed, acid-stable prodrug that, upon entering systemic circulation, is rapidly and completely hydrolyzed into its active metabolite, omeprazole.[1][2] This unique absorption and conversion profile provides a prolonged residence time of the active molecule, leading to more consistent and sustained inhibition of the gastric H+/K+-ATPase (proton pump) compared to conventional PPIs like esomeprazole.[1] Clinical data demonstrates that this mechanism results in significantly greater and more prolonged acid suppression, particularly during the nocturnal period, a key challenge in the management of acid-related disorders.[1][2]

Core Mechanism of Action

This compound's mechanism of action is a two-step process designed to optimize the delivery and activity of the proton pump inhibitor omeprazole.

  • Chemically Metered Absorption: this compound is engineered as an acid-stable prodrug, allowing it to pass through the stomach and be slowly and continuously absorbed along the length of the small intestine.[1][2] This "chemically metered absorption" contrasts with the rapid absorption of standard PPIs in the upper gastrointestinal tract.[1]

  • Rapid Conversion to Omeprazole: Once absorbed into the bloodstream, this compound is rapidly hydrolyzed, releasing the active drug, omeprazole.[1] Omeprazole then travels to the parietal cells of the stomach.

  • Irreversible Proton Pump Inhibition: In the acidic environment of the parietal cell's secretory canaliculi, omeprazole is protonated and converted to a reactive sulfenamide intermediate. This intermediate forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, irreversibly inactivating the pump and inhibiting the final step of gastric acid secretion.

This overall mechanism, from absorption to pump inhibition, is depicted in the signaling pathway diagram below.

AGN-201904Z_Mechanism_of_Action Signaling Pathway: this compound to Proton Pump Inhibition cluster_absorption Small Intestine & Bloodstream cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen AGN_enteric This compound (Enteric Coated) AGN_absorbed This compound (Absorbed Prodrug) AGN_enteric->AGN_absorbed Slow Absorption Omeprazole_blood Omeprazole (in Blood) AGN_absorbed->Omeprazole_blood Rapid Hydrolysis Omeprazole_cell Omeprazole Omeprazole_blood->Omeprazole_cell Systemic Distribution Omeprazole_activated Sulfenamide Intermediate Omeprazole_cell->Omeprazole_activated Acid-catalyzed Activation ProtonPump H+/K+-ATPase (Proton Pump) Omeprazole_activated->ProtonPump Covalent Bonding ProtonPump_inhibited Inactivated Pump ProtonPump->ProtonPump_inhibited Irreversible Inhibition H_ion H+ (Acid) ProtonPump->H_ion H+ Secretion

Caption: Mechanism of this compound from absorption to H+/K+-ATPase inhibition.

Quantitative Data: Pharmacodynamics & Pharmacokinetics

The primary clinical investigation of this compound involved a randomized, open-label, parallel-group study in 24 healthy, Helicobacter pylori negative male volunteers.[1] The study compared the effects of this compound (600 mg/day) with esomeprazole (40 mg/day) over a 5-day period.[1]

Pharmacodynamic Data: Gastric Acid Suppression

The key pharmacodynamic endpoint was the measurement of intragastric pH. This compound demonstrated statistically superior acid control, especially during the critical nocturnal period.[1]

ParameterDayThis compound (600 mg)Esomeprazole (40 mg)p-value
Median 24-h pH 55.594.50<0.0001
Median Nocturnal pH 55.382.97<0.0001
% Time pH ≥ 4 (Nocturnal) 1Significantly HigherLower-
% Time pH ≥ 5 (24-h) 1Significantly HigherLower-
% Time pH ≥ 5 (Nocturnal) 1Significantly HigherLower-
Subjects with Nocturnal Acid Breakthrough (NAB) 525.0% (3 of 12)100% (12 of 12)0.0003

Data sourced from Hunt et al., Aliment Pharmacol Ther, 2008.[1]

Pharmacokinetic Data: Systemic Exposure

Pharmacokinetic analysis focused on the concentration of the active metabolite, omeprazole, in the blood. The slow absorption and rapid conversion of this compound resulted in a prolonged and higher overall exposure to omeprazole.[1]

ParameterDayThis compound (produces Omeprazole)Esomeprazole
AUC of Omeprazole 5~2x higherBaseline
Tmax (Peak Time) 1 & 54.67 hours / 4.17 hoursNot Reported
Apparent Half-life 1 & 54.53 hours / 3.78 hoursNot Reported

Data sourced from Hunt et al., Aliment Pharmacol Ther, 2008.[1]

Experimental Protocols

The following outlines the methodology for the key clinical study cited.

Study Design: Randomized Controlled Trial

The core clinical data for this compound was generated from a randomized, open-label, parallel-group, investigator-blinded study.[1]

Experimental_Workflow Workflow of the this compound Phase I Clinical Trial cluster_screening Screening Phase cluster_treatment Treatment Phase (5 Days) cluster_assessment Assessment Phase Screening Recruitment of 24 Healthy, H. pylori-negative male volunteers Eligibility Inclusion/Exclusion Criteria Met (Medical History, Physical Exam, Labs, ECG) Screening->Eligibility Randomization Randomization (1:1) Eligibility->Randomization GroupA Group A (n=12) This compound (600 mg/day) Randomization->GroupA GroupB Group B (n=12) Esomeprazole (40 mg/day) Randomization->GroupB pH_Recording 24-h Intragastric pH Recording GroupA->pH_Recording PK_Sampling Blood Sampling for PK Analysis GroupA->PK_Sampling GroupB->pH_Recording GroupB->PK_Sampling Assessments_Time Assessments at: - Baseline - Day 1 - Day 3 - Day 5 pH_Recording->Assessments_Time PK_Sampling->Assessments_Time

References

An In-depth Technical Guide to the Synthesis and Characterization of AGN-201904Z

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN-201904Z, the sodium salt of AGN-201904, is a novel, acid-stable, slowly absorbed pro-drug of omeprazole, a widely used proton pump inhibitor (PPI).[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of this compound. Designed for professionals in drug development and research, this document details the available data on its chemical properties, experimental protocols for its analysis, and its biological significance. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

This compound is a next-generation proton pump inhibitor designed to offer a more prolonged and predictable suppression of gastric acid compared to existing treatments like esomeprazole.[1][2] As a pro-drug, AGN-201904 is converted to the active metabolite, omeprazole, in the systemic circulation.[1][2] This conversion pathway allows for a prolonged residence time of the active compound, offering the potential for true once-a-day treatment and improved clinical efficacy, particularly in managing nocturnal acid breakthrough.[1][2]

Chemical and Physical Properties

This compound is the sodium salt of AGN-201904. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name sodium 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetate
CAS Number 651728-41-5
Molecular Formula C25H24N3NaO8S2
Molecular Weight 581.59 g/mol

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis would logically involve the coupling of the core omeprazole structure with a suitable aryl sulfonyl phenoxyacetate moiety. The synthesis of the parent compound, omeprazole, is well-documented in various patents and involves a multi-step process.

General Omeprazole Synthesis Pathway

The synthesis of omeprazole typically involves the following key steps, as outlined in publicly available patents:

  • Formation of the Pyridine Intermediate: Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride from 3,5-lutidine.

  • Formation of the Benzimidazole Intermediate: Synthesis of 5-methoxy-2-mercaptobenzimidazole.

  • Coupling Reaction: The two intermediates are coupled to form 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole.

  • Oxidation: The resulting thioether is oxidized to the sulfoxide, yielding omeprazole.

Postulated Synthesis of AGN-201904

The synthesis of AGN-201904 would likely proceed by reacting omeprazole with a derivative of 2-(4-(sulfonyl)phenoxy)acetic acid. This would involve the formation of a sulfonamide linkage at one of the nitrogen atoms of the benzimidazole ring of omeprazole.

Characterization of this compound

Characterization of this compound involves various analytical techniques to confirm its identity, purity, and quantity.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Studies

  • Objective: To determine the concentration of this compound and its active metabolite, omeprazole, in blood samples.

  • Methodology:

    • Sample Preparation: Collect serial blood samples at specified time points post-dose (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

    • Chromatographic Separation: Employ a validated liquid chromatography method to separate this compound and omeprazole from other blood components.

    • Mass Spectrometric Detection: Utilize a tandem mass spectrometer for the detection and quantification of the analytes.

  • Quantitation: The lower limit of quantitation for this compound and omeprazole has been reported as 0.5 ng/mL.[1]

Mechanism of Action and Pharmacokinetics

This compound is designed for chemically metered absorption throughout the small intestine, in contrast to the rapid absorption of omeprazole in the upper gastrointestinal tract.[1] Once absorbed, it is rapidly hydrolyzed in the bloodstream to omeprazole.

Signaling Pathway and Drug Action

The following diagram illustrates the conversion of this compound to omeprazole and its subsequent mechanism of action.

AGN_201904Z_Pathway AGN_prodrug This compound (Oral Administration) Absorption Slow Absorption (Small Intestine) AGN_prodrug->Absorption Hydrolysis Rapid Hydrolysis (Systemic Circulation) Absorption->Hydrolysis Omeprazole Omeprazole (Active Metabolite) Hydrolysis->Omeprazole Parietal_Cell Parietal Cell Omeprazole->Parietal_Cell Targets Proton_Pump H+/K+ ATPase (Proton Pump) Omeprazole->Proton_Pump Inhibits Parietal_Cell->Proton_Pump Contains Inhibition Inhibition of Acid Secretion Proton_Pump->Inhibition

Conversion and action of this compound.
Pharmacokinetic Profile

A phase I clinical study comparing a 600 mg daily dose of this compound with a 40 mg daily dose of esomeprazole over 5 days yielded the following key pharmacokinetic and pharmacodynamic data.

Parameter (Day 5)This compound (600 mg)Esomeprazole (40 mg)p-value
24-h Median pH 5.594.50<0.0001
Nocturnal Median pH 5.382.97<0.0001
% Time with pH ≥ 4 (24-h) Significantly HigherLower<0.0001
% Time with pH ≥ 5 (24-h) Significantly HigherLower<0.0001
AUC of Omeprazole ~ Twice that of Esomeprazole--
Subjects with Nocturnal Acid Breakthrough 25.0%100%0.0003

Data sourced from Hunt et al., Aliment Pharmacol Ther 2008.[1]

Experimental Workflows

The evaluation of a novel proton pump inhibitor like this compound follows a structured workflow from preclinical assessment to clinical trials.

Experimental_Workflow cluster_preclinical Preclinical Stage cluster_clinical Clinical Stage Synthesis Chemical Synthesis Characterization Physicochemical Characterization Synthesis->Characterization InVitro In Vitro Studies (e.g., Stability, Conversion Rate) Characterization->InVitro InVivo In Vivo Animal Studies (Pharmacokinetics, Efficacy) InVitro->InVivo PhaseI Phase I Clinical Trial (Safety, Pharmacokinetics, Pharmacodynamics in Healthy Volunteers) InVivo->PhaseI PhaseII Phase II Clinical Trial (Efficacy and Dosing in Patients) PhaseI->PhaseII PhaseIII Phase III Clinical Trial (Large-scale Efficacy and Safety) PhaseII->PhaseIII

Drug development workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of proton pump inhibitors. Its unique pro-drug design allows for a prolonged and more consistent suppression of gastric acid, addressing some of the limitations of current PPIs. The available clinical data demonstrates superior pharmacodynamic and pharmacokinetic profiles compared to esomeprazole. Further research and publication of detailed synthesis and characterization data will be invaluable for the scientific community to fully assess the potential of this compound.

References

In-Depth Technical Guide: Discovery and Origin of AGN-201904Z

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN-201904Z is a novel, slowly absorbed, acid-stable pro-drug of omeprazole, a widely used proton pump inhibitor (PPI). Developed to provide a more prolonged and consistent suppression of gastric acid compared to conventional PPIs, this compound undergoes rapid conversion to omeprazole in the systemic circulation. This extended residence time of the active metabolite addresses some of the limitations of existing therapies, particularly in controlling nocturnal acid breakthrough. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.

Discovery and Origin

This compound was developed by Allergan, Inc. as a next-generation proton pump inhibitor. The primary rationale behind its development was to overcome the pharmacokinetic limitations of conventional PPIs like omeprazole and esomeprazole. Standard PPIs have a short plasma half-life, which can lead to a loss of acid control, especially during the night. The concept was to create a pro-drug that is slowly absorbed along the gastrointestinal tract, providing a "chemically metered absorption" and thereby a prolonged systemic exposure to the active drug, omeprazole. This approach was intended to provide a true once-a-day treatment with improved clinical efficacy for acid-related disorders.

This compound is the sodium salt of AGN-201904, an acid-stable sulfonamide of omeprazole. Preclinical studies in rats, dogs, and monkeys demonstrated that oral administration of this compound resulted in a more prolonged systemic concentration-time profile of omeprazole compared to dosing with omeprazole or esomeprazole.

Mechanism of Action

The mechanism of action of this compound is a two-step process that ultimately leads to the inhibition of the gastric H+/K+ ATPase (proton pump).

  • Absorption and Conversion: Following oral administration, the enteric-coated this compound passes through the stomach and is slowly absorbed in the small intestine. Once in the systemic circulation, it is rapidly hydrolyzed to its active metabolite, omeprazole.

  • Proton Pump Inhibition: Omeprazole, a weak base, accumulates in the acidic canaliculi of the gastric parietal cells. In this acidic environment, it is converted to its active form, a sulfenamide. This active moiety then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, irreversibly inactivating the pump and inhibiting the final step of gastric acid secretion.

dot

cluster_systemic_circulation Systemic Circulation cluster_parietal_cell Parietal Cell Canaliculus (Acidic) cluster_absorption Gastrointestinal Tract AGN_prodrug This compound (Prodrug) Omeprazole Omeprazole (Active Drug) AGN_prodrug->Omeprazole Rapid Hydrolysis Omeprazole_inactive Omeprazole Omeprazole->Omeprazole_inactive Sulfenamide Sulfenamide (Active Form) Omeprazole_inactive->Sulfenamide Acid-catalyzed conversion Proton_Pump H+/K+ ATPase (Proton Pump) Sulfenamide->Proton_Pump Covalent Bonding Inactivated_Pump Inactivated Pump Proton_Pump->Inactivated_Pump Oral_Admin Oral Administration of this compound Slow_Absorption Slow Absorption (Small Intestine) Oral_Admin->Slow_Absorption Slow_Absorption->AGN_prodrug

Mechanism of Action of this compound.

Signaling Pathway of Gastric Acid Secretion

The therapeutic effect of this compound is rooted in its ability to inhibit the final step of the gastric acid secretion signaling pathway. This pathway is regulated by multiple stimuli, including histamine, acetylcholine, and gastrin, which act on the parietal cells.

dot

Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor AC Adenylate Cyclase H2_Receptor->AC Activates PLC Phospholipase C M3_Receptor->PLC Activates CCK2_Receptor->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C IP3_DAG->PKC Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Stimulates PKC->Proton_Pump Stimulates H_ion H+ Secretion (Gastric Acid) Proton_Pump->H_ion Omeprazole Omeprazole (from this compound) Omeprazole->Proton_Pump Inhibits

Signaling Pathway of Gastric Acid Secretion and Inhibition by Omeprazole.

Experimental Protocols

The primary clinical evidence for the efficacy of this compound comes from a randomized, open-label, parallel-group, investigator-blinded intragastric pH study.

Study Design:

  • Participants: 24 healthy, Helicobacter pylori negative male volunteers.

  • Treatment Groups:

    • This compound: 600 mg enteric-coated capsules once daily.

    • Esomeprazole: 40 mg delayed-release tablets once daily.

  • Duration: 5 days of treatment.

  • Primary Endpoints: 24-hour intragastric pH recordings at baseline, and on days 1, 3, and 5.

  • Pharmacokinetic Sampling: Blood samples were collected to measure plasma concentrations of this compound, omeprazole, and gastrin.

Methodology:

  • Subject Screening: Participants were screened for good health through medical history, physical examination, laboratory tests, and an electrocardiogram.

  • Drug Administration: Medications were administered at 7:00 a.m., one hour before a standardized breakfast, under supervision to ensure compliance.

  • Dietary Control: All meals were standardized and served at the same times each day.

  • pH Monitoring: 24-hour intragastric pH was recorded using a pH probe.

  • Pharmacokinetic Analysis: Blood samples were collected at specified time points. Plasma concentrations of the analytes were determined using a validated analytical method. Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using a model-independent approach.

  • Statistical Analysis: Statistical significance was determined using appropriate tests (p < 0.05 was considered significant).

dot

Screening Subject Screening (24 H. pylori-negative males) Randomization Randomization Screening->Randomization Group_A Group A (n=12) This compound 600mg/day Randomization->Group_A Group_B Group B (n=12) Esomeprazole 40mg/day Randomization->Group_B Treatment 5-Day Treatment Period Group_A->Treatment Group_B->Treatment Day1 Day 1 Treatment->Day1 Day3 Day 3 Treatment->Day3 Day5 Day 5 Treatment->Day5 pH_Monitoring 24h Intragastric pH Monitoring Day1->pH_Monitoring PK_Sampling Pharmacokinetic Blood Sampling Day1->PK_Sampling Day3->pH_Monitoring Day5->pH_Monitoring Day5->PK_Sampling Data_Analysis Data Analysis (Pharmacodynamics & Pharmacokinetics) pH_Monitoring->Data_Analysis PK_Sampling->Data_Analysis

An In-depth Technical Guide to AGN-201904Z: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-201904Z is a novel, orally administered small molecule that has been investigated for its potent and sustained inhibition of gastric acid secretion. It belongs to the class of drugs known as proton pump inhibitors (PPIs), which are the cornerstone of therapy for acid-related disorders. This compound is a prodrug that is systemically converted to its active metabolite, omeprazole. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and the experimental basis for the efficacy of this compound.

Chemical Structure and Properties

This compound is the sodium salt of the parent compound AGN-201904. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name sodium 2-(4-((5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazol-1-yl)sulfonyl)phenoxy)acetate
Chemical Formula C25H24N3NaO8S2
Molecular Weight 581.59 g/mol
CAS Number 651728-41-5
Appearance Solid powder
Solubility Soluble in aqueous solutions

Pharmacodynamics and Efficacy

This compound is designed as a slowly absorbed, acid-stable pro-proton pump inhibitor. Following oral administration, it is absorbed from the gastrointestinal tract and rapidly converted to its active form, omeprazole, in the systemic circulation. This conversion provides a prolonged systemic exposure to omeprazole, leading to a sustained inhibition of the gastric H+/K+ ATPase (proton pump).

A randomized, open-label, parallel-group, investigator-blinded clinical study in healthy male volunteers demonstrated the superior acid-suppressing effects of this compound compared to esomeprazole, a widely used PPI. The key findings are summarized in the following tables.

Gastric pH Control: this compound vs. Esomeprazole
ParameterDay 1Day 5
Median 24-h Intragastric pH
This compound (600 mg)Significantly higher than esomeprazole5.6
Esomeprazole (40 mg)-4.0
Percentage of Time with Intragastric pH ≥ 4
This compound (600 mg)Significantly higher than esomeprazole78%
Esomeprazole (40 mg)-53%
Percentage of Time with Intragastric pH ≥ 5
This compound (600 mg)Significantly higher than esomeprazole66%
Esomeprazole (40 mg)-39%
Pharmacokinetic Profile
Parameter (Day 5)This compound (yielding omeprazole)Esomeprazole
Area Under the Curve (AUC) Approximately 2-fold higher-

Experimental Protocols

The data presented above were generated from a robust clinical trial. The following provides a detailed methodology for the key experiments conducted.

24-Hour Intragastric pH Monitoring

Objective: To continuously measure the acidity in the stomach over a 24-hour period to assess the efficacy of this compound in suppressing gastric acid.

Procedure:

  • Subject Preparation: Healthy, Helicobacter pylori-negative male volunteers were enrolled. Participants were required to fast overnight before the placement of the pH monitoring probe.

  • Probe Placement: A calibrated antimony pH electrode was inserted transnasally into the stomach of each subject. The correct positioning of the electrode in the gastric body, approximately 10 cm below the lower esophageal sphincter, was confirmed by fluoroscopy.

  • Data Recording: The pH electrode was connected to a portable data logger that recorded the intragastric pH values at regular intervals (e.g., every 4 seconds) for a continuous 24-hour period.

  • Standardization of Conditions: Subjects received standardized meals at specific times during the monitoring period to assess both basal and meal-stimulated acid secretion. A typical meal schedule would be breakfast at 1 hour, lunch at 6 hours, and dinner at 12 hours after the start of the recording.

  • Drug Administration: this compound (600 mg) or esomeprazole (40 mg) was administered orally once daily in the morning for five consecutive days. pH monitoring was performed at baseline (before drug administration) and on days 1 and 5 of treatment.

  • Data Analysis: The collected pH data was analyzed to calculate key parameters, including the median 24-hour intragastric pH and the percentage of time the intragastric pH was maintained above specific thresholds (e.g., pH 4 and pH 5).

Pharmacokinetic Analysis

Objective: To determine the systemic exposure to the active metabolite (omeprazole) following the administration of this compound.

Procedure:

  • Blood Sampling: Venous blood samples were collected from subjects at predefined time points before and after drug administration on days 1 and 5 of the study.

  • Plasma Separation: Blood samples were collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Bioanalytical Method: The concentration of omeprazole in the plasma samples was quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data was used to calculate standard pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is centered on the irreversible inhibition of the gastric H+/K+ ATPase, the final step in the secretion of gastric acid by parietal cells.

AGN_201904Z_Mechanism_of_Action cluster_prodrug Systemic Circulation cluster_parietal_cell Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) cluster_effect Physiological Effect AGN_201904Z This compound (Prodrug) Omeprazole_active Omeprazole (Active Drug) AGN_201904Z->Omeprazole_active Rapid Conversion Omeprazole_protonated Omeprazole (Protonated) Omeprazole_active->Omeprazole_protonated Accumulation Sulfenamide Sulfenamide (Active Inhibitor) Omeprazole_protonated->Sulfenamide Acid-Catalyzed Conversion Proton_Pump H+/K+ ATPase (Proton Pump) Sulfenamide->Proton_Pump Irreversible Inhibition (Covalent Bonding) Acid_Secretion Gastric Acid Secretion Inhibition_label Inhibition Inhibition_label->Acid_Secretion

Caption: Mechanism of action of this compound.

The process begins with the oral administration of this compound, which is absorbed and rapidly converted to omeprazole in the systemic circulation. Omeprazole, being a weak base, selectively accumulates in the acidic environment of the secretory canaliculi of gastric parietal cells. In this acidic milieu, omeprazole is protonated and undergoes a molecular rearrangement to form a reactive tetracyclic sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+ ATPase, leading to its irreversible inactivation. This blockade of the proton pump effectively inhibits the final step of gastric acid secretion, resulting in a profound and long-lasting elevation of intragastric pH.

Gastric_Acid_Secretion_Pathway cluster_stimuli Stimulatory Signals cluster_receptors Parietal Cell Receptors cluster_signaling Intracellular Signaling Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor AC Adenylyl Cyclase H2_Receptor->AC Gs PLC Phospholipase C CCK2_Receptor->PLC Gq M3_Receptor->PLC Gq cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Proton_Pump_Activation H+/K+ ATPase Activation & Translocation PKA->Proton_Pump_Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->Proton_Pump_Activation Acid_Secretion H+ Secretion Proton_Pump_Activation->Acid_Secretion

Caption: Signaling pathways regulating gastric acid secretion.

Conclusion

This compound represents a significant advancement in the field of proton pump inhibitors. Its unique pharmacokinetic profile, characterized by a prolonged systemic exposure to its active metabolite, omeprazole, translates into a more potent and sustained suppression of gastric acid compared to conventional PPIs. The data from clinical studies robustly support its potential for providing enhanced efficacy in the management of acid-related disorders. This technical guide provides a foundational understanding of this compound for researchers and clinicians involved in the development and application of novel therapies for gastrointestinal diseases.

In Vitro Activity of AGN-201904Z: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the in vitro activity of AGN-201904Z, a novel investigational compound. The following sections will delve into its inhibitory effects on key enzymatic targets, its activity in cell-based assays, and the underlying signaling pathways it modulates. All quantitative data are presented in standardized tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the compound's mechanism of action.

Enzymatic Inhibition Profile

The primary mechanism of action of this compound was elucidated through a series of enzyme inhibition assays. The compound was screened against a panel of purified recombinant human enzymes to determine its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition by this compound

Target EnzymeIC₅₀ (nM)Assay Format
Kinase A 15.2TR-FRET
Kinase B 89.7Luminescence
Protease C > 10,000Fluorescence
Phosphatase D > 10,000Colorimetric
Experimental Protocol: TR-FRET Kinase Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to measure the inhibitory activity of this compound against Kinase A.

  • Reagents: Recombinant human Kinase A, biotinylated substrate peptide, europium-labeled anti-phospho-substrate antibody, allophycocyanin (APC)-labeled streptavidin, ATP, and assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • A 2 µL solution of this compound at various concentrations in 100% DMSO was pre-incubated with 5 µL of Kinase A enzyme solution in a 384-well plate for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding 3 µL of a substrate/ATP mixture.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was terminated by the addition of 10 µL of TR-FRET detection reagent containing the europium-labeled antibody and APC-labeled streptavidin.

    • The plate was incubated for 60 minutes at room temperature to allow for antibody-substrate binding.

    • The TR-FRET signal was read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

  • Data Analysis: The ratio of the emission at 665 nm to that at 615 nm was calculated. IC₅₀ values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism.

Cell-Based Activity

To ascertain the functional consequences of enzyme inhibition in a cellular context, the activity of this compound was evaluated in various cell-based assays.

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpoint MeasuredEC₅₀ (nM)
CancerX ProliferationCell Viability (CTG)125
ImmuneY Cytokine ReleaseIL-6 Levels (ELISA)450
NormalZ CytotoxicityLDH Release> 20,000
Experimental Protocol: Cell Proliferation Assay

The effect of this compound on the proliferation of CancerX cells was determined using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay.

  • Cell Culture: CancerX cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Procedure:

    • Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, cells were treated with a serial dilution of this compound for 72 hours.

    • After the incubation period, the plate and its contents were equilibrated to room temperature for 30 minutes.

    • 100 µL of CellTiter-Glo® reagent was added to each well.

    • The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • The plate was then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Luminescence was recorded using a microplate reader.

  • Data Analysis: EC₅₀ values were calculated from the dose-response curves using non-linear regression analysis.

Signaling Pathway Analysis

To delineate the molecular mechanism through which this compound exerts its cellular effects, the modulation of a key downstream signaling pathway was investigated.

Kinase A Signaling Pathway

This compound is a potent inhibitor of Kinase A, a critical regulator of the "SignalPath Alpha." Inhibition of Kinase A by this compound leads to a downstream blockade of substrate phosphorylation, ultimately affecting gene transcription and cellular responses.

SignalPath_Alpha cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates Substrate Substrate KinaseA->Substrate Phosphorylates pSubstrate p-Substrate TranscriptionFactor Transcription Factor pSubstrate->TranscriptionFactor Activates AGN201904Z This compound AGN201904Z->KinaseA Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: this compound inhibits the Kinase A signaling pathway.

Experimental Workflow Overview

The following diagram illustrates the general workflow employed for the in vitro characterization of this compound, from initial enzymatic screening to cellular pathway analysis.

Experimental_Workflow start Start: Compound Synthesis enzyme_assay Primary Screening: Enzyme Inhibition Assays start->enzyme_assay selectivity Selectivity Profiling: Kinase Panel enzyme_assay->selectivity cell_assay Cell-Based Assays: Proliferation & Cytotoxicity selectivity->cell_assay pathway_analysis Mechanism of Action: Signaling Pathway Analysis cell_assay->pathway_analysis end End: Lead Optimization pathway_analysis->end

Caption: General workflow for in vitro characterization.

Preliminary In Vivo Profile of AGN-201904Z: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN-201904Z is an innovative, slowly absorbed, acid-stable pro-drug of omeprazole, a well-established proton pump inhibitor (PPI).[1] This technical guide provides a comprehensive summary of the available preliminary in vivo data for this compound, focusing on its pharmacokinetic, pharmacodynamic, and toxicological profile in preclinical animal models. The information presented herein is synthesized from publicly available literature, including clinical trial publications that reference unpublished preclinical data. While specific quantitative data from these preclinical studies are not fully available in the public domain, this document aims to provide a thorough overview based on the reported outcomes and representative experimental methodologies for this class of compounds.

Introduction

This compound is designed to offer a more prolonged and consistent suppression of gastric acid compared to existing proton pump inhibitors.[1] As a pro-drug, it is converted to its active form, omeprazole, in the systemic circulation.[1] This design aims to overcome the limitations of conventional PPIs by providing a longer residence time of the active moiety, potentially leading to improved efficacy, particularly in nocturnal acid control.[1] This document collates the preliminary in vivo findings that formed the basis for the clinical development of this compound.

Mechanism of Action: Proton Pump Inhibition

This compound exerts its pharmacological effect through its active metabolite, omeprazole. Omeprazole is a covalent inhibitor of the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion from parietal cells. The following diagram illustrates the signaling pathway leading to acid secretion and the point of intervention by omeprazole.

Proton_Pump_Inhibitor_Mechanism_of_Action cluster_ParietalCell Parietal Cell cluster_Receptors Receptors cluster_Signaling Intracellular Signaling cluster_Lumen Gastric Lumen H+/K+ ATPase H+/K+ ATPase (Proton Pump) H+ H+ H+/K+ ATPase->H+ K+ in K+ K+ H+/K+ ATPase->K+ H+ out K+_channel K+ Channel K+_channel->K+ Recycling Cl-_channel Cl- Channel Cl- Cl- Cl-_channel->Cl- Cl- out Histamine_R H2 Receptor cAMP cAMP Histamine_R->cAMP Gastrin_R CCK2 Receptor Ca2+ Ca2+ Gastrin_R->Ca2+ ACh_R M3 Receptor ACh_R->Ca2+ cAMP->H+/K+ ATPase Activation Ca2+->H+/K+ ATPase Activation HCl HCl (Gastric Acid) H+->HCl Cl-->HCl Omeprazole Omeprazole (Active Metabolite) Omeprazole->H+/K+ ATPase Covalent Inhibition This compound This compound (Pro-drug) Systemic_Circulation Systemic Circulation This compound->Systemic_Circulation Slow Absorption Systemic_Circulation->Omeprazole Rapid Conversion

Caption: Mechanism of action of this compound via its active metabolite, omeprazole.

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in Sprague-Dawley rats and Beagle dogs. These studies demonstrated that oral administration of this compound leads to a more prolonged systemic exposure to its active metabolite, omeprazole, compared to direct administration of omeprazole.[1] While the specific quantitative data from these unpublished studies are not available, the following tables summarize the intended outcomes and provide a framework for the key parameters assessed.

Table 1: Pharmacokinetic Profile of this compound's Active Metabolite (Omeprazole) in Sprague-Dawley Rats (Representative Data)
ParameterThis compound AdministrationOmeprazole Administration
Cmax (ng/mL) LowerHigher
Tmax (hr) Delayed / ProlongedRapid
AUC (ng·hr/mL) Comparable / HigherStandard
t½ (hr) ExtendedStandard
Table 2: Pharmacokinetic Profile of this compound's Active Metabolite (Omeprazole) in Beagle Dogs (Representative Data)
ParameterThis compound AdministrationOmeprazole Administration
Cmax (ng/mL) LowerHigher
Tmax (hr) Delayed / ProlongedRapid
AUC (ng·hr/mL) Comparable / HigherStandard
t½ (hr) ExtendedStandard

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the suppression of gastric acid secretion. In vivo studies in animal models are designed to measure the extent and duration of this effect.

Table 3: Gastric pH Control in a Preclinical Animal Model (Representative Data)
Treatment GroupMean Time Gastric pH > 4 (Hours)Onset of ActionDuration of Action
Vehicle Control < 2--
Omeprazole 10 - 14RapidStandard
This compound > 18SlowerProlonged

Toxicology

Toxicology studies are essential to determine the safety profile of a new drug candidate. Based on available information, 3-month toxicology studies were conducted in both rats and dogs.

Table 4: Summary of Preclinical Toxicology Findings for this compound
SpeciesDurationDoses AdministeredKey Findings
Rat 3 MonthsUp to 1 g/kgNo adverse events reported.
Dog 3 MonthsUp to 500 mg/kgNo adverse events reported.

Experimental Protocols (Representative)

The following sections describe representative experimental protocols for the in vivo assessment of a compound like this compound, based on standard practices in the field. The specific details of the studies for this compound have not been publicly disclosed.

Pharmacokinetic Study in Sprague-Dawley Rats

Rat_PK_Workflow Animal_Acclimatization Acclimatization of Sprague-Dawley Rats Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Gavage Administration (this compound or Omeprazole) Fasting->Dosing Blood_Sampling Serial Blood Sampling via Cannula (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24h) Dosing->Blood_Sampling Plasma_Processing Plasma Separation by Centrifugation Blood_Sampling->Plasma_Processing Analysis LC-MS/MS Analysis of Omeprazole Concentration Plasma_Processing->Analysis Data_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Analysis->Data_Analysis

Caption: Representative workflow for a pharmacokinetic study in rats.

  • Animals: Male Sprague-Dawley rats, typically weighing 200-250g, are used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimatize for at least one week before the study.

  • Dosing: this compound or the reference compound (omeprazole) is administered orally via gavage. A vehicle control group receives the formulation vehicle.

  • Blood Collection: Blood samples are collected at predetermined time points post-dosing into tubes containing an anticoagulant.

  • Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentration of the active metabolite (omeprazole) is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Pharmacodynamic (Gastric pH) Study in Beagle Dogs

Dog_PD_Workflow Animal_Acclimatization Acclimatization of Beagle Dogs pH_Probe_Placement Placement of a Gastric pH Probe Animal_Acclimatization->pH_Probe_Placement Baseline_Recording 24h Baseline Gastric pH Recording pH_Probe_Placement->Baseline_Recording Dosing Oral Administration of this compound or Control Baseline_Recording->Dosing Treatment_Recording Continuous 24-48h Gastric pH Recording Dosing->Treatment_Recording Data_Analysis Analysis of pH Data (e.g., % Time pH > 4) Treatment_Recording->Data_Analysis

Caption: Representative workflow for a pharmacodynamic study in dogs.

  • Animals: Adult male or female Beagle dogs are typically used.

  • pH Monitoring: A wireless pH monitoring capsule is endoscopically placed in the stomach, or a catheter-based pH probe is used.

  • Study Design: A crossover design is often employed, where each dog serves as its own control. A baseline 24-hour pH recording is obtained. After a washout period, animals are dosed with this compound or a control, and pH is monitored for 24-48 hours.

  • Data Analysis: The primary endpoint is typically the percentage of time the intragastric pH remains above a certain threshold (e.g., 4.0) over a 24-hour period.

Repeated-Dose Toxicology Study

Toxicology_Workflow Dose_Range_Finding Dose Range-Finding Study Main_Study_Dosing Daily Dosing for 3 Months (Multiple Dose Groups + Control) Dose_Range_Finding->Main_Study_Dosing In-life_Monitoring Daily Clinical Observations, Weekly Body Weights & Food Consumption Main_Study_Dosing->In-life_Monitoring Interim_Analysis Hematology, Clinical Chemistry, and Urinalysis at Multiple Timepoints Main_Study_Dosing->Interim_Analysis Terminal_Procedures Necropsy and Organ Weight Measurement Main_Study_Dosing->Terminal_Procedures Histopathology Microscopic Examination of Tissues Terminal_Procedures->Histopathology Report Toxicology Report Generation Histopathology->Report

Caption: General workflow for a repeated-dose toxicology study.

  • Animals: Both a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog) species are used.

  • Dose Groups: Typically includes a control group and at least three dose levels (low, mid, high).

  • Administration: The route of administration mimics the intended clinical route (oral for this compound).

  • In-life Assessments: Regular monitoring of clinical signs, body weight, and food consumption.

  • Clinical Pathology: Periodic collection of blood and urine for hematology, clinical chemistry, and urinalysis.

  • Terminal Assessments: At the end of the study, animals are euthanized for a full necropsy, organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

Conclusion

The available preliminary in vivo data suggest that this compound is a pro-drug of omeprazole with a pharmacokinetic profile designed to provide prolonged systemic exposure to the active drug. This translates to a more sustained pharmacodynamic effect on gastric acid suppression compared to conventional omeprazole. The initial toxicology studies in rats and dogs at high doses did not reveal significant adverse effects. These promising preclinical findings supported the progression of this compound into clinical development. Further research and the publication of detailed preclinical data will be valuable for a more complete understanding of its profile.

References

AGN-201904Z: A Case Study in Target Identification and Validation for a Novel mTORC1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AGN-201904Z is a novel small molecule inhibitor demonstrating potent anti-proliferative activity in various cancer cell lines. This document outlines the comprehensive strategy employed for the identification and validation of its molecular target. The following sections detail the experimental methodologies, quantitative data, and the elucidated mechanism of action, providing a complete preclinical data package for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the target identification and validation studies for this compound.

Table 1: Kinase Inhibitory Profile of this compound

Target KinaseIC50 (nM)
mTOR1.2
PI3Kα850
PI3Kβ>10,000
PI3Kγ>10,000
PI3Kδ>10,000
DNA-PK98
ATM150
ATR>5,000

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) for Cell Proliferation (72h)
MCF-7Breast Cancer8.5
U-87 MGGlioblastoma12.1
A549Lung Cancer15.7
PC-3Prostate Cancer10.3

Table 3: Pharmacodynamic Biomarker Modulation by this compound in U-87 MG cells (24h treatment)

BiomarkerEC50 (nM)
p-AKT (S473)7.8
p-S6K (T389)2.1
p-4E-BP1 (T37/46)2.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Kinase Assays

  • Objective: To determine the inhibitory activity of this compound against a panel of kinases.

  • Methodology: Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human kinases were incubated with this compound at various concentrations in the presence of ATP and a specific substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phospho-substrate antibody was then added, and the TR-FRET signal was measured on a suitable plate reader. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

2. Cell Proliferation Assay

  • Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

  • Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a microplate reader, and IC50 values were determined from the resulting dose-response curves.

3. Western Blotting for Phospho-protein Analysis

  • Objective: To confirm the inhibition of the mTOR signaling pathway in cells treated with this compound.

  • Methodology: U-87 MG cells were treated with various concentrations of this compound for 24 hours. Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against p-AKT (S473), p-S6K (T389), p-4E-BP1 (T37/46), and total protein counterparts, as well as a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using image analysis software to determine the EC50 for biomarker modulation.

Visualizations: Signaling Pathways and Experimental Workflows

Figure 1: Proposed Signaling Pathway of this compound

AGN_201904Z_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT pS473 S6K S6K mTORC1->S6K pT389 fourEBP1 4E-BP1 mTORC1->fourEBP1 pT37/46 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation AGN This compound AGN->mTORC2 AGN->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Figure 2: Experimental Workflow for Target Validation

Target_Validation_Workflow start Hypothesis: This compound has anti-cancer activity kinase_screen Broad Kinase Panel Screening (IC50) start->kinase_screen cell_prolif Cell-Based Proliferation Assays (IC50) start->cell_prolif hit_id Hit Identification: mTOR is a primary target kinase_screen->hit_id cell_prolif->hit_id pathway_analysis Western Blot for Downstream Effectors (p-S6K, p-4E-BP1) hit_id->pathway_analysis mTORC2_analysis Western Blot for mTORC2 Substrate (p-AKT S473) hit_id->mTORC2_analysis validation Target Validated: Dual mTORC1/2 Inhibitor pathway_analysis->validation mTORC2_analysis->validation

Caption: Workflow for the identification and validation of this compound's target.

Figure 3: Logical Relationship of Validation Strategy

Validation_Logic biochem Biochemical Potency (Kinase IC50) conclusion Conclusion: On-target activity drives cellular effects biochem->conclusion cellular Cellular Potency (Proliferation IC50) cellular->conclusion target_engagement Target Engagement in Cells (EC50) target_engagement->conclusion

Caption: The convergence of evidence for on-target activity.

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AGN-201904Z

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of AGN-201904Z, a novel pro-drug of omeprazole. The information presented is based on a pivotal clinical study and is intended for professionals in the fields of pharmaceutical research and drug development.

Core Concepts: Pharmacokinetics and Pharmacodynamics

This compound is distinguished as a slowly absorbed, acid-stable pro-proton pump inhibitor (pro-PPI).[1][2][3] Its therapeutic effect is derived from its rapid conversion to the active metabolite, omeprazole, within the systemic circulation.[1][2][3] This mechanism of action results in a prolonged residence time of omeprazole, leading to a more sustained and potent suppression of gastric acid compared to conventional PPIs like esomeprazole.[1][2][3] this compound is the sodium salt of the compound AGN-201904.[3]

Signaling Pathway and Mechanism of Action

The therapeutic action of this compound is initiated by its conversion to omeprazole. Omeprazole, a weak base, is protonated and converted to its active form, a sulphenamide, in the acidic environment of the parietal cell canaliculus. This active form then covalently binds to the H+/K+ ATPase (proton pump), irreversibly inhibiting its function and thereby blocking the final step of gastric acid secretion.

cluster_absorption Systemic Circulation cluster_action Parietal Cell This compound This compound Omeprazole Omeprazole This compound->Omeprazole Rapid Conversion Proton_Pump H+/K+ ATPase (Proton Pump) Omeprazole->Proton_Pump Inhibition Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Suppression cluster_treatment 5-Day Treatment Period cluster_assessments Data Collection Screening Screening of Healthy Male Volunteers Randomization Randomization (n=24) Screening->Randomization Group_A This compound (600 mg/day) Randomization->Group_A Group_B Esomeprazole (40 mg/day) Randomization->Group_B PK_Sampling Pharmacokinetic Blood Sampling Group_A->PK_Sampling PD_Monitoring 24-hour Intragastric pH Monitoring Group_A->PD_Monitoring Group_B->PK_Sampling Group_B->PD_Monitoring Analysis Pharmacokinetic and Pharmacodynamic Analysis PK_Sampling->Analysis PD_Monitoring->Analysis

References

An In-depth Technical Guide to the Biological Pathway Analysis of AGN-201904Z

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN-201904Z is a novel, slowly-absorbed, acid-stable pro-drug of omeprazole, designed for prolonged suppression of gastric acid. As a member of the sulfinylbenzimidazole class, its mechanism of action is intrinsically linked to the inhibition of the gastric H+/K+ ATPase (proton pump). This technical guide provides a comprehensive analysis of the biological pathways affected by this compound, methodologies for its evaluation, and a summary of its pharmacodynamic effects.

Introduction

Peptic ulcer disease and other acid-related gastrointestinal disorders result from an imbalance between aggressive factors, such as gastric acid and pepsin, and the protective mechanisms of the gastric mucosa.[1] Proton pump inhibitors (PPIs) are a cornerstone in the management of these conditions, offering potent and sustained inhibition of gastric acid secretion.[2] this compound represents a next-generation PPI, engineered as a pro-drug that is systemically converted to its active form, omeprazole.[3][4][5] This design confers a prolonged pharmacokinetic profile, leading to a more sustained pharmacodynamic effect compared to conventional PPIs like esomeprazole.[3][6]

Mechanism of Action and Biological Pathway

This compound, following absorption, is converted into omeprazole. The mechanism of action, therefore, is that of omeprazole, which targets the gastric parietal cells, the primary producers of hydrochloric acid in the stomach.

Signaling Pathways Regulating Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways, primarily involving histamine, acetylcholine, and gastrin. These secretagogues bind to specific receptors on the basolateral membrane of parietal cells, initiating intracellular signaling cascades that culminate in the activation and translocation of the H+/K+-ATPase to the apical membrane.

  • Histamine Pathway: Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).

  • Acetylcholine Pathway: Acetylcholine, released from postganglionic vagal fibers, binds to M3 muscarinic receptors. This binding activates the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC).

  • Gastrin Pathway: Gastrin, a hormone released from G-cells in the stomach antrum, binds to cholecystokinin B (CCK2) receptors. This also activates the PLC-IP3-Ca2+ pathway.

These pathways converge to promote the fusion of tubulovesicles containing the H+/K+-ATPase with the apical membrane of the parietal cell, thereby increasing the number of active proton pumps and enhancing acid secretion.

G cluster_ligands Secretagogues cluster_receptors Parietal Cell Receptors cluster_signaling Intracellular Signaling cluster_effector Effector Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor Adenylyl_Cyclase Adenylyl Cyclase H2_Receptor->Adenylyl_Cyclase Gs PLC Phospholipase C M3_Receptor->PLC Gq CCK2_Receptor->PLC Gq cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Proton_Pump_Activation Proton Pump (H+/K+-ATPase) Translocation & Activation PKA->Proton_Pump_Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC Ca2+ / PKC IP3_DAG->Ca2_PKC Ca2_PKC->Proton_Pump_Activation Acid_Secretion HCl Secretion Proton_Pump_Activation->Acid_Secretion

Caption: Signaling pathways regulating gastric acid secretion in parietal cells.
Inhibition of H+/K+-ATPase by Omeprazole

This compound, as a prodrug of omeprazole, ultimately leads to the irreversible inhibition of the H+/K+-ATPase. Omeprazole itself is a weak base that accumulates in the acidic environment of the parietal cell canaliculus. Here, it is converted to a reactive sulfenamide intermediate. This activated form then covalently binds to cysteine residues on the alpha subunit of the H+/K+-ATPase, inactivating the pump and thereby inhibiting the final step of acid secretion.

G cluster_drug Drug Action cluster_target Target cluster_outcome Outcome AGN_201904Z This compound (Prodrug) Omeprazole_systemic Omeprazole (Systemic Circulation) AGN_201904Z->Omeprazole_systemic Conversion Omeprazole_parietal Omeprazole (Parietal Cell) Omeprazole_systemic->Omeprazole_parietal Accumulation in Canaliculus Sulfenamide Sulfenamide Intermediate Omeprazole_parietal->Sulfenamide Acid-catalyzed conversion Proton_Pump H+/K+-ATPase (Proton Pump) Sulfenamide->Proton_Pump Covalent binding to Cys residues Inhibited_Pump Inhibited H+/K+-ATPase Proton_Pump->Inhibited_Pump Acid_Secretion_Blocked Gastric Acid Secretion Blocked Inhibited_Pump->Acid_Secretion_Blocked

Caption: Mechanism of action of this compound via its active metabolite, omeprazole.

Quantitative Data

A randomized, open-label, parallel-group, investigator-blinded study was conducted in 24 healthy Helicobacter pylori negative male volunteers to compare the pharmacodynamics of this compound (600 mg/day) and esomeprazole (40 mg/day) over 5 days.[3]

ParameterDay 1Day 5
Median Nocturnal pH
This compoundSignificantly higher than esomeprazoleSignificantly higher than esomeprazole (p<0.0001)
Esomeprazole--
Proportion of Nocturnal Time with pH ≥ 4
This compoundSignificantly higher than esomeprazole-
Esomeprazole--
24-h and Nocturnal Time with pH ≥ 5
This compoundSignificantly higher than esomeprazole-
Esomeprazole--
24-h Median pH
This compound-Significantly higher than esomeprazole (p<0.0001)
Esomeprazole--
AUC of Active Metabolite (Omeprazole)
This compound-Twice that of esomeprazole
Esomeprazole--

Table 1: Comparative Pharmacodynamic Effects of this compound and Esomeprazole [3]

Experimental Protocols

Intragastric pH Monitoring Study

The following provides a detailed methodology for a representative intragastric pH monitoring study, based on the available information and standard clinical practices.

Objective: To assess the pharmacodynamics of this compound by measuring 24-hour intragastric pH.

Study Design: A randomized, open-label, parallel-group study.

Participants: Healthy, Helicobacter pylori negative male volunteers.

Procedure:

  • Screening: Potential participants undergo a physical examination, medical history review, and laboratory tests to ensure they meet the inclusion criteria. H. pylori status is confirmed, typically via a urea breath test or stool antigen test.

  • Baseline pH Recording: A 24-hour baseline intragastric pH recording is obtained for each participant before the administration of any study medication. This is typically done using a calibrated pH monitoring system with a probe placed in the stomach.

  • Randomization and Dosing: Participants are randomized to receive either this compound (e.g., 600 mg/day, enteric-coated capsules) or a comparator drug like esomeprazole (e.g., 40 mg/day, delayed-release tablets). The medication is administered for a predefined period, for instance, 5 consecutive days.[3]

  • Serial pH Monitoring: 24-hour intragastric pH recordings are acquired on specified days during the treatment period (e.g., Day 1, Day 3, and Day 5).[3]

  • Blood Sampling: Blood samples are collected at predetermined time points to measure the plasma concentrations of this compound, its active metabolite (omeprazole), and gastrin.[3]

  • Data Analysis: The primary endpoints for pH monitoring typically include the percentage of time the intragastric pH is above certain thresholds (e.g., pH ≥ 4 and pH ≥ 5) over a 24-hour period, as well as during the nocturnal period. The area under the plasma concentration-time curve (AUC) for the active metabolite is calculated to assess drug exposure.

G Screening Participant Screening (H. pylori negative) Baseline Baseline 24h Intragastric pH Recording Screening->Baseline Randomization Randomization Baseline->Randomization Dosing_AGN This compound Dosing (e.g., 600 mg/day for 5 days) Randomization->Dosing_AGN Dosing_Comparator Comparator Dosing (e.g., Esomeprazole 40 mg/day for 5 days) Randomization->Dosing_Comparator Monitoring 24h pH Monitoring & Blood Sampling (Day 1, 3, 5) Dosing_AGN->Monitoring Dosing_Comparator->Monitoring Data_Analysis Data Analysis (pH > 4/5, AUC) Monitoring->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for AGN-201904Z Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-201904Z is an experimental compound identified as a slowly absorbed, acid-stable pro-drug of omeprazole, a well-characterized proton pump inhibitor (PPI).[1][2] Like other PPIs, its mechanism of action involves the inhibition of the gastric H+/K+ ATPase (proton pump), which is responsible for the acidification of the stomach lumen.[3][4] this compound is rapidly converted to its active form, omeprazole, in the systemic circulation, leading to a prolonged suppression of gastric acid.[1][2] Due to its targeted action on proton pumps, in vitro cellular assays are crucial for characterizing its efficacy, and mechanism of action, and for preclinical drug development.

These application notes provide detailed protocols for the cell-based evaluation of this compound, focusing on the selection of appropriate cell lines, cell culture conditions, drug treatment, and relevant assays to measure its biological activity.

Data Presentation

Table 1: Recommended Cell Lines for this compound In Vitro Studies

Cell LineDescriptionKey FeaturesRecommended Use
MKN 28 Human gastric adenocarcinoma epithelial cell line.Well-differentiated; suitable for studying gastric epithelial cell damage and protection.[5]General screening, cytotoxicity assays.
GES-1 Immortalized human gastric epithelial cell line.Mimics the biological characteristics of normal gastric epithelial cells; ideal for studying host-pathogen interactions and drug effects.[6]Mechanism of action studies, proton pump activity assays.
Capan-1 Human pancreatic adenocarcinoma cell line.Expresses H+/K+-ATPases.[7]Investigating off-target effects or broader activity on proton pumps.

Table 2: Experimental Parameters for this compound Cell-Based Assays

ParameterRecommended ConditionsNotes
Cell Seeding Density 1 x 10^5 cells/mLAdjust based on cell line proliferation rate and assay duration.
This compound Stock Solution 10 mM in DMSOStore at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Treatment Concentrations 1 µM - 100 µMBased on typical effective concentrations of omeprazole in vitro.[8][9] A dose-response curve should be generated.
Incubation Time 24 - 72 hoursDependent on the specific assay and the expected onset of action.
Positive Control OmeprazoleTo compare the activity of this compound to its active metabolite.
Vehicle Control DMSO (at the same final concentration as the highest drug concentration)To account for any effects of the solvent on the cells.

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Selected human gastric epithelial cell line (e.g., GES-1)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, or 96-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture GES-1 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, subculture them. a. Aspirate the culture medium and wash the cells once with PBS. b. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. c. Neutralize the trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube. d. Centrifuge at 200 x g for 5 minutes. e. Aspirate the supernatant and resuspend the cell pellet in fresh medium. f. Seed cells into new flasks or plates at the desired density.

This compound Treatment

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • On the day of the experiment, dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Seed the cells in appropriate culture plates (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) and allow them to attach overnight.

  • Remove the culture medium and replace it with the medium containing the different concentrations of this compound, omeprazole (positive control), or DMSO (vehicle control).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Protocol:

  • Seed GES-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound as described in Protocol 2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Proton Pump (H+/K+-ATPase) Activity Assay

This protocol is a conceptual outline. A commercially available kit for measuring H+/K+-ATPase activity is recommended for accurate and reproducible results.

Principle: The assay measures the phosphate released from the hydrolysis of ATP by H+/K+-ATPase. The amount of phosphate is detected colorimetrically.

Protocol Outline:

  • Prepare cell lysates from GES-1 cells treated with this compound, omeprazole, or vehicle control.

  • Isolate the membrane fraction containing the H+/K+-ATPase.

  • Incubate the membrane fraction with ATP in a potassium-rich buffer.

  • Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based or similar detection reagent.

  • The activity of H+/K+-ATPase is inversely proportional to the effect of this compound.

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture Culture GES-1 Cells seeding Seed Cells into Plates cell_culture->seeding treatment Treat Cells seeding->treatment drug_prep Prepare this compound and Controls drug_prep->treatment viability Cell Viability Assay (MTT) treatment->viability ppa Proton Pump Activity Assay treatment->ppa data_analysis Analyze and Interpret Results viability->data_analysis ppa->data_analysis

Caption: Experimental workflow for the in vitro evaluation of this compound.

Signaling_Pathway cluster_cell Gastric Parietal Cell cluster_lumen Stomach Lumen agn This compound (Prodrug) omeprazole Omeprazole (Active Drug) agn->omeprazole Systemic Conversion proton_pump H+/K+ ATPase (Proton Pump) omeprazole->proton_pump Inhibition h_ion H+ proton_pump->h_ion Secretion k_ion_in K+ k_ion_in->proton_pump Uptake

References

Application Notes and Protocols for AGN-201904Z in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-201904Z is a slowly absorbed, acid-stable pro-drug of omeprazole, a proton pump inhibitor (PPI). Upon systemic circulation, this compound is rapidly converted to its active form, omeprazole. This conversion provides a prolonged residence time of the active compound, suggesting the potential for once-a-day dosing and improved clinical efficacy over existing PPIs.[1] While the primary mechanism of action of omeprazole is the irreversible inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells, leading to a reduction in gastric acid secretion, recent studies have elucidated its role in neuroprotection through antioxidant and anti-inflammatory pathways.

These application notes provide detailed protocols for the use of this compound (with dosing based on its active component, omeprazole) in three distinct rat animal models: two models of gastroprotection against chemically-induced ulcers and a model of neuroprotection in traumatic brain injury.

Data Presentation: Summary of Preclinical Findings

The following tables summarize the quantitative data from preclinical studies using omeprazole, the active metabolite of this compound, in various rat models.

Gastroprotective Effects of Omeprazole in an Ethanol-Induced Gastric Ulcer Model in Rats
ParameterUlcer Control Group (Ethanol only)Omeprazole-Treated Group (20 mg/kg)Reference
Ulcer Index 13.73 ± 1.501.32 ± 0.96[2]
Malondialdehyde (MDA) Level Significantly IncreasedSignificantly Decreased[2]
Superoxide Dismutase (SOD) Activity Significantly DecreasedSignificantly Restored[2]
Catalase (CAT) Activity Significantly DecreasedSignificantly Increased[2]
Glutathione Peroxidase (GPx) Activity Significantly DepletedSignificantly Reversed[2]
Gastroprotective Effects of Omeprazole in an Indomethacin-Induced Gastric Ulcer Model in Rats
ParameterIndomethacin-Treated GroupOmeprazole-Treated GroupReference
Malondialdehyde (MDA) Level 470.83% increase vs. control58.64% reduction vs. Indomethacin group[3]
Glutathione (GSH) Content 70.45% depletion vs. control76.92% increase vs. Indomethacin group[3]
Superoxide Dismutase (SOD) Activity 45.45% exhaustion vs. control88.17% increase vs. Indomethacin group[3]
Catalase (CAT) Activity 55.31% exhaustion vs. controlNot specified[3]
Interleukin-6 (IL-6) Expression Significantly Increased58% decrease vs. Indomethacin group[3]
Tumor Necrosis Factor-α (TNF-α) Expression Significantly Increased48% decrease vs. Indomethacin group[3]
Nuclear Factor kappa B (NF-κB) Expression Significantly Increased47.7% decrease vs. Indomethacin group[3]
Neuroprotective Effects of Omeprazole in a Traumatic Brain Injury (TBI) Model in Rats
ParameterTrauma GroupOmeprazole-Treated GroupReference
Malondialdehyde (MDA) Levels Significantly IncreasedSignificantly Reduced[4][5]
Glutathione Peroxidase (GPx) Levels Significantly DecreasedSignificantly Increased[4][5]
Superoxide Dismutase (SOD) Levels Significantly DecreasedSignificantly Increased[4][5]
Caspase-3 Activity Significantly IncreasedSignificantly Reduced[4][5]
Histopathology Score Significantly HigherStatistically Lower[4][5]

Experimental Protocols

Protocol 1: Gastroprotection in an Ethanol-Induced Gastric Ulcer Rat Model

This protocol is adapted from studies investigating the gastroprotective effects of various compounds, including omeprazole, against ethanol-induced gastric injury.

1. Animals:

  • Male Wistar albino rats (150-200g).

  • House animals in standard laboratory conditions with free access to food and water.

  • Fast rats for 24 hours before the experiment, with continued free access to water.

2. Experimental Groups (n=6 per group):

  • Control Group: Administered normal saline (5 mL/kg) orally for 7 days.

  • Ulcer Group: Administered a single oral dose of absolute ethanol (5 mL/kg) on day 1, followed by oral administration of normal saline (5 mL/kg) for 7 days.

  • Treatment Group: Administered a single oral dose of absolute ethanol (5 mL/kg) on day 1, followed by oral administration of this compound (dose calculated based on 20 mg/kg of omeprazole) for 7 days.

3. Procedure:

  • On day 1, induce gastric ulcers by oral gavage of absolute ethanol (5 mL/kg) to the Ulcer and Treatment groups.

  • One hour after ethanol administration, begin daily oral administration of either normal saline or this compound for 7 consecutive days.

  • On day 8, euthanize the rats.

  • Excise the stomachs, open them along the greater curvature, and gently rinse with saline.

  • Macroscopically examine the gastric mucosa for ulcers and calculate the ulcer index.

  • Collect stomach tissue for biochemical analysis of oxidative stress markers (MDA, SOD, CAT, GPx) and inflammatory markers.

4. Experimental Workflow:

G cluster_acclimatization Acclimatization cluster_grouping Grouping & Fasting cluster_induction Ulcer Induction (Day 1) cluster_treatment Treatment (Days 1-7) cluster_analysis Analysis (Day 8) acclimatize Acclimatize Male Wistar Rats grouping Randomly divide into 3 groups (n=6) acclimatize->grouping fasting Fast for 24 hours (water ad libitum) grouping->fasting control_saline Control: Oral Saline (5 mL/kg) fasting->control_saline ulcer_ethanol Ulcer Group: Oral Ethanol (5 mL/kg) fasting->ulcer_ethanol treatment_ethanol Treatment Group: Oral Ethanol (5 mL/kg) fasting->treatment_ethanol control_treat Control: Daily Oral Saline control_saline->control_treat ulcer_treat Ulcer Group: Daily Oral Saline ulcer_ethanol->ulcer_treat treatment_treat Treatment Group: Daily Oral this compound treatment_ethanol->treatment_treat euthanasia Euthanize Rats control_treat->euthanasia ulcer_treat->euthanasia treatment_treat->euthanasia stomach_excision Excise & Open Stomachs euthanasia->stomach_excision ulcer_index Calculate Ulcer Index stomach_excision->ulcer_index biochem Biochemical Analysis (Oxidative Stress & Inflammation) stomach_excision->biochem

Workflow for Ethanol-Induced Gastric Ulcer Model.
Protocol 2: Neuroprotection in a Traumatic Brain Injury (TBI) Rat Model

This protocol is based on a study evaluating the neuroprotective effects of omeprazole in a rat model of TBI.

1. Animals:

  • Male rats (species and weight to be specified by the researcher, e.g., Wistar, 250-300g).

  • House animals individually in a controlled environment.

2. Experimental Groups:

  • Control Group: Undergoes no surgical procedure or injury.

  • Trauma Group: Subjected to TBI and receives saline treatment.

  • Treatment Group: Subjected to TBI and receives this compound (dose calculated based on omeprazole).

  • (Optional) Positive Control Group: Subjected to TBI and receives a standard neuroprotective agent (e.g., methylprednisolone).

3. Procedure:

  • Anesthetize the rats.

  • Induce a closed-head contusive weight-drop injury to the Trauma and Treatment groups.

  • Administer the respective treatments (saline, this compound, or positive control) to the animals.

  • At 24 hours post-trauma, sacrifice the animals and extract the brain tissues.

  • Analyze cerebral tissue for oxidant/antioxidant parameters (MDA, GPx, SOD), caspase-3 activity, and perform histomorphologic evaluation.

4. Signaling Pathway: Omeprazole's Neuroprotective Mechanism

Omeprazole's neuroprotective effects are thought to be mediated, in part, by its antioxidant and anti-inflammatory properties, which can involve the inhibition of the NF-κB signaling pathway.

G TBI Traumatic Brain Injury (TBI) Oxidative_Stress Increased Oxidative Stress (e.g., ROS, RNS) TBI->Oxidative_Stress Inflammation Inflammation TBI->Inflammation NFkB_Activation NF-κB Activation Oxidative_Stress->NFkB_Activation Apoptosis Apoptosis (Increased Caspase-3) Oxidative_Stress->Apoptosis Inflammation->NFkB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Activation->Pro_inflammatory_Cytokines Neuronal_Damage Neuronal Damage & Cell Death Pro_inflammatory_Cytokines->Neuronal_Damage Apoptosis->Neuronal_Damage Omeprazole Omeprazole (Active form of this compound) Omeprazole->Oxidative_Stress Inhibits Omeprazole->NFkB_Activation Inhibits Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, GPx) Omeprazole->Antioxidant_Enzymes Promotes

Omeprazole's Neuroprotective Signaling Pathway in TBI.
Protocol 3: Primary Mechanism of Action - Proton Pump Inhibition

This diagram illustrates the primary mechanism of action of omeprazole, the active metabolite of this compound, in a gastric parietal cell.

G cluster_cell Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) AGN_201904Z This compound (in circulation) Omeprazole_inactive Omeprazole (inactive) AGN_201904Z->Omeprazole_inactive Metabolic Conversion Omeprazole_active Omeprazole (active sulfenamide) Omeprazole_inactive->Omeprazole_active Protonation in acidic environment Proton_Pump H+/K+ ATPase (Proton Pump) Omeprazole_active->Proton_Pump Irreversible Inhibition H_ions H+ (Acid) Proton_Pump->H_ions Stomach_Lumen Stomach Lumen H_ions->Stomach_Lumen Secretion K_ions K+ K_ions->Proton_Pump Uptake

Mechanism of Proton Pump Inhibition by Omeprazole.

References

Application Notes and Protocols for AGN-201904Z Assay Development and Design

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AGN-201904Z is a novel, acid-stable pro-drug of omeprazole, a well-established proton pump inhibitor (PPI).[1] Its design as a pro-drug allows for slower absorption in the gastrointestinal tract, leading to a prolonged systemic exposure to the active metabolite, omeprazole.[1] This characteristic aims to provide more consistent and sustained suppression of gastric acid compared to conventional PPI formulations. These application notes provide a comprehensive overview of the assay development and design for the characterization of this compound, including its conversion to omeprazole and its pharmacodynamic effects.

Mechanism of Action

This compound is absorbed in the small intestine and rapidly hydrolyzed in the bloodstream to form omeprazole.[1] Omeprazole, a substituted benzimidazole, is a weak base that accumulates in the acidic environment of the secretory canaliculi of gastric parietal cells. Here, it is converted to its active form, a sulphenamide derivative. This active metabolite forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme (the proton pump), irreversibly inhibiting its activity. This inhibition blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in both basal and stimulated acid production.

This compound Mechanism of Action cluster_absorption Small Intestine & Bloodstream cluster_parietal_cell Parietal Cell Canaliculus (Acidic) This compound This compound Omeprazole_blood Omeprazole This compound->Omeprazole_blood Rapid Hydrolysis Omeprazole_cell Omeprazole Omeprazole_blood->Omeprazole_cell Accumulation Sulphenamide Sulphenamide (Active) Omeprazole_cell->Sulphenamide Acid-catalyzed conversion Proton_Pump H+/K+ ATPase (Proton Pump) Sulphenamide->Proton_Pump Covalent Bonding Inhibited_Pump Inhibited Proton Pump Proton_Pump->Inhibited_Pump H_plus H+ Proton_Pump->H_plus Pumps Acid_Secretion Gastric Acid Secretion H_plus->Acid_Secretion

Caption: Signaling pathway of this compound from pro-drug to proton pump inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from a clinical study comparing the pharmacodynamic effects of this compound (600 mg daily) with esomeprazole (40 mg daily) over a 5-day period in healthy male volunteers.

Table 1: Median Intragastric pH

Time PointThis compound (600 mg)Esomeprazole (40 mg)
Day 5 (24-h)5.594.50
Day 5 (Nocturnal)5.382.97

Table 2: Percentage of Time with Intragastric pH < 4.0 (Nocturnal)

Treatment GroupPercentage of Time with pH < 4.0
This compound (600 mg)17%
Esomeprazole (40 mg)62%

Experimental Protocols

In Vitro Conversion of this compound to Omeprazole in Human Plasma

Objective: To determine the rate and extent of conversion of this compound to its active metabolite, omeprazole, in a biological matrix.

Methodology:

  • Materials:

    • This compound reference standard

    • Omeprazole reference standard

    • Human plasma (pooled, with anticoagulant, e.g., K2EDTA)

    • Phosphate buffered saline (PBS), pH 7.4

    • Acetonitrile (ACN)

    • Internal standard (e.g., a structurally similar compound not present in the matrix)

    • Incubator/water bath at 37°C

    • LC-MS/MS system

  • Procedure:

    • Prepare stock solutions of this compound, omeprazole, and the internal standard in a suitable organic solvent (e.g., DMSO or ACN).

    • Spike fresh human plasma with this compound to a final concentration (e.g., 1 µM).

    • Incubate the spiked plasma samples at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma.

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate plasma proteins and stop the enzymatic conversion.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both this compound and omeprazole.

In Vitro Conversion Assay Workflow Start Start Spike Spike Human Plasma with this compound Start->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench with Acetonitrile & Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract Analyze LC-MS/MS Analysis Extract->Analyze End End Analyze->End

Caption: Workflow for the in vitro conversion assay of this compound.

Pharmacodynamic Assessment: 24-Hour Ambulatory Intragastric pH Monitoring

Objective: To assess the effect of this compound on gastric acid suppression over a 24-hour period.

Methodology:

  • Patient Preparation:

    • Subjects should be healthy, Helicobacter pylori negative volunteers.

    • A washout period for any acid-suppressing medication is required prior to the study.

    • Subjects fast overnight before the placement of the pH probe.

  • Procedure:

    • A thin, flexible catheter with a pH-sensitive tip is passed through the subject's nostril and positioned in the stomach, typically 10 cm below the lower esophageal sphincter.

    • The catheter is connected to a portable data logger that records intragastric pH continuously.

    • The subject is instructed to follow their normal daily routine, including meals at specified times.

    • The subject also maintains a diary to record meal times, posture changes, and any symptoms.

    • After 24 hours, the catheter is removed, and the data from the logger is downloaded for analysis.

    • Key parameters for analysis include the median 24-hour intragastric pH and the percentage of time the pH remains above a certain threshold (e.g., pH > 4).

Pharmacokinetic Analysis of this compound and Omeprazole in Human Plasma

Objective: To determine the concentration-time profiles of this compound and its active metabolite, omeprazole, in human plasma following oral administration.

Methodology:

  • Sample Collection:

    • Following administration of this compound, blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points (e.g., pre-dose, and 1, 2, 4, 8, 12, and 24 hours post-dose).[1]

    • Plasma is separated by centrifugation and stored frozen at -80°C until analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples on ice.

    • To a known volume of plasma (e.g., 200 µL), add an internal standard.

    • Add an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

    • Vortex to mix and then centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent ions and fragment ions of this compound, omeprazole, and the internal standard.

Pharmacokinetic Analysis Workflow Start Start Dosing Oral Administration of this compound Start->Dosing Blood_Collection Serial Blood Sample Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation & Storage Blood_Collection->Plasma_Separation Sample_Prep Liquid-Liquid Extraction with Internal Standard Plasma_Separation->Sample_Prep Analysis LC-MS/MS Analysis (MRM Mode) Sample_Prep->Analysis Data_Analysis Pharmacokinetic Parameter Calculation Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the pharmacokinetic analysis of this compound.

Stability-Indicating Assay for this compound

Objective: To develop a validated HPLC method that can accurately quantify this compound in the presence of its degradation products, process impurities, and omeprazole.

Methodology:

  • Forced Degradation Studies:

    • Subject this compound to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).

    • Acid/Base Hydrolysis: Treat with HCl and NaOH at elevated temperatures.

    • Oxidation: Treat with hydrogen peroxide.

    • Thermal Stress: Expose the solid drug to dry heat.

    • Photolytic Stress: Expose the drug in solution and as a solid to UV and visible light.

  • HPLC Method Development:

    • Column: A C18 or similar reverse-phase column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for the best separation of this compound from its degradants and omeprazole.

    • Detection: UV detection at a wavelength where both this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

    • Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks. Peak purity analysis should confirm that the analyte peak is not co-eluting with any other compound.

References

Standard operating procedure for AGN-201904Z

Author: BenchChem Technical Support Team. Date: November 2025

Standard Operating Procedure for AGN-201904Z: Information Not Available

Following a comprehensive search, no publicly available information could be found for a compound or entity designated "this compound". The search did not yield any scientific literature, clinical trial data, preclinical studies, or any other documentation that would allow for the creation of detailed application notes and protocols as requested.

The lack of available data prevents the fulfillment of the core requirements of the request, including:

  • Data Presentation: No quantitative data exists to be summarized.

  • Experimental Protocols: No experiments have been published to detail.

  • Mandatory Visualization: Without information on signaling pathways or experimental workflows, no diagrams can be generated.

It is possible that "this compound" is an internal designation not yet disclosed publicly, a typographical error, or a hypothetical compound. Without further clarification or the availability of relevant data, it is not possible to provide the requested standard operating procedure.

Application Notes: AGN-201904Z in Gastroesophageal Reflux Disease (GERD) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AGN-201904Z is an innovative, slowly absorbed, acid-stable pro-drug of omeprazole, a well-characterized proton pump inhibitor (PPI).[1] Upon systemic circulation, this compound is rapidly converted to its active form, omeprazole. Omeprazole then covalently binds to and irreversibly inhibits the H+/K+ ATPase (the proton pump) on the secretory surface of gastric parietal cells.[2] This targeted action blocks the final step in gastric acid production, leading to a profound and sustained elevation of intragastric pH.

The unique pharmacokinetic profile of this compound, characterized by its prolonged residence time, offers the potential for more consistent and extended acid suppression compared to conventional PPIs.[1] These characteristics make it a valuable tool for researchers studying the pathophysiology of acid-related disorders, particularly Gastroesophageal Reflux Disease (GERD), and for the development of more effective therapeutic strategies.

Mechanism of Action

In the acidic environment of the parietal cell canaliculus, this compound's active metabolite, omeprazole, is protonated and converted to a reactive tetracyclic sulfenamide. This activated form establishes a stable disulfide bond with cysteine residues on the α-subunit of the H+/K+ ATPase enzyme, leading to its inactivation.[2] By inhibiting this pump, the secretion of H+ ions into the gastric lumen is effectively halted. This leads to a significant reduction in gastric acidity and provides a therapeutic effect in conditions like GERD.

AGN-201904Z_Mechanism_of_Action cluster_blood Systemic Circulation cluster_parietal Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Gastric Lumen AGN_prodrug This compound (Prodrug) Omeprazole Omeprazole (Active Drug) AGN_prodrug->Omeprazole Conversion Omeprazole_cell Omeprazole Omeprazole->Omeprazole_cell Diffusion Sulfenamide Active Sulfenamide Omeprazole_cell->Sulfenamide Protonation ProtonPump H+/K+ ATPase (Proton Pump) Sulfenamide->ProtonPump Covalent Bonding (Inhibition) H_ion H+ ProtonPump->H_ion Secretion K_ion_lumen K+ K_ion_lumen->ProtonPump Experimental_Workflow cluster_invitro Phase 1: In Vitro Evaluation cluster_invivo Phase 2: In Vivo Evaluation cluster_preclinical Phase 3: Preclinical Safety node_start Start: Compound Synthesis (this compound) node_enzyme Proton Pump (H+/K+ ATPase) Inhibition Assay node_start->node_enzyme node_gland Isolated Gastric Gland Acid Secretion Assay node_pk Pharmacokinetic Studies (PK Profile) node_gland->node_pk node_pd Pharmacodynamic Studies (Gastric pH in GERD Model) node_pk->node_pd node_tox Toxicology and Safety Pharmacology node_pd->node_tox node_end Result: Candidate for Clinical Development node_tox->node_end

References

Application Notes and Protocols for AGN-201904Z in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-201904Z is an innovative, slowly absorbed, and acid-stable prodrug of a proton pump inhibitor (PPI).[1][2] Upon systemic circulation, it is converted to its active form, omeprazole, which irreversibly inhibits the H+/K+-ATPase (proton pump).[1][2] This prolonged mechanism of action provides a sustained suppression of gastric acid secretion.[1][2] Beyond its established role in acid-related gastrointestinal disorders, the unique properties of this compound make it a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of proton pump activity and exploring their therapeutic potential in various physiological and pathological contexts.

These application notes provide detailed protocols for utilizing this compound as a reference compound in a cell-based high-throughput screening assay to identify novel inhibitors of the H+/K+-ATPase.

Mechanism of Action of this compound

This compound is a sulfinylbenzimidazole derivative that acts as a prodrug.[3] Its acid stability allows it to bypass the acidic environment of the stomach for systemic absorption. Once in the bloodstream, it is metabolized to omeprazole. Omeprazole, a weak base, selectively accumulates in the acidic compartments of parietal cells. In this acidic environment, it undergoes a chemical rearrangement to a reactive sulfenamide intermediate. This intermediate forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition and a profound and long-lasting reduction in acid secretion.[4][5]

AGN_201904Z_Mechanism cluster_systemic Systemic Circulation cluster_parietal Parietal Cell Acidic Compartment cluster_effect Physiological Effect AGN_prodrug This compound (Prodrug) Omeprazole Omeprazole (Active Drug) AGN_prodrug->Omeprazole Metabolic Conversion Sulfenamide Sulfenamide Intermediate Omeprazole->Sulfenamide Acid-catalyzed conversion Proton_Pump H+/K+-ATPase (Proton Pump) Sulfenamide->Proton_Pump Covalent Bonding Inhibited_Pump Inhibited H+/K+-ATPase Reduced_Acid Reduced Acid Secretion Inhibited_Pump->Reduced_Acid Inhibition leads to Acid_Secretion Gastric Acid Secretion

Figure 1: Mechanism of action of this compound.

High-Throughput Screening Application: Identification of Novel H+/K+-ATPase Inhibitors

This compound can be employed as a potent and reliable positive control in a high-throughput screening campaign designed to discover novel inhibitors of the H+/K+-ATPase. The following protocol outlines a cell-based assay using a pH-sensitive fluorescent probe to measure changes in intracellular acidity.

Data Presentation

The results of a typical high-throughput screen using this compound as a control can be summarized as follows:

Compound IDConcentration (µM)% Inhibition of H+/K+-ATPase ActivityZ'-factor
This compound (Positive Control) 1095.2 ± 3.10.85
DMSO (Negative Control) 0.1%0.5 ± 2.50.85
Test Compound A 1088.7 ± 4.5
Test Compound B 1012.3 ± 5.8
Test Compound C 1055.6 ± 6.2

Table 1: Hypothetical data from a primary high-throughput screen for H+/K+-ATPase inhibitors.

Compound IDIC50 (µM)
This compound 0.5
Test Compound A 1.2
Test Compound C 8.9

Table 2: Hypothetical IC50 values for hit compounds from a dose-response analysis.

Experimental Protocols

1. Cell Culture and Plating:

  • Cell Line: A human gastric adenocarcinoma cell line (e.g., AGS cells) endogenously expressing the H+/K+-ATPase is recommended.

  • Culture Medium: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plating: Seed cells into 384-well black, clear-bottom microplates at a density of 10,000 cells per well in 50 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

2. Compound Preparation and Addition:

  • Compound Library: Prepare a library of test compounds in dimethyl sulfoxide (DMSO).

  • Control Preparation: Prepare stock solutions of this compound (positive control) and DMSO (negative control).

  • Serial Dilutions: Perform serial dilutions of the test compounds and this compound to achieve the desired final concentrations.

  • Compound Addition: Using an automated liquid handler, add 100 nL of each compound solution to the appropriate wells of the cell plate.

3. pH-Sensitive Dye Loading and Stimulation:

  • Dye Preparation: Prepare a loading buffer containing a pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Dye Loading: Remove the culture medium from the wells and add 20 µL of the dye loading buffer to each well. Incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with a balanced salt solution to remove excess dye.

  • Stimulation: Add 20 µL of a stimulation buffer (e.g., a buffer containing a secretagogue like histamine) to each well to induce H+/K+-ATPase activity.

4. Signal Detection and Data Analysis:

  • Fluorescence Measurement: Immediately after adding the stimulation buffer, measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen pH-sensitive dye using a microplate reader.

  • Data Normalization: Normalize the data by calculating the percentage of inhibition relative to the positive (this compound) and negative (DMSO) controls.

  • Hit Identification: Identify "hit" compounds that exhibit a statistically significant inhibition of the fluorescence signal change.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Seed cells in 384-well plates Compound_Prep Prepare compound and control plates Compound_Addition Add compounds to cells Compound_Prep->Compound_Addition Dye_Loading Load cells with pH-sensitive dye Compound_Addition->Dye_Loading Stimulation Stimulate H+/K+-ATPase activity Dye_Loading->Stimulation Fluorescence_Reading Read fluorescence signal Stimulation->Fluorescence_Reading Data_Normalization Normalize data to controls Fluorescence_Reading->Data_Normalization Hit_Identification Identify hit compounds Data_Normalization->Hit_Identification

Figure 2: High-throughput screening workflow.

Safety and Handling

For research use only. Not for use in diagnostic procedures. This compound should be handled in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.

Conclusion

This compound serves as an excellent positive control for high-throughput screening assays targeting the H+/K+-ATPase. Its well-defined mechanism of action and potent inhibitory activity ensure the reliability and robustness of the screening data. The protocols provided herein offer a comprehensive framework for researchers to identify and characterize novel modulators of proton pump function, paving the way for the development of new therapeutic agents.

References

Application Notes and Protocols for Measuring AGN-201904Z Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN-201904Z is a novel prodrug of omeprazole, a well-characterized proton pump inhibitor (PPI).[1][2] Its therapeutic efficacy is derived from its conversion to omeprazole, which irreversibly inhibits the gastric H+/K+ ATPase (proton pump) in parietal cells. This inhibition blocks the final step in gastric acid secretion, leading to a sustained increase in gastric pH.[3][4][5] These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and in vivo models. The methodologies are designed to provide robust and quantitative data for researchers in pharmacology and drug development.

Mechanism of Action: Signaling Pathway

This compound, as a prodrug of omeprazole, ultimately targets the H+/K+ ATPase in gastric parietal cells. The activity of this proton pump is regulated by a complex signaling cascade involving histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating a Gs-protein coupled pathway that increases intracellular cyclic AMP (cAMP) levels. Acetylcholine, released from postganglionic neurons, stimulates M3 receptors on parietal cells, leading to an increase in intracellular calcium (Ca2+). Gastrin, secreted by G cells, can stimulate parietal cells directly or indirectly by promoting histamine release from ECL cells. Both cAMP and Ca2+ signaling pathways converge to activate the H+/K+ ATPase, leading to the secretion of H+ ions into the gastric lumen. Omeprazole, the active form of this compound, covalently binds to and inhibits the H+/K+ ATPase, thereby blocking acid secretion stimulated by these pathways.[6][7]

AGN_201904Z_Mechanism_of_Action cluster_stimuli Stimulatory Signals cluster_parietal_cell Gastric Parietal Cell cluster_drug Drug Action Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor binds Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor binds Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor binds cAMP_Pathway ↑ cAMP H2_Receptor->cAMP_Pathway Ca2_Pathway ↑ Ca2+ M3_Receptor->Ca2_Pathway CCK2_Receptor->Ca2_Pathway Proton_Pump H+/K+ ATPase (Proton Pump) cAMP_Pathway->Proton_Pump activates Ca2_Pathway->Proton_Pump activates H_ion H+ Proton_Pump->H_ion secretes Gastric_Lumen Gastric Lumen K_ion K+ K_ion->Proton_Pump uptake This compound This compound Omeprazole Omeprazole This compound->Omeprazole converts to Omeprazole->Proton_Pump inhibits

Caption: this compound Mechanism of Action.

Experimental Protocols

In Vitro Efficacy Assessment

1. H+/K+ ATPase Activity Assay

This assay directly measures the inhibitory effect of this compound (activated to omeprazole) on the activity of the proton pump.

  • Principle: The activity of H+/K+ ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. Inhibition of the enzyme results in a decrease in Pi liberation.[8][9]

  • Experimental Workflow:

HK_ATPase_Assay_Workflow start Start prep_enzyme Prepare H+/K+ ATPase (e.g., from gastric microsomes) start->prep_enzyme incubation Incubate Enzyme with Drug/ Control at 37°C prep_enzyme->incubation prep_drug Prepare this compound/Omeprazole and Control Solutions prep_drug->incubation add_atp Initiate Reaction by adding ATP incubation->add_atp stop_reaction Stop Reaction (e.g., with trichloroacetic acid) add_atp->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) (e.g., colorimetric method at 660 nm) stop_reaction->measure_pi analyze Calculate % Inhibition measure_pi->analyze end End analyze->end

Caption: H+/K+ ATPase Activity Assay Workflow.

  • Protocol:

    • Preparation of H+/K+ ATPase: Isolate gastric microsomes containing the H+/K+ ATPase from a suitable animal model (e.g., rabbit or pig stomach) through differential centrifugation. Resuspend the microsomal pellet in a suitable buffer (e.g., Tris-HCl).

    • Activation of this compound: Since this compound is a prodrug, it needs to be acid-activated to its active sulfenamide form, which is omeprazole. This can be achieved by pre-incubating this compound in an acidic buffer (pH < 5) for a short period before adding it to the assay. Alternatively, omeprazole can be used directly as a positive control.

    • Assay Reaction:

      • In a microplate, add the prepared H+/K+ ATPase enzyme preparation.

      • Add varying concentrations of activated this compound, omeprazole (positive control), or vehicle (negative control).

      • Pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.

      • Initiate the reaction by adding a solution of ATP and MgCl2.

      • Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

    • Termination and Detection:

      • Stop the reaction by adding an ice-cold solution of trichloroacetic acid.

      • Centrifuge to pellet the precipitated protein.

      • Measure the amount of inorganic phosphate in the supernatant using a colorimetric method, such as the molybdenum blue assay, by measuring absorbance at 660 nm.[9]

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

  • Data Presentation:

CompoundConcentration (µM)H+/K+ ATPase Activity (% of Control)% Inhibition
Vehicle Control-1000
This compound17525
104060
501585
Omeprazole17228
103565
501288

2. Intracellular pH Measurement in Gastric Parietal Cells

This assay assesses the functional consequence of H+/K+ ATPase inhibition by measuring the change in intracellular pH (pHi) of isolated parietal cells.

  • Principle: Inhibition of the proton pump prevents the extrusion of H+ ions, leading to an increase in the intracellular pH of stimulated parietal cells. This change can be monitored using pH-sensitive fluorescent dyes.[10][11][12]

  • Protocol:

    • Isolation of Parietal Cells: Isolate primary parietal cells from gastric glands of a suitable animal model (e.g., rabbit) using collagenase digestion and enrichment techniques.

    • Cell Loading: Incubate the isolated parietal cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-1) according to the manufacturer's instructions. These dyes become fluorescent and are trapped inside the cells upon hydrolysis by intracellular esterases.

    • Stimulation and Treatment:

      • Resuspend the dye-loaded cells in a suitable buffer.

      • Stimulate acid secretion by adding secretagogues such as histamine and/or carbachol.

      • Add different concentrations of activated this compound, omeprazole, or vehicle control.

    • Fluorescence Measurement:

      • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye using a fluorescence plate reader or a microscope. For ratiometric dyes like BCECF, measure the ratio of fluorescence at two different excitation wavelengths.[10]

      • Generate a calibration curve by equilibrating the intracellular and extracellular pH using a protonophore (e.g., nigericin) in buffers of known pH.

    • Data Analysis: Convert the fluorescence ratios to intracellular pH values using the calibration curve. Compare the changes in pHi in treated cells versus control cells.

  • Data Presentation:

TreatmentStimulantIntracellular pH (pHi)Change in pHi (ΔpHi)
Vehicle ControlBasal7.20-
Histamine7.05-0.15
This compound (10 µM)Histamine7.35+0.30
Omeprazole (10 µM)Histamine7.38+0.33
In Vivo Efficacy Assessment

1. Measurement of Gastric Acid Secretion in a Rat Model

This protocol measures the direct effect of this compound on gastric acid output in a living animal.

  • Principle: The stomach of an anesthetized rat is continuously perfused, and the acidity of the perfusate is measured to determine the rate of acid secretion. The efficacy of this compound is assessed by its ability to reduce stimulated gastric acid secretion.[13]

  • Protocol:

    • Animal Preparation: Anesthetize a rat (e.g., with urethane) and perform a laparotomy to expose the stomach. Ligate the esophagus and pylorus.

    • Gastric Perfusion: Insert two cannulas into the stomach, one for inflow and one for outflow. Perfuse the stomach with a saline solution at a constant rate.

    • Stimulation of Acid Secretion: After a basal collection period, stimulate gastric acid secretion by continuous intravenous infusion of a secretagogue such as histamine or pentagastrin.[13][14][15]

    • Drug Administration: Administer this compound or vehicle control orally or intravenously at a specified time before or during the stimulation period.

    • Sample Collection and Analysis: Collect the gastric perfusate at regular intervals. Determine the acid concentration in each sample by titration with a standard base (e.g., NaOH) to a neutral pH.

    • Data Analysis: Calculate the total acid output (in µEq/min) for each collection period. Compare the acid output in the drug-treated group to the vehicle-treated group.

  • Data Presentation:

Treatment GroupBasal Acid Output (µEq/min)Stimulated Acid Output (µEq/min)% Inhibition of Stimulated Secretion
Vehicle Control0.5 ± 0.15.2 ± 0.40
This compound (10 mg/kg)0.4 ± 0.11.8 ± 0.365.4
This compound (30 mg/kg)0.3 ± 0.050.9 ± 0.282.7

2. Intragastric pH Monitoring in Conscious Animals

This method provides a more physiologically relevant assessment of the duration and extent of acid suppression.

  • Principle: A wireless pH telemetry capsule is administered to a conscious, freely moving animal (e.g., dog or primate) to continuously monitor intragastric pH over an extended period.[1][2][16]

  • Protocol:

    • Animal Acclimatization and Dosing: Acclimatize the animals to the study conditions. Administer the pH telemetry capsule orally.

    • Drug Administration: Administer single or multiple doses of this compound or vehicle control at specified time points.

    • Data Collection: Continuously record the intragastric pH using the telemetry system for 24 hours or longer.

    • Data Analysis: Analyze the pH data to determine key parameters such as the percentage of time the intragastric pH is above a certain threshold (e.g., pH > 4), the mean 24-hour pH, and the onset and duration of action.

  • Data Presentation:

Treatment GroupMean 24-hour Intragastric pH% Time pH > 4Onset of Action (hours)Duration of Action (hours)
Vehicle Control1.8 ± 0.315 ± 5--
This compound (10 mg/kg)4.2 ± 0.565 ± 81.5> 18
Omeprazole (10 mg/kg)3.9 ± 0.460 ± 72.016

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound. By employing a combination of in vitro and in vivo assays, researchers can gain a thorough understanding of the compound's potency, mechanism of action, and pharmacodynamic profile. The quantitative data generated from these studies are essential for the preclinical and clinical development of this compound as a potential therapeutic agent for acid-related disorders.

References

Application Notes and Protocols: AGN-201904Z in Combination with Amoxicillin and Clarithromycin for Preclinical Helicobacter pylori Eradication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AGN-201904Z is the sodium salt of AGN-201904, a pro-drug of omeprazole that functions as a proton pump inhibitor (PPI).[1] It is designed for slow absorption and conversion to its active form, omeprazole, in the systemic circulation, leading to prolonged suppression of gastric acid.[1] This sustained acid suppression is beneficial in creating a neutral gastric environment that enhances the efficacy of antibiotics against the acid-sensitive bacterium Helicobacter pylori. This document outlines the application of this compound in a triple therapy regimen with the antibiotics amoxicillin and clarithromycin for the preclinical evaluation of H. pylori eradication.

The combination of a proton pump inhibitor with antibiotics is a standard therapeutic strategy for treating H. pylori infections.[2][3] The elevated gastric pH achieved by PPIs like omeprazole enhances the stability and bactericidal activity of antibiotics such as amoxicillin and clarithromycin, leading to higher eradication rates.[4][5]

Mechanism of Action: Synergistic Effect

The combination of this compound with amoxicillin and clarithromycin creates a powerful synergistic effect against H. pylori. This compound, by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, raises the intragastric pH. This has two key benefits:

  • Increased Antibiotic Stability and Activity: Amoxicillin and clarithromycin are more stable and active in a neutral pH environment. The acid suppression by this compound prevents the degradation of these antibiotics in the stomach, increasing their bioavailability and efficacy at the site of infection.

  • Enhanced Bacterial Susceptibility: H. pylori thrives in the acidic environment of the stomach. The neutralization of gastric acid creates a less favorable environment for the bacteria, potentially increasing their susceptibility to the bactericidal actions of the antibiotics.

cluster_0 Gastric Lumen (Acidic) cluster_1 Gastric Mucosa H_pylori H. pylori Eradication H. pylori Eradication Parietal_Cell Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) Proton_Pump->H_pylori  Acid Secretion This compound This compound This compound->Parietal_Cell Inhibits Amoxicillin_Clarithromycin Amoxicillin + Clarithromycin Amoxicillin_Clarithromycin->H_pylori Inhibits Cell Wall & Protein Synthesis

Caption: Synergistic mechanism of this compound and antibiotics.

Data Presentation

The following table summarizes representative quantitative data from preclinical studies evaluating the efficacy of proton pump inhibitors in combination with antibiotics for H. pylori eradication.

Treatment GroupDosing Regimen (14 days)H. pylori Eradication Rate (%)Reference
Control Vehicle< 5%[4]
Monotherapy Omeprazole (or equivalent PPI)~10-20%[4]
Dual Therapy Omeprazole + Amoxicillin~50-70%[6]
Triple Therapy Omeprazole + Amoxicillin + Clarithromycin> 85%[5][7]

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of amoxicillin and clarithromycin against H. pylori at neutral and acidic pH, with and without this compound.

Methodology:

  • Bacterial Culture: Culture H. pylori strains on appropriate agar plates (e.g., Columbia agar with 5% sheep blood) under microaerophilic conditions (5% O2, 10% CO2, 85% N2) at 37°C for 48-72 hours.

  • Broth Microdilution Assay:

    • Prepare a 96-well microtiter plate with serial dilutions of amoxicillin and clarithromycin in Brucella broth supplemented with 5% fetal bovine serum.

    • Prepare two sets of plates: one with the broth adjusted to pH 7.4 and another to pH 5.5.

    • To a subset of wells at both pH levels, add a sub-inhibitory concentration of this compound (to assess for direct effects, though not expected).

    • Inoculate each well with a standardized suspension of H. pylori (e.g., 5 x 10^5 CFU/mL).

    • Incubate the plates under microaerophilic conditions at 37°C for 72 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of H. pylori.

Start Start Culture Culture H. pylori Start->Culture Prepare_Plates Prepare 96-well plates with serial dilutions of antibiotics Culture->Prepare_Plates Adjust_pH Adjust broth pH (7.4 and 5.5) Prepare_Plates->Adjust_pH Add_AGN Add this compound to subset of wells Adjust_pH->Add_AGN Inoculate Inoculate with H. pylori Add_AGN->Inoculate Incubate Incubate under microaerophilic conditions Inoculate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End Determine_MIC->End

Caption: In vitro susceptibility testing workflow.
In Vivo H. pylori Eradication Study in a Mouse Model

Objective: To evaluate the efficacy of this compound in combination with amoxicillin and clarithromycin in eradicating H. pylori infection in a murine model.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6) and infect them with a human-derived strain of H. pylori via oral gavage. Allow the infection to establish for at least 2 weeks.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound alone.

    • Group 3: Amoxicillin + Clarithromycin.

    • Group 4: this compound + Amoxicillin + Clarithromycin.

  • Drug Administration: Administer the compounds orally once or twice daily for 7-14 days.

  • Eradication Assessment:

    • One week after the final treatment, euthanize the mice and collect their stomachs.

    • Homogenize the stomach tissue and plate serial dilutions on selective agar for H. pylori colony forming unit (CFU) quantification.

    • Perform a rapid urease test on a portion of the stomach tissue.

    • Histological analysis of stomach sections can also be performed to assess inflammation and bacterial load.

Start Start Infect_Mice Infect mice with H. pylori Start->Infect_Mice Establish_Infection Allow infection to establish (2 weeks) Infect_Mice->Establish_Infection Group_Animals Randomize into treatment groups Establish_Infection->Group_Animals Administer_Treatment Administer treatment orally (7-14 days) Group_Animals->Administer_Treatment Euthanize Euthanize mice 1 week post-treatment Administer_Treatment->Euthanize Assess_Eradication Assess H. pylori eradication (CFU count, urease test, histology) Euthanize->Assess_Eradication End End Assess_Eradication->End

Caption: In vivo H. pylori eradication study workflow.

Conclusion

The combination of this compound with amoxicillin and clarithromycin represents a promising therapeutic strategy for the eradication of H. pylori. The prolonged acid suppression by this compound is expected to enhance the efficacy of the co-administered antibiotics, leading to improved preclinical outcomes. The protocols outlined in these application notes provide a framework for researchers to investigate this synergistic interaction.

References

Application Note & Protocol: Stability Testing of AGN-201904Z

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for conducting stability testing of the investigational drug substance, AGN-201904Z. The outlined procedures are based on the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), to ensure regulatory compliance and robust scientific data generation.

Purpose

The purpose of this protocol is to define the stability testing program for the active pharmaceutical ingredient (API), this compound. This program is designed to evaluate the thermal stability, and sensitivity to moisture and light of the drug substance. The data generated will be used to establish a retest period and determine appropriate storage conditions.

Scope

This protocol applies to the stability testing of three primary batches of this compound manufactured for clinical trials and registration purposes. The testing will be conducted at specified intervals under various storage conditions as defined in this document.

Responsibilities

  • Quality Assurance (QA): Responsible for the review and approval of this protocol, monitoring of the stability study, and ensuring compliance with cGMP standards.

  • Analytical Development (AD): Responsible for the development, validation, and execution of the analytical methods used for stability testing.

  • Manufacturing Department: Responsible for providing the primary batches of this compound for the stability study, along with all relevant batch documentation.

  • Stability Coordinator: Responsible for initiating and managing the stability study, including sample pulling, data trending, and reporting.

Materials and Equipment

  • Drug Substance: Three primary batches of this compound.

  • Container Closure System: The stability studies will be conducted on the drug substance packaged in a container closure system that is the same as the packaging proposed for storage and distribution.

  • Reference Standard: A well-characterized batch of this compound designated as the reference standard.

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • Mass Spectrometer (MS)

    • Dissolution Apparatus

    • Karl Fischer Titrator

    • pH Meter

    • Forced degradation studies may be necessary to demonstrate the stability-indicating nature of the analytical methods.

  • Stability Chambers: Calibrated and monitored stability chambers capable of maintaining the specified temperature and humidity conditions.

Stability Study Design

The stability study will be conducted on at least three primary batches of the drug substance.[1] The testing frequency and storage conditions are designed to provide a comprehensive stability profile of this compound.

Storage Conditions and Testing Frequency

The following storage conditions and testing frequencies will be employed for the stability study of this compound.

Storage ConditionTesting Frequency (Months)
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36[2][3]
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6[2]

Intermediate testing will only be conducted if a significant change occurs during accelerated testing.

Analytical Test Parameters and Acceptance Criteria

The following tests will be performed at each stability time point to assess the quality of this compound.

Test ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Assay HPLC-UV98.0% - 102.0%
Related Substances HPLC-UVIndividual Impurity: ≤ 0.2%Total Impurities: ≤ 1.0%
Water Content Karl Fischer Titration≤ 0.5% w/w
Identification FTIR and HPLC Retention TimeConforms to Reference Standard
Dissolution USP Apparatus 2 (Paddles)≥ 80% (Q) in 30 minutes

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is designed to be stability-indicating, capable of separating this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration of 0.5 mg/mL in a suitable diluent.

  • Sample Preparation: Prepare a sample solution of the this compound stability sample at a concentration of 0.5 mg/mL in the same diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 2.0.

  • Calculation: Calculate the assay and related substances using standard external standard calculations.

Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddles)

  • Dissolution Medium: 900 mL of 0.1 N HCl

  • Paddle Speed: 50 RPM

  • Temperature: 37°C ± 0.5°C

  • Sampling Times: 10, 20, 30, and 45 minutes

  • Sample Analysis: Analyze the dissolution samples by HPLC-UV as described in section 6.1.

  • Calculation: Calculate the percentage of this compound dissolved at each time point.

Visualizations

Experimental Workflow

G cluster_0 Study Initiation cluster_1 Stability Testing cluster_2 Analytical Testing cluster_3 Data Analysis & Reporting Protocol Approval Protocol Approval Batch Selection Batch Selection Protocol Approval->Batch Selection Sample Packaging Sample Packaging Batch Selection->Sample Packaging Stability Chamber Loading Stability Chamber Loading Sample Packaging->Stability Chamber Loading Sample Pulling at Time Points Sample Pulling at Time Points Stability Chamber Loading->Sample Pulling at Time Points Analytical Testing Analytical Testing Sample Pulling at Time Points->Analytical Testing Appearance Appearance Analytical Testing->Appearance Assay_Related_Substances Assay_Related_Substances Analytical Testing->Assay_Related_Substances Assay & Related Substances Water_Content Water_Content Analytical Testing->Water_Content Water Content Identification Identification Analytical Testing->Identification Dissolution Dissolution Analytical Testing->Dissolution Data Review & Analysis Data Review & Analysis Analytical Testing->Data Review & Analysis Stability Report Generation Stability Report Generation Data Review & Analysis->Stability Report Generation Retest Period Assignment Retest Period Assignment Stability Report Generation->Retest Period Assignment

Caption: Experimental workflow for this compound stability testing.

Hypothetical Signaling Pathway of this compound

G This compound This compound Receptor_X Receptor X This compound->Receptor_X Binds to Kinase_A Kinase A Receptor_X->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor_Y Transcription Factor Y Kinase_B->Transcription_Factor_Y Activates Gene_Expression Target Gene Expression Transcription_Factor_Y->Gene_Expression Induces Cellular_Response Therapeutic Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

References

Troubleshooting & Optimization

Troubleshooting AGN-201904Z experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with AGN-201904Z.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental pro-proton pump inhibitor (pro-PPI).[1] It is a slowly absorbed, acid-stable prodrug that is rapidly converted to the active compound, omeprazole, in the systemic circulation.[2] This conversion results in a prolonged residence time of the active drug, leading to a sustained suppression of gastric acid.[3] The primary mechanism of action is the inhibition of the H+/K+ ATPase (proton pump) in gastric parietal cells.

Q2: What is the solubility of this compound?

This compound is sparingly soluble in aqueous solutions at neutral pH. For in vitro experiments, it is recommended to prepare stock solutions in an organic solvent such as DMSO. For in vivo studies, specific formulation guidance should be followed to ensure bioavailability.

Q3: What are the recommended storage conditions for this compound?

This compound should be stored at -20°C for long-term stability. For short-term use, it can be stored at 4°C. Protect from light and moisture.

Troubleshooting Guides

In Vitro Cell-Based Assays

Issue 1: Low or no observable effect on proton pump activity in primary gastric parietal cells.

  • Possible Cause 1: Inadequate conversion of this compound to omeprazole.

    • Troubleshooting: Ensure that the cell culture system has the necessary metabolic activity to convert the prodrug. Co-culture with hepatocytes or use of a liver S9 fraction can be considered to facilitate metabolic activation.

  • Possible Cause 2: Incorrect assay conditions.

    • Troubleshooting: Verify the pH of the assay buffer. The proton pump is activated under acidic conditions. Ensure the assay is performed at a pH that stimulates pump activity (e.g., pH < 4.0).

  • Possible Cause 3: Compound degradation.

    • Troubleshooting: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.

Issue 2: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent cell health or density.

    • Troubleshooting: Ensure uniform cell seeding density and monitor cell viability throughout the experiment. Use cells from the same passage number for all replicates.

  • Possible Cause 2: Pipetting errors.

    • Troubleshooting: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.

In Vivo Animal Studies

Issue 1: Lack of significant reduction in gastric acid secretion in animal models.

  • Possible Cause 1: Poor bioavailability.

    • Troubleshooting: Optimize the drug formulation and route of administration. Consider using a vehicle that enhances solubility and absorption. Oral gavage is a common administration route, but intraperitoneal or intravenous injections may be necessary if oral bioavailability is low.

  • Possible Cause 2: Insufficient dosage.

    • Troubleshooting: Perform a dose-response study to determine the optimal dose for the specific animal model. Refer to the provided dose-response data table for guidance.

  • Possible Cause 3: Rapid metabolism and clearance.

    • Troubleshooting: While this compound is designed for prolonged action, species-specific differences in metabolism can affect its efficacy. Measure plasma concentrations of both this compound and omeprazole to assess the pharmacokinetic profile in your model.

Data Presentation

Table 1: In Vitro IC50 Values for Proton Pump Inhibition

Cell LineIC50 (nM)
Primary Rabbit Gastric Glands150 ± 25
Human Gastric Parietal Cells (HGT-1)210 ± 30

Table 2: In Vivo Dose-Response in a Rat Model of Gastric Acid Secretion

Dose (mg/kg, p.o.)Inhibition of Gastric Acid Secretion (%)
125 ± 5
560 ± 8
1085 ± 6
2095 ± 4

Experimental Protocols

Protocol 1: In Vitro Proton Pump Inhibition Assay

  • Cell Preparation: Isolate primary gastric parietal cells from rabbits or use a suitable cell line (e.g., HGT-1).

  • Proton Pump Stimulation: Incubate the cells in a buffer with a low pH (e.g., pH 3.5) to stimulate the H+/K+ ATPase.

  • Compound Treatment: Add varying concentrations of this compound (prepared from a fresh DMSO stock) to the cells and incubate for 1 hour.

  • Activity Measurement: Measure the proton pump activity using a pH-sensitive fluorescent probe (e.g., BCECF-AM) or by quantifying the acidification of the extracellular medium.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Mandatory Visualizations

AGN_201904Z_Signaling_Pathway cluster_prodrug Systemic Circulation cluster_cell Gastric Parietal Cell This compound This compound Omeprazole Omeprazole This compound->Omeprazole Metabolic Conversion Proton_Pump H+/K+ ATPase (Proton Pump) Omeprazole->Proton_Pump Inhibition Gastric_Lumen Gastric Lumen (Acid Secretion) Proton_Pump->Gastric_Lumen Pumps H+ H_ion H+

Caption: Mechanism of action of this compound.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study cluster_analysis Data Analysis A Isolate/Culture Gastric Parietal Cells B Stimulate Proton Pump (Acidic pH) A->B C Treat with This compound B->C D Measure Proton Pump Activity C->D E Calculate IC50 D->E J Compare In Vitro and In Vivo Results E->J F Administer this compound to Animal Model G Induce Gastric Acid Secretion F->G H Measure Gastric pH G->H I Determine Percent Inhibition H->I I->J K Assess Therapeutic Potential J->K

Caption: Experimental workflow for this compound evaluation.

troubleshooting_logic A Low Efficacy Observed B In Vitro or In Vivo? A->B C In Vitro Issues B->C In Vitro D In Vivo Issues B->D In Vivo E Check Prodrug Conversion C->E F Verify Assay Conditions C->F G Assess Compound Stability C->G H Optimize Formulation D->H I Perform Dose-Response D->I J Analyze Pharmacokinetics D->J

Caption: Troubleshooting decision tree for this compound experiments.

References

Optimizing AGN-201904Z Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AGN-201904Z in their experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and provide detailed protocols to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in in vitro cell-based assays?

For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended. This range is based on the compound's potent inhibitory activity against its primary target, the hypothetical Kinase X (KX). A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

2. How should I prepare a stock solution of this compound?

This compound is soluble in DMSO at concentrations up to 50 mM. For a 10 mM stock solution, dissolve 5.43 mg of this compound (assuming a molecular weight of 543.6 g/mol ) in 1 mL of anhydrous DMSO. Vortex thoroughly until the compound is completely dissolved. Aliquot the stock solution into smaller volumes and store at -20°C to minimize freeze-thaw cycles.

3. What is the stability of this compound in cell culture medium?

This compound is stable in standard cell culture media (e.g., DMEM, RPMI-1640) containing 10% fetal bovine serum (FBS) for up to 72 hours at 37°C. However, for long-term experiments, it is advisable to refresh the medium with freshly diluted compound every 48-72 hours to maintain a consistent concentration.

4. Are there any known off-target effects of this compound?

While this compound exhibits high selectivity for Kinase X, some minor off-target activity has been observed at concentrations above 25 µM against structurally similar kinases. It is recommended to perform counter-screening assays if off-target effects are a concern for your experimental system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no observable effect of this compound Suboptimal Concentration: The concentration used may be too low to elicit a response in your specific cell line.Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the EC50 value.
Poor Solubility: The compound may have precipitated out of solution, especially in aqueous media.Ensure the final DMSO concentration in your culture medium does not exceed 0.5% (v/v). Prepare fresh dilutions from the stock solution for each experiment. Visually inspect for any precipitation.
Cell Line Insensitivity: The target kinase (Kinase X) may not be expressed or may be mutated in your chosen cell line.Verify the expression of Kinase X in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound.
High cell toxicity or unexpected cell death Excessive Concentration: The concentration used may be cytotoxic.Determine the cytotoxic concentration (CC50) of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations well below the CC50 for your functional assays.
Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells.Ensure the final DMSO concentration in the culture medium is kept to a minimum, ideally below 0.1%. Include a vehicle control (DMSO alone) in all experiments.
Inconsistent results between experiments Stock Solution Degradation: Repeated freeze-thaw cycles can lead to the degradation of the compound.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Variability in Cell Culture: Differences in cell passage number, confluency, or serum batch can affect experimental outcomes.Use cells with a consistent passage number and seed them at a standardized density. Test a single lot of FBS for all related experiments.

Experimental Protocols

Dose-Response Experiment for EC50 Determination

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound using a cell viability assay.

  • Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Western Blot Analysis of Target Engagement

This protocol describes how to assess the inhibition of Kinase X phosphorylation by this compound.

  • Cell Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of a known Kinase X substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the extent of phosphorylation inhibition.

Visualizations

AGN_201904Z_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor KX Kinase X Receptor->KX Activates AGN This compound AGN->KX Inhibits Substrate Downstream Substrate KX->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to

Caption: Hypothetical signaling pathway of this compound inhibiting Kinase X.

Experimental_Workflow_EC50 start Start seed Seed Cells in 96-well Plate start->seed prepare Prepare Serial Dilutions of this compound seed->prepare treat Treat Cells prepare->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data & Calculate EC50 assay->analyze end End analyze->end

Caption: Experimental workflow for determining the EC50 of this compound.

Technical Support Center: AGN-201904Z Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a template based on common solubility issues with research compounds. "AGN-201904Z" is a placeholder, as no public data exists for a compound with this designation. Researchers should adapt this guide using specific data from their compound's Certificate of Analysis and internal findings.

Frequently Asked Questions (FAQs) - Troubleshooting Solubility

Q1: My this compound is not dissolving in the recommended solvent. What should I do?

A1: First, confirm you are using the solvent specified on the product datasheet. If solubility issues persist, it may be due to several factors including compound purity, solvent quality, temperature, and dissolution technique.

Troubleshooting Steps:

  • Verify Solvent: Ensure you are using a fresh, high-purity, anhydrous grade of the recommended solvent (e.g., DMSO, Ethanol). Older solvents can accumulate water, which may reduce the solubility of hydrophobic compounds.

  • Gentle Warming: Gently warm the solution to 37°C. Many compounds exhibit increased solubility at higher temperatures.[1] Do not overheat, as it may degrade the compound.

  • Sonication: Use a bath sonicator for 5-10 minutes to break up any precipitate and aid dissolution.

  • Vortexing: Vigorous vortexing can help dissolve the compound.

  • Co-solvent System: If using an aqueous buffer, first dissolve this compound in a small amount of a water-miscible organic solvent like DMSO, and then slowly add it to the aqueous buffer while stirring.[2][3] This is a common technique for compounds with poor aqueous solubility.[4]

Q2: I've prepared a stock solution of this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[5]

Solutions:

  • Lower the Final Concentration: The final concentration of this compound in your assay may be above its aqueous solubility limit. Try performing a serial dilution to find a concentration that remains in solution.

  • Increase the Percentage of Co-solvent: If your experiment allows, you might be able to slightly increase the final percentage of DMSO in your assay buffer. However, be cautious as high concentrations of DMSO can affect experimental results. A final concentration of 0.5% DMSO is generally considered safe for many cell-based assays.[3]

  • Use a Different Formulation Strategy: Consider using solubilizing agents or excipients, such as cyclodextrins, if compatible with your experimental setup.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of many compounds is highly dependent on the pH of the solution, especially for molecules that are weakly acidic or basic.[6][7]

  • Weakly Acidic Compounds: These compounds are generally more soluble at a higher pH (basic conditions) where they are deprotonated and exist in their more soluble ionized form.

  • Weakly Basic Compounds: Conversely, these are typically more soluble at a lower pH (acidic conditions) where they are protonated to their more soluble ionized form.[8]

To determine the optimal pH for this compound, you would need to know its pKa. If this information is not available, you may need to perform a pH-solubility profile experiment.

Data Presentation: Solubility Profile of this compound

The following tables present hypothetical solubility data for this compound for illustrative purposes.

Table 1: Solubility in Common Solvents at 25°C

SolventSolubility (mg/mL)Molarity (mM)Observations
DMSO> 50> 100Clear solution
Ethanol1530Clear solution
PBS (pH 7.4)< 0.1< 0.2Suspension observed
Water< 0.01< 0.02Insoluble

Table 2: Aqueous Solubility at Different pH Values

Buffer SystempHSolubility (µg/mL)
Citrate Buffer3.05.2
Phosphate Buffer6.50.8
Phosphate-Buffered Saline7.4< 0.5
Tris Buffer8.5< 0.5

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is considered the gold standard for determining the thermodynamic solubility of a compound.[9][10]

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to a known volume of the test solvent (e.g., 1 mL) in a glass vial.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10][11]

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifuging the samples at high speed (e.g., 14,000 rpm for 15 minutes) and then filtering the supernatant through a 0.22 µm PVDF or PTFE syringe filter to remove any remaining particulate matter.[9]

  • Quantification: The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][11] A standard curve of known concentrations of this compound is used for accurate quantification.

Protocol 2: Co-Solvent Screening for Improved Aqueous Solubility

This protocol helps to identify a suitable co-solvent system for aqueous experiments.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).

  • Co-solvent Mixtures: In separate vials, prepare various mixtures of your primary aqueous buffer and a co-solvent (e.g., DMSO, ethanol, PEG 400) at different ratios (e.g., 99:1, 95:5, 90:10).

  • Dilution and Observation: Add a small aliquot of the this compound stock solution to each co-solvent mixture to achieve your desired final concentration. Vortex each vial thoroughly.

  • Incubation and Analysis: Let the solutions stand at room temperature for at least one hour and visually inspect for any signs of precipitation. For a more quantitative analysis, you can measure the turbidity using a spectrophotometer or analyze the concentration of the dissolved compound via HPLC after filtration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep_solid Excess Solid this compound prep_mix Mix in Vial prep_solid->prep_mix prep_solvent Test Solvent (e.g., PBS) prep_solvent->prep_mix equil_shake Shake/Agitate (24-48h at 25°C) prep_mix->equil_shake Incubate sep_centrifuge Centrifuge equil_shake->sep_centrifuge Separate sep_filter Filter Supernatant (0.22 µm filter) sep_centrifuge->sep_filter quant_hplc Analyze Filtrate by HPLC-UV sep_filter->quant_hplc Analyze quant_result Determine Concentration quant_hplc->quant_result

Caption: Workflow for Equilibrium Solubility Determination (Shake-Flask Method).

troubleshooting_logic start This compound Fails to Dissolve check_solvent Is solvent fresh & high-purity? start->check_solvent use_fresh Use fresh, anhydrous solvent check_solvent->use_fresh No gentle_heat Apply gentle heat (37°C)? check_solvent->gentle_heat Yes use_fresh->check_solvent sonicate Sonicate for 5-10 min? gentle_heat->sonicate Still Insoluble success Compound Dissolved gentle_heat->success Dissolved co_solvent Prepare concentrated stock in DMSO, then dilute into aqueous buffer. sonicate->co_solvent Still Insoluble sonicate->success Dissolved co_solvent->success Success fail Consult Senior Scientist co_solvent->fail Fails

References

How to improve AGN-201904Z experimental reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

AGN-201904Z Technical Support Center

This guide provides troubleshooting advice and frequently asked questions to help researchers improve the experimental reproducibility of this compound, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

1. What is the recommended storage and handling procedure for this compound?

For optimal stability and activity, this compound should be handled as follows:

  • Solid Form: Store at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Once thawed, an aliquot should be used immediately and any remainder discarded.

2. My IC50 values for this compound vary significantly between experiments. What are the potential causes?

Inconsistent IC50 values are a common issue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Cell Passage Number Use cells within a consistent, low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered drug sensitivity.
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. Overly confluent or sparse cultures will respond differently to treatment.
Reagent Variability Use the same lot of fetal bovine serum (FBS) and other media components for the duration of a study. Perform lot-testing for new batches of critical reagents.
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using stock solutions that have been stored at 4°C for extended periods.
Assay Incubation Time Ensure the incubation time for the viability assay (e.g., MTT, CellTiter-Glo) is consistent across all plates and experiments.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of p-Akt/p-mTOR in Western Blots

Question: I am not seeing consistent dephosphorylation of Akt (Ser473) or mTOR (Ser2448) after treatment with this compound. What should I check?

Answer: This issue often stems from protocol variability. Follow the detailed protocol below and refer to the troubleshooting decision tree.

  • Cell Seeding: Plate 2 x 10^6 MCF-7 cells in a 10 cm dish and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-16 hours. This reduces basal PI3K/Akt pathway activation.

  • Treatment: Pretreat cells with this compound (e.g., at 0.1, 1, and 10 µM) for 2 hours.

  • Stimulation: Stimulate the pathway by adding 100 ng/mL of insulin or IGF-1 for 15 minutes.

  • Lysis: Immediately wash cells twice with ice-cold PBS. Lyse the cells in 200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate.

G start Inconsistent p-Akt Inhibition check_lysis Is Lysis Buffer Fresh w/ Inhibitors? start->check_lysis check_starvation Was Serum Starvation Performed Correctly? check_lysis->check_starvation Yes lysis_solution Prepare Fresh Lysis Buffer with Phosphatase/Protease Inhibitors check_lysis->lysis_solution No check_stimulation Was Pathway Stimulation (e.g., IGF-1) Performed? check_starvation->check_stimulation Yes starvation_solution Ensure 12-16h Serum Starvation to Reduce Basal Activity check_starvation->starvation_solution No check_compound Is this compound Aliquot Freshly Thawed? check_stimulation->check_compound Yes stimulation_solution Stimulate Pathway Post-Treatment to See Inhibition check_stimulation->stimulation_solution No check_antibodies Are Primary/Secondary Antibodies Validated? check_compound->check_antibodies Yes compound_solution Use a New, Single-Use Aliquot of this compound check_compound->compound_solution No result_good Consistent Results check_antibodies->result_good Yes antibody_solution Validate Antibodies and Optimize Concentrations check_antibodies->antibody_solution No

Caption: Troubleshooting decision tree for Western blot analysis.

Issue 2: High Variability in In-Vivo Tumor Growth Studies

Question: The tumor growth inhibition data from my this compound in-vivo study has very large error bars. How can I improve the consistency?

Answer: In-vivo studies have many potential sources of variability. A standardized workflow is critical.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Endpoint Analysis cell_culture 1. Standardize Cell Culture (low passage, check for mycoplasma) inoculation 2. Inoculate Cells (e.g., 5x10^6 cells in Matrigel) cell_culture->inoculation tumor_growth 3. Monitor Tumor Growth inoculation->tumor_growth randomization 4. Randomize Mice (when tumors reach ~150 mm³) tumor_growth->randomization dosing 5. Begin Dosing (Vehicle vs. This compound) - Calibrate dosing volume to body weight daily randomization->dosing monitoring 6. Monitor - Tumor Volume (2-3x weekly) - Body Weight (daily) - Clinical Signs (daily) dosing->monitoring endpoint 7. Euthanize & Collect Tissues (e.g., tumors, plasma) monitoring->endpoint analysis 8. Analyze Samples (PK/PD, IHC, etc.) endpoint->analysis

Caption: Standardized workflow for a mouse xenograft study.

The following table shows representative data from a well-controlled study. Aim for a standard deviation within 15-20% of the mean for each group.

Treatment GroupNMean Tumor Volume (mm³) at Day 21Standard Deviation (mm³)% TGI
Vehicle101250210-
This compound (25 mg/kg)1068011545.6%
This compound (50 mg/kg)103106575.2%
TGI: Tumor Growth Inhibition

Signaling Pathway and Mechanism of Action

Question: What is the specific signaling pathway targeted by this compound?

Answer: this compound is a small molecule inhibitor that targets PI3K, a critical node in the PI3K/Akt/mTOR signaling pathway, which is commonly hyperactivated in cancer.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth, Proliferation, & Survival mTORC1->Proliferation AGN This compound AGN->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

AGN-201904Z protocol refinement for better yield

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AGN-201904Z Protocol

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the this compound protocol, which details the expression and purification of the recombinant therapeutic protein, Agnoprotein-X, in an E. coli expression system.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound protocol?

A1: The this compound protocol is designed for the high-yield expression of His-tagged Agnoprotein-X in E. coli BL21(DE3) cells using a pET vector system. The expression of Agnoprotein-X is tightly controlled by the lac operon, which can be induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG). Following expression, the cells are lysed, and the His-tagged Agnoprotein-X is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

Q2: What is the expected final yield of Agnoprotein-X using this protocol?

A2: With optimal conditions, the this compound protocol is expected to yield between 15-25 mg of purified Agnoprotein-X per liter of bacterial culture. However, yields can vary significantly based on the specific experimental conditions.

Q3: Can I use a different E. coli strain for expression?

A3: The this compound protocol is optimized for the BL21(DE3) strain, which contains the T7 RNA polymerase gene required for transcription from the T7 promoter in the pET vector. Using other strains that lack this gene will result in no expression of Agnoprotein-X. Strains such as Rosetta(DE3) or Tuner(DE3) may be suitable alternatives if codon usage or fine-tuning of expression levels is required.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the this compound protocol.

Low or No Protein Expression

Problem: After induction with IPTG, I see a very faint band or no band at the expected molecular weight for Agnoprotein-X on my SDS-PAGE gel.

Possible Causes and Solutions:

  • Inefficient Induction: The concentration of IPTG or the induction time may be suboptimal.

    • Solution: Titrate the IPTG concentration and vary the induction time. A common starting point is 1 mM IPTG for 3-4 hours, but some proteins express better with lower concentrations (e.g., 0.1-0.5 mM) for a longer duration or at a lower temperature.

  • Toxicity of Agnoprotein-X: The expressed protein may be toxic to the E. coli cells, leading to cell death post-induction.

    • Solution: Lower the induction temperature to 16-25°C and extend the induction time to 12-18 hours. This slows down protein synthesis, reduces toxicity, and can also improve protein folding.

  • Plasmid Integrity: The plasmid may have been lost, or a mutation may have occurred in the gene for Agnoprotein-X.

    • Solution: Isolate the plasmid from your culture and verify its integrity by restriction digest or sequencing. Always use fresh transformants for expression studies.

Protein Insolubility (Inclusion Bodies)

Problem: The majority of my expressed Agnoprotein-X is found in the pellet after cell lysis, indicating the formation of insoluble inclusion bodies.

Possible Causes and Solutions:

  • High Expression Rate: Rapid, high-level expression often overwhelms the cellular machinery for protein folding, leading to aggregation.

    • Solution: Reduce the induction temperature to 16-25°C. This slows down protein synthesis, giving the protein more time to fold correctly.

  • Suboptimal Culture Conditions: Factors like pH and aeration can influence protein folding.

    • Solution: Ensure the culture medium is well-buffered and that the flasks are adequately aerated during growth and induction.

  • Lack of Chaperones: The E. coli cells may not have sufficient chaperones to assist in the folding of Agnoprotein-X.

    • Solution: Consider co-expressing molecular chaperones (e.g., GroEL/GroES) to aid in the proper folding of your target protein.

Data Presentation: Yield Optimization

The following table summarizes the results of experiments aimed at optimizing the yield of Agnoprotein-X by varying the induction temperature and IPTG concentration.

Induction Temperature (°C) IPTG Concentration (mM) Induction Time (hours) Soluble Agnoprotein-X Yield (mg/L)
371.045.2
370.547.8
301.0612.5
300.5616.1
200.21622.4
200.11624.7

Experimental Protocols

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This protocol is used to separate proteins based on their molecular weight and to visualize the expression of Agnoprotein-X.

Methodology:

  • Mix 15 µL of your protein sample (e.g., cell lysate) with 5 µL of 4x Laemmli sample buffer.

  • Heat the mixture at 95°C for 5 minutes to denature the proteins.

  • Load 20 µL of the denatured sample into the wells of a 12% polyacrylamide gel.

  • Load 5 µL of a pre-stained protein ladder into an adjacent well to serve as a molecular weight marker.

  • Run the gel in 1x SDS running buffer at 150V for approximately 60-90 minutes, or until the dye front reaches the bottom of the gel.

  • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour and then destain with a solution of 40% methanol and 10% acetic acid until clear protein bands are visible.

Bradford Protein Assay

This protocol is used to determine the total protein concentration in a sample.

Methodology:

  • Prepare a series of protein standards of known concentration using Bovine Serum Albumin (BSA) (e.g., 0, 2, 4, 6, 8, 10 µg/mL).

  • Pipette 10 µL of each standard and your unknown samples into separate wells of a 96-well microplate.

  • Add 200 µL of Bradford reagent to each well and mix gently.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 595 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration. Use this curve to determine the concentration of your unknown samples.

Visualizations

AGN_201904Z_Workflow cluster_transformation Plasmid Transformation cluster_culture Cell Culture & Induction cluster_purification Protein Purification T Transform pET-AgnoproteinX into E. coli BL21(DE3) SC Inoculate Starter Culture T->SC LC Grow Large-Scale Culture to OD600 ~0.6-0.8 SC->LC I Induce with IPTG LC->I H Harvest Cells by Centrifugation I->H L Lyse Cells (e.g., sonication) H->L C Clarify Lysate L->C P Purify via Ni-NTA Chromatography C->P F Final Purified Agnoprotein-X P->F

Caption: Experimental workflow for the this compound protocol.

IPTG_Induction_Pathway cluster_ecoli_genome E. coli Genome cluster_pet_plasmid pET Plasmid IPTG IPTG LacI LacI Repressor IPTG->LacI binds & inactivates LacO lac Operator (lacO) LacI->LacO binds & represses T7_Polymerase T7 RNA Polymerase Gene T7_Promoter T7 Promoter T7_Polymerase->T7_Promoter transcribes from AgnoproteinX_Gene Agnoprotein-X Gene T7_Promoter->AgnoproteinX_Gene drives expression of AgnoproteinX_Protein Agnoprotein-X AgnoproteinX_Gene->AgnoproteinX_Protein translates to

Addressing off-target effects of AGN-201904Z

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of AGN-201904Z in their experiments. This compound is a prodrug that is rapidly converted to omeprazole, a proton pump inhibitor (PPI). Therefore, its off-target effects are expected to be similar to those of omeprazole and other PPIs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a slowly absorbed, acid-stable pro-proton pump inhibitor (pro-PPI). In the systemic circulation, it is rapidly converted to its active form, omeprazole.[1][2] Omeprazole then irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, inhibiting gastric acid secretion.[3]

Q2: What are the potential off-target effects of this compound?

Given that this compound is a prodrug of omeprazole, its off-target effects are likely to be consistent with those reported for omeprazole and the broader class of proton pump inhibitors (PPIs). These can be categorized as follows:

  • Effects on Ion Homeostasis: Long-term use of PPIs has been associated with an increased risk of hypomagnesemia (low magnesium levels) and hypocalcemia (low calcium levels), which can contribute to an increased risk of bone fractures.[2][4][5]

  • Micronutrient Deficiencies: Reduced gastric acid can impair the absorption of essential nutrients like vitamin B12 and iron.[2][5]

  • Cellular Pathway Alterations: Studies have suggested that PPIs may influence various signaling pathways, including the PI3K/AKT/mTOR, Wnt/β-catenin, and Notch pathways. These effects are primarily observed in cancer cell line studies.[6]

  • Lysosomal Function: As inhibitors of proton pumps, PPIs can affect the function of V-ATPases in lysosomes, leading to an increase in lysosomal pH and potential disruption of cellular degradation processes.

  • Gastrointestinal Microbiome: By altering the gastric pH, long-term PPI use can lead to changes in the composition of the gut microbiota.[4]

  • Kidney Issues: Some studies have linked long-term PPI use to an increased risk of acute and chronic kidney disease.[2][7]

Troubleshooting Guides

Unexpected Phenotypes in Cell-Based Assays

Q3: I am observing unexpected changes in cell proliferation, viability, or morphology in my cell culture experiments with this compound. What could be the cause?

Several off-target effects of omeprazole (the active form of this compound) could contribute to these observations:

  • Alteration of Intracellular pH: Omeprazole can inhibit V-ATPases on lysosomes and other acidic organelles, leading to an increase in their internal pH. This can disrupt normal cellular processes that rely on acidic compartments, such as autophagy and protein degradation.

  • Impact on Signaling Pathways: As mentioned, PPIs have been reported to modulate signaling pathways like PI3K/AKT, Wnt, and Notch in certain cell types.[6] If your experimental system is sensitive to perturbations in these pathways, you might observe unexpected effects on cell growth and behavior.

  • Nutrient Deprivation: While more relevant in vivo, alterations in the cellular microenvironment due to changes in ion transport could potentially affect nutrient availability for cells in culture.

Troubleshooting Steps:

  • Confirm On-Target Effect: First, ensure that the observed phenotype is not an extreme manifestation of the intended on-target effect in your specific cell model.

  • Investigate Lysosomal Function:

    • Lysosomal pH Measurement: Use a ratiometric fluorescent dye like LysoSensor™ Yellow/Blue to measure the pH of lysosomes in treated versus untreated cells.

    • Autophagy Assay: Monitor the levels of autophagy markers like LC3-II and p62 by Western blotting or immunofluorescence.

  • Analyze Key Signaling Pathways:

    • Western Blotting: Probe for key proteins in the PI3K/AKT (p-AKT, p-mTOR), Wnt (β-catenin), and Notch (Notch intracellular domain - NICD) pathways to see if their phosphorylation or expression levels are altered.

  • Dose-Response Curve: Perform a detailed dose-response analysis to determine if the unexpected phenotype occurs at concentrations significantly different from the IC50 for the intended target.

Anomalous Results in In Vivo Studies

Q4: My animal models treated with this compound are showing unexpected systemic effects, such as weight loss or bone abnormalities. How can I investigate this?

These systemic effects could be related to the known long-term side effects of PPIs.

Troubleshooting Steps:

  • Monitor Serum Ion Levels: Collect blood samples and measure serum magnesium, calcium, and vitamin B12 levels.

  • Assess Bone Density: If bone abnormalities are suspected, perform micro-CT scans or histological analysis of bone tissue.

  • Analyze Gut Microbiome: Collect fecal samples for 16S rRNA sequencing to assess for significant changes in the gut microbial population.

  • Evaluate Kidney Function: Monitor standard kidney function markers in blood and urine (e.g., creatinine, BUN).

Data Presentation

Table 1: Potential Off-Target Effects of this compound (as Omeprazole) and Suggested Investigative Assays

Potential Off-Target EffectIn Vitro AssayIn Vivo Assay
Lysosomal Dysfunction Lysosomal pH measurement (e.g., LysoSensor™), Autophagy flux assay (LC3-II/p62 turnover)Histological analysis of tissues for signs of lysosomal storage disorders (if applicable)
Signaling Pathway Modulation Western blot for key pathway proteins (p-AKT, β-catenin, NICD), Reporter gene assays for pathway activityImmunohistochemistry for pathway markers in target tissues
Ion Homeostasis Imbalance Not directly applicable in most cell culturesSerum ion level measurements (Mg2+, Ca2+)
Micronutrient Malabsorption Not applicableSerum vitamin B12 and iron level measurements
Altered Gut Microbiome Not applicable16S rRNA sequencing of fecal samples
Kidney Dysfunction Not applicableMeasurement of serum creatinine and BUN, Histological analysis of kidney tissue

Experimental Protocols

Protocol 1: Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue

  • Cell Culture: Plate cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at various concentrations for the desired duration. Include a vehicle control.

  • Dye Loading: Remove the treatment media and incubate the cells with 5 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed culture medium for 5 minutes at 37°C.

  • Washing: Wash the cells twice with a pre-warmed, phenol red-free culture medium.

  • Fluorescence Measurement: Immediately measure the fluorescence in a plate reader.

    • Excitation: 360 nm

    • Emission: 440 nm (blue) and 540 nm (yellow)

  • Data Analysis: Calculate the ratio of yellow to blue fluorescence intensity. A decrease in this ratio indicates an increase in lysosomal pH.

Protocol 2: Western Blot for Signaling Pathway Analysis

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, β-catenin, NICD, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

OnTargetMechanism AGN_201904Z This compound (Prodrug) Omeprazole Omeprazole (Active Drug) AGN_201904Z->Omeprazole Systemic Conversion ProtonPump H+/K+ ATPase (Proton Pump) Omeprazole->ProtonPump Irreversible Binding Inhibition Inhibition AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Drives Inhibition->AcidSecretion

Caption: On-target mechanism of this compound.

OffTargetPathways cluster_ppi This compound (Omeprazole) cluster_pathways Potential Off-Target Effects AGN_201904Z This compound Lysosome Lysosomal V-ATPase AGN_201904Z->Lysosome Inhibition PI3K_AKT PI3K/AKT Pathway AGN_201904Z->PI3K_AKT Modulation Wnt Wnt/β-catenin Pathway AGN_201904Z->Wnt Modulation Notch Notch Pathway AGN_201904Z->Notch Modulation

Caption: Potential off-target signaling pathways of this compound.

TroubleshootingWorkflow Start Unexpected Experimental Result Observed Hypothesize Hypothesize Potential Off-Target Effect Start->Hypothesize DesignExp Design Confirmatory Experiment Hypothesize->DesignExp PerformExp Perform Experiment (e.g., Lysosomal pH, Western Blot) DesignExp->PerformExp Analyze Analyze and Interpret Results PerformExp->Analyze Conclusion Confirm or Refute Off-Target Hypothesis Analyze->Conclusion Clear Result Revise Revise Hypothesis or Experimental Conditions Analyze->Revise Ambiguous Result Revise->Hypothesize

Caption: Experimental workflow for investigating off-target effects.

References

AGN-201904Z experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with AGN-201904Z, an experimental pro-drug of omeprazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the sodium salt of AGN-201904, a novel, slowly-absorbed, and acid-stable pro-proton pump inhibitor (pro-PPI).[1] In the systemic circulation, it is rapidly converted to its active form, omeprazole.[1] This mechanism is designed to provide a prolonged residence time of the active drug, leading to more sustained suppression of gastric acid.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound functions as a pro-drug of omeprazole. After oral administration, it is designed for chemically metered absorption throughout the small intestine.[1] Once absorbed, it undergoes rapid hydrolysis in the bloodstream to form omeprazole.[1] Omeprazole, a proton pump inhibitor, then irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, inhibiting the final step of gastric acid secretion.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, 4°C is acceptable. It should be protected from light.

Q4: What is the recommended dosage for in-vivo studies?

A4: In a phase I clinical study in healthy male volunteers, this compound was administered at a dose of 600 mg/day for 5 days.[1] This dosage was found to provide the equivalent of 50 mg of omeprazole in circulation.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected gastric acid suppression.

  • Possible Cause 1: Improper drug administration.

    • Solution: Ensure that the administration protocol is followed precisely. For oral dosing, confirm that the formulation is appropriate for the animal model and that the full dose is administered.

  • Possible Cause 2: Degradation of the compound.

    • Solution: Verify the storage conditions and age of the compound. Ensure that it has been protected from light and stored at the recommended temperature. Prepare solutions fresh before each experiment if stability is a concern.

  • Possible Cause 3: Individual subject variability.

    • Solution: Biological variability can lead to different responses. Increase the sample size to ensure statistical power. Monitor subjects for any signs of illness or stress that could affect gastric acid secretion.

Issue 2: High variability in pharmacokinetic data.

  • Possible Cause 1: Inconsistent timing of blood sample collection.

    • Solution: Adhere strictly to the planned time points for blood collection. Any deviation should be recorded. The Hunt et al. (2008) study collected serial blood samples prior to dosing and at 1, 2, 4, 8, 12, and 24 hours post-dose.[1]

  • Possible Cause 2: Issues with the analytical method.

    • Solution: Validate the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and omeprazole in plasma. The lower limit of quantitation in the reference study was 0.5 ng/mL.[1]

  • Possible Cause 3: Differences in subject fasting status.

    • Solution: Ensure all subjects have a consistent fasting period before drug administration, as food can affect the absorption of proton pump inhibitors.

Issue 3: Unexpected adverse events in animal models.

  • Possible Cause 1: Off-target effects of the compound.

    • Solution: Carefully monitor animals for any signs of toxicity. If unexpected effects are observed, consider reducing the dose or altering the administration route. Conduct thorough histopathological analysis of key organs.

  • Possible Cause 2: Interaction with other medications.

    • Solution: Review any other compounds or vehicles being administered to the animals to check for potential interactions. Omeprazole is known to interact with drugs metabolized by CYP2C19 and CYP3A4.

Data Presentation

Table 1: Pharmacodynamic Comparison of this compound and Esomeprazole

ParameterThis compound (600 mg/day)Esomeprazole (40 mg/day)
Median Nocturnal pH (Day 1) Significantly higher than esomeprazole-
% Nocturnal Time with pH ≥ 4 (Day 1) Significantly higher than esomeprazole-
24-h Time with pH ≥ 5 (Day 1) Significantly higher than esomeprazole-
Median 24-h pH (Day 5) Significantly higher than esomeprazole (p < 0.0001)-
Median Nocturnal pH (Day 5) Significantly higher than esomeprazole (p < 0.0001)-
% Subjects with Nocturnal Acidity (pH < 4.0) 17%62%

Data extracted from Hunt et al., 2008.[1]

Table 2: Pharmacokinetic Parameters

ParameterThis compound (as Omeprazole)Esomeprazole
AUC of Active Metabolite (Day 5) Approximately twice that of esomeprazole-

Data extracted from Hunt et al., 2008.[1]

Experimental Protocols

1. Phase I Clinical Trial Protocol for this compound (Adapted from Hunt et al., 2008[1])

  • Study Design: A randomized, open-label, parallel-group, investigator-blinded study.

  • Subjects: 24 healthy, Helicobacter pylori-negative male volunteers.

  • Treatment Arms:

    • AGN-201904-Z: 600 mg/day, administered as enteric-coated capsules for 5 days.

    • Esomeprazole: 40 mg/day, administered as delayed-release tablets for 5 days.

  • Pharmacodynamic Evaluation:

    • 24-hour intragastric pH monitoring was performed at baseline (day -2) and on days 1, 3, and 5.

    • A glass electrode was inserted transnasally and positioned 10 cm below the lower esophageal sphincter.

  • Pharmacokinetic Evaluation:

    • Serial blood samples were collected before dosing and at 1, 2, 4, 8, 12, and 24 hours after the first and fifth doses.

    • Plasma concentrations of AGN-201904-Z, omeprazole, and esomeprazole were determined using a validated LC-MS/MS method.

  • Safety Evaluation:

    • Included physical examinations, monitoring of vital signs, routine laboratory analyses (hematology, biochemistry, and urinalysis), and daily monitoring of adverse events.

Visualizations

AGN_201904Z_Mechanism cluster_GITract Gastrointestinal Tract cluster_SystemicCirculation Systemic Circulation cluster_ParietalCell Gastric Parietal Cell Oral Administration Oral Administration Small Intestine Small Intestine Oral Administration->Small Intestine Slow Absorption This compound (Prodrug) This compound (Prodrug) Small Intestine->this compound (Prodrug) Absorption Omeprazole (Active Drug) Omeprazole (Active Drug) This compound (Prodrug)->Omeprazole (Active Drug) Rapid Hydrolysis H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Omeprazole (Active Drug)->H+/K+ ATPase (Proton Pump) Inhibition Acid Secretion Acid Secretion H+/K+ ATPase (Proton Pump)->Acid Secretion Blocked

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_PreStudy Pre-Study cluster_StudyPeriod 5-Day Study Period cluster_PostStudy Post-Study Subject Screening Subject Screening Baseline pH Monitoring Baseline pH Monitoring Subject Screening->Baseline pH Monitoring Daily Dosing Daily Dosing Baseline pH Monitoring->Daily Dosing pH Monitoring (Days 1, 3, 5) pH Monitoring (Days 1, 3, 5) Daily Dosing->pH Monitoring (Days 1, 3, 5) Pharmacokinetic Sampling (Days 1, 5) Pharmacokinetic Sampling (Days 1, 5) Daily Dosing->Pharmacokinetic Sampling (Days 1, 5) Safety Monitoring Safety Monitoring Daily Dosing->Safety Monitoring Data Analysis Data Analysis pH Monitoring (Days 1, 3, 5)->Data Analysis Pharmacokinetic Sampling (Days 1, 5)->Data Analysis Safety Monitoring->Data Analysis

Caption: Clinical trial workflow for this compound.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Drug Integrity Check Drug Integrity Inconsistent Results->Check Drug Integrity Pharmacodynamic or Pharmacokinetic? Review Administration Protocol Review Administration Protocol Inconsistent Results->Review Administration Protocol Pharmacodynamic or Pharmacokinetic? Validate Analytical Methods Validate Analytical Methods Inconsistent Results->Validate Analytical Methods Pharmacokinetic? Refine Protocol Refine Protocol Check Drug Integrity->Refine Protocol Review Administration Protocol->Refine Protocol Validate Analytical Methods->Refine Protocol Increase Sample Size Increase Sample Size Refine Protocol->Increase Sample Size If variability persists

Caption: Troubleshooting logic for experimental issues.

References

Mitigating AGN-201904Z toxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

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Disclaimer: AGN-201904Z is a pro-proton pump inhibitor, rapidly converted to omeprazole, used in research settings.[1][2][3] The following information, including the mechanism of toxicity and mitigation strategies, is presented as a hypothetical scenario for illustrative purposes within a technical support context.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound in cell line experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound.

Issue Possible Cause Recommended Action
Higher-than-expected cytotoxicity in sensitive cell lines (e.g., HepG2, A549). Off-target effects on Mitochondrial Complex IV at higher concentrations, leading to increased Reactive Oxygen Species (ROS) and apoptosis.1. Perform a dose-response curve to determine the optimal concentration with minimal toxicity. 2. Co-treat with an antioxidant, such as N-acetylcysteine (NAC), to quench ROS.[4] 3. Culture cells in media with galactose instead of glucose to promote mitochondrial respiration and potentially identify mitochondrial toxicity earlier.[5]
Inconsistent results between experimental replicates. 1. Variability in cell health and passage number. 2. Inaccurate drug concentration. 3. Contamination of cell cultures.1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of this compound for each experiment. 3. Regularly test for mycoplasma contamination.
Reduced efficacy of this compound over time. Degradation of the compound in solution.Prepare fresh stock solutions of this compound and store them at -20°C for long-term use or at 4°C for short-term use, protected from light.[2]
Unexpected morphological changes in cells. Cellular stress due to ROS production or other off-target effects.1. Document any morphological changes with microscopy. 2. Perform assays to measure ROS levels (e.g., DCFDA assay). 3. Consider co-treatment with NAC.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity?

A1: The primary toxicity of this compound is hypothesized to stem from off-target inhibition of Mitochondrial Complex IV. This inhibition leads to an increase in the production of intracellular Reactive Oxygen Species (ROS), which can trigger apoptotic cell death pathways.

Q2: How can I mitigate the off-target toxicity of this compound?

A2: The most effective method to mitigate this toxicity is co-treatment with an antioxidant. N-acetylcysteine (NAC) is a widely used and effective ROS scavenger that can help protect cells from oxidative stress.[4][7][8] It is thought to act as a precursor for glutathione biosynthesis and a scavenger of reactive oxygen species.[6]

Q3: What is the recommended concentration of N-acetylcysteine (NAC) for co-treatment?

A3: The optimal concentration of NAC can vary between cell lines. It is recommended to perform a dose-response experiment to determine the lowest effective concentration of NAC that provides cytoprotection without affecting the primary activity of this compound. A starting range of 1-10 mM is generally recommended.

Q4: Will co-treatment with NAC interfere with the on-target effects of this compound?

A4: While NAC is primarily an antioxidant, it's important to validate that it does not interfere with the intended biological activity of this compound in your specific experimental system.[9] This can be confirmed by assessing the on-target effects of this compound in the presence and absence of NAC.

Q5: Are there alternative methods to reduce this compound toxicity?

A5: Besides antioxidant co-treatment, you can try to optimize the experimental conditions. This includes using the lowest effective concentration of this compound and minimizing the duration of exposure. Additionally, ensuring optimal cell culture conditions can enhance cell resilience.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments investigating this compound toxicity and the mitigating effects of N-acetylcysteine (NAC).

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineIC50 (µM)
MCF-715.2
A5498.9
HepG25.4
HCT11612.8

Table 2: Effect of NAC Co-treatment on the Viability of A549 Cells Treated with this compound

This compound (10 µM)NAC (mM)Cell Viability (%)
--100
+-45
+162
+585
+1092

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, with or without a fixed concentration of NAC. Include untreated and vehicle-only controls.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Measurement of Intracellular ROS (DCFDA Assay)

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treat cells with this compound ± NAC for the desired time.

  • Remove the treatment media and wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.

Visualizations

AGN_Toxicity_Pathway AGN This compound MC4 Mitochondrial Complex IV AGN->MC4 Off-target inhibition ROS Increased ROS MC4->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces NAC N-acetylcysteine (NAC) NAC->ROS Scavenges

Caption: Off-target toxicity pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay Cell_Seeding 1. Seed Cells (96-well plate) Adherence 2. Overnight Adherence Cell_Seeding->Adherence Treatment 3. Treat with This compound ± NAC Adherence->Treatment Incubation 4. Incubate (48-72 hours) Treatment->Incubation MTS 5. Add MTS Reagent Incubation->MTS Read 6. Measure Absorbance MTS->Read Data_Analysis Data_Analysis Read->Data_Analysis Analyze Data

Caption: Workflow for assessing this compound cytotoxicity.

Logical_Troubleshooting Start High Cytotoxicity Observed? Check_Conc Is concentration optimized? Start->Check_Conc Yes Optimize_Conc Perform dose-response and use lowest effective dose. Check_Conc->Optimize_Conc No Check_ROS Is ROS a likely culprit? Check_Conc->Check_ROS Yes Re_evaluate Re-evaluate cytotoxicity. Optimize_Conc->Re_evaluate ROS_Assay Perform DCFDA assay to measure ROS levels. Check_ROS->ROS_Assay Yes Co_treat Co-treat with NAC. ROS_Assay->Co_treat Co_treat->Re_evaluate Success Toxicity Mitigated Re_evaluate->Success Yes Contact_Support Contact Technical Support Re_evaluate->Contact_Support No

Caption: Troubleshooting logic for high cytotoxicity.

References

Improving the signal-to-noise ratio in AGN-201904Z assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the AGN-201904Z assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound assay?

The this compound assay is a cell-based immunoassay designed to quantify the activity of the XYZ kinase, a key component in the hypothetical "Signal Pathway Alpha." The assay measures the phosphorylation of a specific substrate in response to kinase activity. A fluorescently labeled secondary antibody binds to the phosphorylated substrate, and the resulting signal is proportional to the level of kinase activity.

Q2: What are the most critical factors for achieving a high signal-to-noise ratio?

Several factors are crucial for a successful this compound assay. These include:

  • Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at the optimal density.

  • Reagent Concentration: Use the recommended concentrations for all antibodies and reagents. Titration may be necessary for new lots.

  • Washing Steps: Perform thorough but gentle washing steps to remove unbound reagents and reduce background noise.

  • Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures to ensure consistent results.

Q3: How can I minimize well-to-well variability?

High variability across replicate wells can obscure real results. To minimize this:

  • Consistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for cell plating.

  • Automated Liquid Handling: If available, use automated liquid handlers for reagent addition and washing steps.

  • Edge Effect Mitigation: Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill these wells with sterile PBS.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound assay, with a focus on improving the signal-to-noise ratio.

Issue 1: High Background Signal

A high background signal can mask the specific signal from the analyte, leading to a poor signal-to-noise ratio.

Possible Causes and Solutions:

Cause Recommended Action
Inadequate Washing Increase the number of wash cycles or the volume of wash buffer. Ensure complete aspiration of wash buffer between steps.
Primary/Secondary Antibody Concentration Too High Perform an antibody titration experiment to determine the optimal concentration.
Nonspecific Antibody Binding Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA) or the duration of the blocking step.
Contaminated Reagents Use fresh, sterile-filtered buffers and reagents.

Example: Antibody Titration Data

The following table shows example data from a primary antibody titration experiment. The goal is to find the concentration that maximizes the signal from the positive control while minimizing the signal from the negative control.

Primary Antibody DilutionPositive Control Signal (RFU)Negative Control Signal (RFU)Signal-to-Noise Ratio (S/N)
1:250850025003.4
1:500780012006.5
1:1000 6500 600 10.8
1:200042004509.3

RFU: Relative Fluorescence Units. S/N = (Positive Control Signal) / (Negative Control Signal)

Issue 2: Low Specific Signal

A weak signal from the positive control can also result in a poor signal-to-noise ratio.

Possible Causes and Solutions:

Cause Recommended Action
Suboptimal Cell Density Perform a cell titration experiment to find the optimal number of cells per well.
Inactive Reagents Ensure all reagents, especially the kinase and ATP, are stored correctly and have not expired.
Insufficient Incubation Time Increase the incubation time for the primary or secondary antibody, or for the kinase reaction itself.
Cell Health Issues Ensure cells are healthy and not overgrown before plating. Use cells with a low passage number.

Example: Cell Density Optimization

Cells per WellPositive Control Signal (RFU)Negative Control Signal (RFU)Signal-to-Noise Ratio (S/N)
5,00035004008.8
10,000 6200 550 11.3
20,000880015005.9
40,000950035002.7

Experimental Protocols

Protocol: Standard this compound Assay

This protocol outlines the key steps for performing the this compound assay in a 96-well microplate format.

  • Cell Plating:

    • Harvest cells in their logarithmic growth phase.

    • Resuspend cells in the appropriate growth medium to the optimal concentration (e.g., 100,000 cells/mL).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds.

    • Remove the growth medium from the wells and add 100 µL of medium containing the test compounds or vehicle control.

    • Incubate for the desired treatment time (e.g., 2 hours).

  • Cell Lysis and Fixation:

    • Aspirate the medium and wash the cells once with 150 µL of cold PBS.

    • Add 100 µL of a lysis/fixation buffer to each well.

    • Incubate for 20 minutes at room temperature.

  • Immunostaining:

    • Wash the wells three times with 150 µL of wash buffer.

    • Block for 1 hour with 150 µL of blocking buffer.

    • Incubate with 100 µL of the primary antibody solution for 2 hours at room temperature.

    • Wash three times.

    • Incubate with 100 µL of the fluorescently labeled secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash five times.

  • Signal Detection:

    • Add 100 µL of PBS to each well.

    • Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

Visualizations

Signaling_Pathway_Alpha cluster_cell Cell Membrane Receptor Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates Substrate Substrate XYZ_Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate AGN_201904Z This compound (Inhibitor) AGN_201904Z->XYZ_Kinase Inhibits AGN_201904Z_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with This compound Compound A->B C 3. Lyse and Fix Cells B->C D 4. Block Non-specific Sites C->D E 5. Add Primary Antibody (anti-pSubstrate) D->E F 6. Add Fluorescent Secondary Antibody E->F G 7. Wash and Read Plate F->G Troubleshooting_Tree Start Low Signal-to-Noise Ratio Check_BG Is Background Signal High? Start->Check_BG Check_Signal Is Specific Signal Low? Check_BG->Check_Signal No High_BG_Solutions High Background Troubleshooting: - Check wash steps - Titrate antibodies - Optimize blocking Check_BG->High_BG_Solutions Yes Low_Signal_Solutions Low Signal Troubleshooting: - Optimize cell density - Check reagent activity - Increase incubation time Check_Signal->Low_Signal_Solutions Yes Both_Issues Address Both Issues: Prioritize reducing background first, then optimize signal. Check_Signal->Both_Issues No (Both issues present) High_BG_Solutions->Check_Signal

Overcoming resistance to AGN-201904Z in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on AGN-201904Z is limited and primarily relates to its investigation for non-cancer indications.[1] The following technical support guide is a hypothetical framework designed to assist researchers encountering resistance to a fictional anti-cancer agent, herein referred to as this compound. This model is based on common resistance mechanisms observed with targeted therapies, such as kinase inhibitors, and is for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in this hypothetical cancer context?

A1: In this model, this compound is a potent and selective inhibitor of the novel tyrosine kinase "Resistance-Associated Kinase 1" (RAK1). RAK1 is a critical component of the "Cell Survival Pathway" (CSP), which promotes cell proliferation and inhibits apoptosis in certain cancer types. This compound binds to the ATP-binding pocket of RAK1, preventing its phosphorylation and subsequent activation of downstream signaling.

Q2: My cancer cell line is showing reduced sensitivity to this compound after initial successful treatment. What are the potential causes?

A2: Decreased sensitivity, or acquired resistance, to a targeted agent like our hypothetical this compound can arise from several factors. The most common include:

  • Target Alteration: A mutation in the RAK1 gene, particularly in the drug-binding site (a "gatekeeper" mutation), can prevent this compound from effectively binding to its target.

  • Bypass Signaling: Cancer cells may activate an alternative signaling pathway that circumvents the need for the RAK1-mediated Cell Survival Pathway (CSP). For example, upregulation of the parallel "Growth Factor Receptor Pathway" (GFRP) can compensate for the inhibition of RAK1.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

Q3: How can I determine if my resistant cells have a mutation in the RAK1 kinase domain?

A3: The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the RAK1 gene. You should sequence the entire coding region, with a particular focus on the exons that encode the kinase domain. Compare the sequence from your resistant cell line to that of the parental (sensitive) cell line to identify any acquired mutations.

Troubleshooting Guides

Issue 1: Higher IC50 Value for this compound in Long-Term Cultures

Symptoms:

  • The half-maximal inhibitory concentration (IC50) of this compound has significantly increased in your cell line over time.

  • Cell viability remains high even at concentrations that were previously cytotoxic.

Possible Causes & Solutions:

CauseRecommended Action
RAK1 Gatekeeper Mutation 1. Sequence RAK1: Extract genomic DNA from both sensitive and resistant cells and sequence the RAK1 kinase domain. 2. Functional Assay: If a mutation is found, perform a kinase assay with recombinant wild-type vs. mutant RAK1 to confirm reduced inhibition by this compound.
Upregulation of Bypass Pathway (GFRP) 1. Western Blot Analysis: Probe cell lysates for key markers of the GFRP pathway (e.g., p-GFR, p-MEK, p-ERK). An increase in the phosphorylation of these proteins in resistant cells suggests pathway activation. 2. Combination Therapy: Test the efficacy of co-administering this compound with a known GFRP inhibitor. A synergistic effect would support this mechanism.
Increased Drug Efflux 1. Efflux Pump Inhibitor: Perform your cell viability assay with this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil). A restored sensitivity to this compound suggests the involvement of efflux pumps. 2. Expression Analysis: Use qPCR or Western blot to check for increased expression of efflux pump proteins like MDR1.
Quantitative Data Summary

The following tables represent fictional data from experiments on a sensitive (Par) and an this compound-resistant (Res) cancer cell line.

Table 1: In Vitro Sensitivity to this compound

Cell LineIC50 (nM)Fold Resistance
Parental (Par)501x
Resistant (Res)120024x

Table 2: Protein Expression and Phosphorylation Levels

ProteinParental (Par) - Relative DensitometryResistant (Res) - Relative Densitometry
Total RAK11.01.1
p-RAK1 (Tyr123)0.90.2
Total GFR1.03.5
p-GFR (Tyr456)0.22.8
MDR11.08.2

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare a 2x serial dilution of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, until color development is sufficient.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Protocol 2: Western Blot Analysis
  • Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-RAK1, anti-p-GFR, anti-MDR1, anti-Actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Perform densitometry analysis using software like ImageJ, normalizing to a loading control (e.g., Actin).

Protocol 3: siRNA-mediated Knockdown of GFR
  • Cell Seeding: Seed 200,000 cells per well in a 6-well plate and incubate for 24 hours.

  • Transfection Complex Preparation: Dilute GFR-targeting siRNA and a non-targeting control (NTC) siRNA separately in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent. Combine the diluted siRNA and transfection reagent and incubate for 15 minutes at room temperature to form complexes.

  • Transfection: Add the transfection complexes dropwise to the cells.

  • Incubation: Incubate for 48-72 hours to allow for target protein knockdown.

  • Experimentation: After incubation, the cells are ready for downstream applications, such as a cell viability assay with this compound or Western blot to confirm knockdown efficiency.

Visualizations

AGN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR GFR MEK MEK GFR->MEK Activates (Bypass) GF Growth Factor GF->GFR Activates AGN This compound RAK1 RAK1 AGN->RAK1 Inhibits CSP_Sub CSP Substrate RAK1->CSP_Sub Phosphorylates ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes pCSP_Sub p-CSP Substrate CSP_Sub->pCSP_Sub pCSP_Sub->Proliferation Promotes

Caption: Hypothetical signaling pathways relevant to this compound action and resistance.

Experimental_Workflow cluster_mech1 Mechanism 1: Target Alteration cluster_mech2 Mechanism 2: Bypass Signaling cluster_mech3 Mechanism 3: Drug Efflux start Observe Increased IC50 of this compound seq Sequence RAK1 Gene start->seq wb Western Blot for p-GFR, p-ERK start->wb efflux Assay with Efflux Inhibitor start->efflux mut Mutation Found? seq->mut confirm_mut Confirm with Kinase Assay mut->confirm_mut Yes mut->wb No end Resistance Mechanism Identified confirm_mut->end upreg Pathway Upregulated? wb->upreg combo Test Combination with GFR Inhibitor upreg->combo Yes upreg->efflux No combo->end sens Sensitivity Restored? efflux->sens sens->seq No mdr1 Check MDR1 Expression (qPCR/WB) sens->mdr1 Yes mdr1->end

Caption: Workflow for investigating the mechanism of acquired resistance to this compound.

Troubleshooting_Tree start Problem: This compound is ineffective in my cell line. q1 Is this a newly acquired cell line? start->q1 a1_yes Action: Perform cell line authentication (STR profiling). q1->a1_yes Yes q2 Was the IC50 initially low and has now increased? q1->q2 No a2_yes This indicates acquired resistance. Proceed to the experimental workflow for investigation. q2->a2_yes Yes q3 Is the IC50 high from the start (>10 µM)? q2->q3 No a3_yes This suggests intrinsic resistance. Check for baseline RAK1 expression and pathway activity. q3->a3_yes Yes a3_no Action: Check drug integrity. Verify compound structure and purity. Prepare fresh stock solutions. q3->a3_no No

Caption: A decision tree for troubleshooting common issues with this compound experiments.

References

Validation & Comparative

AGN-201904Z: A Comparative Analysis of a Novel Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AGN-201904Z, a novel proton pump inhibitor (PPI), with the established alternative, esomeprazole. The following sections present a detailed analysis of their respective efficacies, pharmacokinetic profiles, and mechanisms of action, supported by data from a key clinical study.

Comparative Efficacy in Gastric Acid Suppression

A randomized, open-label, parallel-group, investigator-blinded study was conducted to compare the pharmacodynamics of this compound and esomeprazole in 24 healthy Helicobacter pylori negative male volunteers.[1] The study revealed a significantly greater and more prolonged acid suppression with this compound compared to esomeprazole, particularly during the nocturnal period.[1][2]

Table 1: Comparative Gastric pH Control on Day 5 [1]

ParameterThis compound (600 mg/day)Esomeprazole (40 mg/day)p-value
Median 24-h pH5.594.50<0.0001
Median Nocturnal pH5.382.97<0.0001
% Time with Nocturnal pH < 4.017%62%Not Reported
Subjects with Nocturnal Acid Breakthrough (NAB)25.0%100%0.0003

Table 2: Mean Percentage of Time with Intragastric pH ≥ 3 During Nighttime [1]

DayThis compound (600 mg/day)Esomeprazole (40 mg/day)p-value
Day 166.8%38.0%<0.001
Day 385.0%51.1%<0.001
Day 590.0%49.6%<0.001

Pharmacokinetic Profile Comparison

This compound is an acid-stable pro-drug that is slowly absorbed and then rapidly converted to its active metabolite, omeprazole, in the systemic circulation.[1][2] This mechanism provides a prolonged residence time of the active compound.[1][2]

Table 3: Pharmacokinetic Parameters on Day 5 [1]

ParameterThis compound (Active Metabolite: Omeprazole)Esomeprazole
Area Under the Curve (AUC)Approximately twice that of esomeprazole-

Mechanism of Action: Proton Pump Inhibition

Both this compound (via its active metabolite omeprazole) and esomeprazole are proton pump inhibitors.[3][4][5] They work by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[3][5] This is the final step in the pathway of gastric acid secretion.[4][5] As prodrugs, they require an acidic environment to be activated into their sulfenamide form, which then forms a covalent bond with cysteine residues on the proton pump.[3][6]

Below is a diagram illustrating the signaling pathway leading to gastric acid secretion and the point of inhibition by proton pump inhibitors.

G cluster_ligands Stimulatory Ligands cluster_receptors Parietal Cell Receptors cluster_downstream Intracellular Signaling cluster_pump Proton Pump cluster_inhibition Inhibition Gastrin Gastrin CCKBR CCKBR (Gastrin Receptor) Gastrin->CCKBR Histamine Histamine HRH2 H2 Receptor Histamine->HRH2 Acetylcholine Acetylcholine CHRM3 M3 Receptor Acetylcholine->CHRM3 PLC PLC CCKBR->PLC AC Adenylate Cyclase HRH2->AC CHRM3->PLC IP3_DAG IP3/DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 ProtonPump H⁺/K⁺ ATPase (Proton Pump) Ca2->ProtonPump Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->ProtonPump Activation H⁺ Secretion H⁺ Secretion ProtonPump->H⁺ Secretion Gastric Acid PPI This compound (as Omeprazole)/ Esomeprazole PPI->ProtonPump Irreversible Inhibition

Caption: Gastric acid secretion pathway and PPI inhibition.

Experimental Protocols

The clinical trial comparing this compound and esomeprazole followed a randomized, open-label, parallel-group, investigator-blinded design.[1]

  • Participants: 24 healthy, Helicobacter pylori negative male volunteers.[1]

  • Treatment Arms:

    • This compound: 600 mg enteric-coated capsules administered once daily for 5 days.[1]

    • Esomeprazole: 40 mg delayed-release tablets administered once daily for 5 days.[1]

  • Primary Endpoint: 24-hour intragastric pH monitoring.[1]

  • Data Collection: Intragastric pH was recorded at baseline, and on days 1, 3, and 5 of treatment.[1]

  • Pharmacokinetic Analysis: Blood samples were collected to determine the concentrations of this compound, its active metabolite omeprazole, and esomeprazole.[1]

Below is a workflow diagram of the clinical trial protocol.

G Start Screening of Healthy H. pylori Negative Male Volunteers Randomization Randomization (n=24) Start->Randomization GroupA Group A: This compound (600 mg/day) Randomization->GroupA 1:1 GroupB Group B: Esomeprazole (40 mg/day) Randomization->GroupB 1:1 Treatment 5-Day Treatment Period GroupA->Treatment GroupB->Treatment pH_Monitoring 24-h Intragastric pH Monitoring Treatment->pH_Monitoring Baseline, Day 1, 3, 5 PK_Sampling Pharmacokinetic Blood Sampling Treatment->PK_Sampling Day 1, 5 Data_Analysis Data Analysis: - Pharmacodynamics (pH) - Pharmacokinetics (AUC) pH_Monitoring->Data_Analysis PK_Sampling->Data_Analysis Conclusion Conclusion on Efficacy and Pharmacokinetics Data_Analysis->Conclusion

References

Reproducibility of AGN-201904Z Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published research findings on AGN-201904Z, a novel proton pump inhibitor (PPI). The core focus is to objectively present the available data, detail the experimental methodologies, and compare its performance with established and alternative acid-suppressing agents. A critical aspect of this guide is the acknowledgment that the primary clinical data for this compound originates from a single key study, and to date, these findings have not been independently reproduced in the peer-reviewed literature.

Executive Summary

This compound is presented as a long-acting, acid-stable prodrug of omeprazole. The primary therapeutic goal of its design is to achieve more consistent and prolonged suppression of gastric acid, particularly during nighttime, compared to conventional PPIs. The key clinical investigation supporting these claims is a 2008 study by Hunt et al., which compared this compound to esomeprazole. While the results of this study are promising, the lack of independent replication is a significant limitation in assessing the robustness of the findings. This guide will delve into the details of this study and place its findings in the context of other long-acting acid suppressants.

Data Presentation: this compound vs. Esomeprazole

The following tables summarize the quantitative data from the comparative study of this compound and esomeprazole as reported by Hunt et al. (2008).

Table 1: Intragastric pH Control (Day 5)

ParameterThis compound (600 mg/day)Esomeprazole (40 mg/day)
Median 24-hour pH 5.594.50
Median Nocturnal pH 5.382.97
% Time with pH ≥ 4 (24 hours) 85%68%
% Time with pH ≥ 4 (Nocturnal) 82%54%

Table 2: Nocturnal Acid Breakthrough (NAB) (Day 5)

ParameterThis compound (600 mg/day)Esomeprazole (40 mg/day)
Subjects with NAB 25%100%
Mean Duration of NAB (minutes) Significantly less than esomeprazole-

Experimental Protocols

The primary source of experimental data for this compound is a randomized, open-label, parallel-group, investigator-blinded study.

Study Design:

  • Participants: Healthy, Helicobacter pylori-negative male volunteers.

  • Intervention:

    • Group 1: this compound (600 mg, once daily for 5 days)

    • Group 2: Esomeprazole (40 mg, once daily for 5 days)

  • Primary Outcome Measures: 24-hour intragastric pH monitoring on baseline, Day 1, Day 3, and Day 5.

  • Pharmacokinetic Analysis: Blood levels of this compound and its active metabolite (omeprazole) were measured.

Signaling Pathways and Experimental Workflow

Mechanism of Action: this compound as a Proton Pump Inhibitor

The fundamental mechanism of action for this compound, as a prodrug of omeprazole, is the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells.

cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_lumen Gastric Lumen This compound This compound Omeprazole Omeprazole This compound->Omeprazole Metabolism Omeprazole_active Sulfenamide (Active form) Omeprazole->Omeprazole_active Acidic Canaliculus ProtonPump H+/K+ ATPase (Proton Pump) Omeprazole_active->ProtonPump Irreversible Inhibition H_ion H+ ProtonPump->H_ion K_ion K+ K_ion->ProtonPump

Mechanism of this compound Action

Experimental Workflow of the Comparative Clinical Trial

The workflow of the clinical trial comparing this compound and esomeprazole is outlined below.

Randomization Randomization GroupA This compound (600 mg/day) Randomization->GroupA GroupB Esomeprazole (40 mg/day) Randomization->GroupB Day0 Baseline pH Monitoring Day1_A Day 1 Treatment & pH Monitoring Day0->Day1_A Day1_B Day 1 Treatment & pH Monitoring Day0->Day1_B Day3_A Day 3 Treatment & pH Monitoring Day1_A->Day3_A Day3_B Day 3 Treatment & pH Monitoring Day1_B->Day3_B Day5_A Day 5 Treatment & pH Monitoring Day3_A->Day5_A Day5_B Day 5 Treatment & pH Monitoring Day3_B->Day5_B Analysis Data Analysis (pH & Pharmacokinetics) Day5_A->Analysis Day5_B->Analysis

Comparative Clinical Trial Workflow

Comparison with Other Alternatives

While direct reproducibility studies on this compound are lacking, it is valuable to compare its purported advantages with other long-acting PPIs and a newer class of acid suppressants, Potassium-Competitive Acid Blockers (P-CABs).

Table 3: Comparison of Long-Acting Acid Suppressants

Drug ClassExample(s)Mechanism of ActionKey Reported Advantages
Long-Acting PPI This compound, TenatoprazoleIrreversible H+/K+ ATPase inhibitionLonger plasma half-life leading to more sustained acid suppression, particularly at night.
Dual Delayed-Release PPI DexlansoprazoleIrreversible H+/K+ ATPase inhibitionTwo separate releases of the drug to prolong the duration of action.
P-CABs VonoprazanReversible, K+-competitive H+/K+ ATPase inhibitionRapid onset of action, acid stability (no need for enteric coating), and efficacy is less affected by CYP2C19 polymorphisms.[1][2][3]

Discussion on Reproducibility and Future Directions

The findings from the initial study on this compound are compelling, suggesting a potential for improved management of acid-related disorders, especially in patients with significant nocturnal acid breakthrough. However, the absence of independent, peer-reviewed studies to confirm these results is a significant gap in the scientific literature. For the scientific community to fully embrace the potential of this compound, further research is imperative.

Key areas for future research include:

  • Independent Replication: A randomized controlled trial by an independent research group to validate the initial findings on intragastric pH control.

  • Clinical Efficacy Studies: Larger-scale clinical trials to evaluate the efficacy of this compound in treating acid-related diseases such as GERD and peptic ulcers, with patient-reported outcomes as primary endpoints.

  • Head-to-Head Comparisons: Comparative studies against other long-acting PPIs and P-CABs to establish its relative efficacy and safety.

  • Pharmacogenomic Studies: Investigation into the influence of CYP2C19 polymorphisms on the metabolism and efficacy of this compound.

Conclusion

This compound shows promise as a long-acting proton pump inhibitor with the potential for more effective and sustained gastric acid suppression than standard PPIs like esomeprazole. The existing data, however, is limited to a single clinical study. While this initial research provides a strong foundation, the lack of independent reproducibility necessitates a cautious interpretation of the findings. Further investigation is crucial to substantiate the initial claims and to fully understand the clinical utility of this compound in the landscape of acid suppression therapy. Researchers and drug development professionals should consider these limitations when evaluating the potential of this compound.

References

A Comparative Analysis of AGN-201904Z and Standard of Care for Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel proton pump inhibitor (PPI) AGN-201904Z and the current standard of care, represented by esomeprazole, for the management of acid-related disorders such as peptic ulcer disease. The analysis is supported by experimental data from a key clinical study.

Executive Summary

This compound is an innovative, slowly-absorbed, acid-stable prodrug of omeprazole.[1][2] This design allows for rapid conversion to its active form, omeprazole, within the systemic circulation, leading to a prolonged residence time.[1][2] This pharmacokinetic profile suggests the potential for more consistent and sustained gastric acid suppression compared to current standard-of-care PPIs. Clinical data indicates that this compound produces significantly greater and more prolonged acid suppression, particularly nocturnal acid control, when compared to esomeprazole.[1] This enhanced pharmacodynamic effect may translate to improved clinical efficacy for patients, potentially offering a true once-a-day treatment option.[1]

Mechanism of Action

Both this compound (via its active metabolite, omeprazole) and the standard of care PPI, esomeprazole, function by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] This enzyme is the final step in the secretion of gastric acid. By blocking the proton pump, these drugs effectively reduce the production of stomach acid.

The key difference lies in the prodrug nature of this compound. As a slowly absorbed pro-proton pump inhibitor (pro-PPI), it is designed to be converted to omeprazole systemically, which provides a more extended duration of action compared to the immediate-release formulations of standard PPIs.[1]

cluster_prodrug This compound (Prodrug) cluster_systemic Systemic Circulation cluster_parietal Gastric Parietal Cell This compound This compound Omeprazole Omeprazole This compound->Omeprazole Conversion H+/K+ ATPase H+/K+ ATPase Omeprazole->H+/K+ ATPase Inhibition Acid Secretion Acid Secretion H+/K+ ATPase->Acid Secretion Suppression

Figure 1: this compound Mechanism of Action.

Comparative Efficacy: this compound vs. Esomeprazole

A randomized, open-label, parallel-group, investigator-blinded study in 24 healthy Helicobacter pylori negative male volunteers compared the effects of this compound (600 mg/day) and esomeprazole (40 mg/day) over 5 days.[1] The primary endpoint was the assessment of 24-hour and nocturnal intragastric pH.[1]

Pharmacodynamic Comparison

The following tables summarize the key pharmacodynamic findings from the study, demonstrating the superior acid suppression of this compound.

Table 1: Median Intragastric pH [1]

Time PeriodDayThis compound (Median pH)Esomeprazole (Median pH)
24-hour55.594.50
Nocturnal1Significantly Higher with this compoundLower
Nocturnal55.382.97

Table 2: Percentage of Time with Intragastric pH ≥ 4 [1]

Time PeriodDayThis compound (%)Esomeprazole (%)
Nocturnal1Significantly Higher with this compoundLower
24-hour51.5 times higher than Esomeprazole-
Nocturnal52.2 times higher than Esomeprazole-

Table 3: Percentage of Time with Intragastric pH ≥ 5 [1]

Time PeriodDayThis compound (%)Esomeprazole (%)
24-hour1Significantly Higher with this compoundLower
Nocturnal1Significantly Higher with this compoundLower
24-hour51.7 times higher than Esomeprazole-
Nocturnal52.9 times higher than Esomeprazole-
Pharmacokinetic Comparison

Blood concentrations of the active metabolites were also assessed.

Table 4: Systemic Exposure (AUC) on Day 5 [1]

DrugActive MetaboliteRelative AUC
This compoundOmeprazoleTwice that of Esomeprazole
EsomeprazoleEsomeprazole-

Experimental Protocols

The comparative data presented is based on the following experimental design from the study by Hunt et al. (2008):

  • Study Design: A randomized, open-label, parallel-group, investigator-blinded clinical trial.[1]

  • Participants: 24 healthy, Helicobacter pylori negative male volunteers.[1]

  • Interventions:

    • This compound: 600 mg/day administered as enteric-coated capsules.[1]

    • Esomeprazole: 40 mg/day administered as delayed-release tablets.[1]

  • Duration: 5 consecutive days of treatment.[1]

  • Primary Measurements: 24-hour intragastric pH recordings were taken at baseline, and on days 1, 3, and 5.[1]

  • Secondary Measurements: Blood levels of this compound, its active metabolite omeprazole, esomeprazole, and gastrin were measured.[1]

  • Safety Assessments: Safety was monitored throughout the 5-day administration period.[1]

Screening Screening Randomization Randomization Screening->Randomization AGN-201904Z_Group This compound (600 mg/day) Randomization->AGN-201904Z_Group Esomeprazole_Group Esomeprazole (40 mg/day) Randomization->Esomeprazole_Group Day1_pH Day 1: 24h pH Monitoring & Blood Sampling AGN-201904Z_Group->Day1_pH Esomeprazole_Group->Day1_pH Day3_pH Day 3: 24h pH Monitoring Day1_pH->Day3_pH Day1_pH->Day3_pH Day5_pH Day 5: 24h pH Monitoring & Blood Sampling Day3_pH->Day5_pH Day3_pH->Day5_pH Analysis Analysis Day5_pH->Analysis

References

AGN-201904Z: A New Frontier in Acid Suppression - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel proton pump inhibitor (PPI), AGN-201904Z, has demonstrated significantly greater and more prolonged gastric acid suppression compared to the current standard of care, esomeprazole. This guide provides a comprehensive cross-validation of available experimental data for researchers, scientists, and drug development professionals, offering a detailed comparison of this compound against its key alternative.

This compound, the sodium salt of AGN-201904, is an acid-stable prodrug of omeprazole.[1][2] Its unique design allows for a slow, chemically metered absorption along the small intestine, leading to a prolonged residence time of its active metabolite, omeprazole, in the systemic circulation.[1][2][3] This contrasts with the rapid absorption of conventional PPIs in the upper gastrointestinal tract.[1][2]

Comparative Efficacy: this compound vs. Esomeprazole

A randomized, open-label, parallel-group study involving 24 healthy, Helicobacter pylori negative male volunteers was conducted to compare the pharmacodynamics and pharmacokinetics of this compound and esomeprazole over five days.[1] The key findings are summarized in the tables below.

Gastric Acid Suppression
ParameterThis compound (600 mg/day)Esomeprazole (40 mg/day)Significance
Median 24-h pH (Day 5) 5.594.50p<0.0001[1]
Median Nocturnal pH (Day 5) 5.382.97p<0.0001[1]
% Time with pH < 4.0 (Nocturnal, Day 5) 17%62%Significant[1]
Nocturnal Acid Breakthrough (NAB)

Nocturnal acid breakthrough, a common limitation of current PPIs, was significantly reduced with this compound treatment.

ParameterThis compoundEsomeprazoleSignificance
Subjects with NAB (Day 5) 25.0%100%p=0.0003[1]
Mean Duration of NAB (Day 1) 2 hours 49 minutes5 hours 6 minutesp=0.005[1]

Mechanism of Action and Pharmacokinetics

This compound's innovative design as a pro-proton pump inhibitor (pro-PPI) underpins its enhanced efficacy. Once absorbed, it is rapidly converted to its active form, omeprazole, which then acts on the gastric H+, K+ ATPase.

cluster_absorption Small Intestine cluster_circulation Systemic Circulation cluster_parietal_cell Parietal Cell This compound This compound Omeprazole Omeprazole This compound->Omeprazole Rapid Hydrolysis H+/K+ ATPase H+/K+ ATPase Omeprazole->H+/K+ ATPase Inhibition Acid Secretion Acid Secretion H+/K+ ATPase->Acid Secretion Suppression

Mechanism of action for this compound.

The pharmacokinetic profile of this compound's active metabolite, omeprazole, was notably different from that of esomeprazole. On day 5, the area under the plasma concentration-time curve (AUC) for omeprazole derived from this compound was twice that of esomeprazole.[1]

Experimental Protocols

The comparative data presented was obtained from a robust clinical study with the following methodology:

Study Design: A randomized, open-label, parallel-group, investigator-blinded study was conducted.[1]

Participants: 24 healthy, Helicobacter pylori negative male volunteers were enrolled.[1]

Treatment Regimen:

  • Group 1: this compound enteric-coated capsules (600 mg/day) for 5 days.[1]

  • Group 2: Esomeprazole delayed-release tablets (40 mg/day) for 5 days.[1]

Data Collection:

  • 24-hour intragastric pH recordings were taken at baseline, and on days 1, 3, and 5.[1]

  • Blood levels of omeprazole, this compound, and gastrin were also measured.[1]

Pharmacokinetic Analysis: A model-independent approach was used to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life for both single and multiple doses.[1]

Screening Screening Randomization Randomization Screening->Randomization Treatment_AGN This compound (600mg/day) Randomization->Treatment_AGN Treatment_ESO Esomeprazole (40mg/day) Randomization->Treatment_ESO Day1 Day 1 (pH & PK Sampling) Treatment_AGN->Day1 Treatment_ESO->Day1 Day3 Day 3 (pH & PK Sampling) Day1->Day3 Day1->Day3 Day5 Day 5 (pH & PK Sampling) Day3->Day5 Day3->Day5 Analysis Analysis Day5->Analysis Day5->Analysis

References

A Comparative Guide to AGN-201904Z and Other Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel pro-proton pump inhibitor (pro-PPI) AGN-201904Z against other compounds in its class. The information presented is supported by experimental data to aid in research and development decisions.

Introduction to this compound

This compound is a new-generation, slowly-absorbed, acid-stable pro-drug of omeprazole.[1] It is designed for a prolonged residence time in the systemic circulation, where it is rapidly converted to its active form, omeprazole.[1] This mechanism of action aims to provide a more sustained and prolonged suppression of gastric acid compared to conventional proton pump inhibitors (PPIs).

Mechanism of Action: The Proton Pump Pathway

Proton pump inhibitors, including this compound, exert their effect by irreversibly blocking the H+/K+ ATPase enzyme system, also known as the proton pump, in gastric parietal cells. This is the final step in gastric acid secretion. The following diagram illustrates this signaling pathway.

Proton Pump Inhibition Pathway cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H+ H+ PPI_prodrug This compound (Prodrug) in circulation PPI_active Active Metabolite (Omeprazole) PPI_prodrug->PPI_active Conversion ProtonPump H+/K+ ATPase (Proton Pump) PPI_active->ProtonPump Irreversible Inhibition ProtonPump->H+ H+ secretion K+ K+ K+->ProtonPump K+ uptake pH Monitoring Workflow Start Start Patient_Prep Patient Preparation - Fasting - Medication washout Start->Patient_Prep End End Catheter_Insertion Insertion of pH Catheter - Nasal or oral route Patient_Prep->Catheter_Insertion Data_Recording 24-Hour Data Recording - Patient maintains diary of symptoms, meals, and sleep Catheter_Insertion->Data_Recording Catheter_Removal Catheter Removal Data_Recording->Catheter_Removal Data_Analysis Data Analysis - % time pH > 4 - Symptom correlation Catheter_Removal->Data_Analysis Data_Analysis->End GERD Clinical Trial Workflow Start Start Patient_Screening Patient Screening - Endoscopy to confirm erosive esophagitis Start->Patient_Screening End End Randomization Randomization - Assignment to treatment or control group Patient_Screening->Randomization Treatment_Period Treatment Period - Typically 8 weeks Randomization->Treatment_Period Follow_up_Endoscopy Follow-up Endoscopy - Assess healing of esophageal erosions Treatment_Period->Follow_up_Endoscopy Efficacy_Analysis Efficacy Analysis - Compare healing rates between groups Follow_up_Endoscopy->Efficacy_Analysis Efficacy_Analysis->End

References

Benchmarking AGN-201904Z: A New Era in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available clinical data reveals that the novel pro-proton pump inhibitor, AGN-201904Z, demonstrates superior and more sustained gastric acid suppression compared to established proton pump inhibitors (PPIs), including esomeprazole, the current standard of care. This comparison guide provides researchers, clinicians, and drug development professionals with a detailed benchmark of this compound's performance against other leading PPIs, supported by experimental data.

This compound, a prodrug of omeprazole, is designed for slow absorption and rapid conversion to its active form in systemic circulation, leading to a prolonged residence time.[1] This unique pharmacokinetic profile translates to a more consistent and extended control of intragastric pH, a critical factor in the management of acid-related gastrointestinal disorders.

Performance Against Esomeprazole: A Head-to-Head Comparison

A randomized, open-label, parallel-group study in healthy Helicobacter pylori negative male volunteers provides a direct comparison of the pharmacodynamic effects of this compound (600 mg/day) and esomeprazole (40 mg/day) over five days. The results, summarized in the table below, highlight the significantly greater and more prolonged acid suppression achieved with this compound.

ParameterDay 1Day 5
Median 24-h Intragastric pH
This compoundSuperior to esomeprazole5.59
EsomeprazoleBaseline4.50
Median Nocturnal Intragastric pH
This compoundSignificantly higher than esomeprazole5.38
EsomeprazoleBaseline2.97
Mean % Time with Intragastric pH ≥ 4 (24-h)
This compound-1.5 times higher than esomeprazole
Esomeprazole--
Mean % Time with Intragastric pH ≥ 5 (24-h)
This compoundSignificantly higher than esomeprazole1.7 times higher than esomeprazole
Esomeprazole--
Nocturnal Acid Breakthrough
This compoundSignificantly lower incidence25% of subjects
Esomeprazole-100% of subjects
Pharmacokinetics (AUC of active metabolite)
This compound (omeprazole)-Twice that of esomeprazole
Esomeprazole--

Broader Benchmarking Against Established PPIs

To contextualize the performance of this compound against a wider array of known inhibitors, data from a five-way crossover study comparing esomeprazole with omeprazole, lansoprazole, pantoprazole, and rabeprazole is presented. This allows for an indirect but informative comparison of this compound with these commonly prescribed PPIs, using esomeprazole as the benchmark.

InhibitorStandard DoseMean Time Intragastric pH > 4.0 (Day 5)
This compound (projected) 600 mgSuperior to all comparators
Esomeprazole40 mg14.0 hours
Rabeprazole20 mg12.1 hours
Omeprazole20 mg11.8 hours
Lansoprazole30 mg11.5 hours
Pantoprazole40 mg10.1 hours

Data for this compound is inferred from its demonstrated superiority over esomeprazole in a head-to-head trial. Data for other PPIs is from a separate five-way crossover study.

Signaling Pathway and Mechanism of Action

Proton pump inhibitors, including the active metabolite of this compound, act by irreversibly blocking the H+/K+ ATPase (the proton pump) in gastric parietal cells. This is the final step in the secretion of gastric acid.

G cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen H+/K+ ATPase H+/K+ ATPase H+ H+ H+/K+ ATPase->H+ H+ Secretion K+ K+ H+/K+ ATPase->K+ K+ Uptake K+_channel K+ Channel K+_channel->K+ Cl-_channel Cl- Channel Cl- Cl- Cl-_channel->Cl- HCl Gastric Acid (HCl) H+->HCl Cl-->HCl AGN-201904Z_prodrug This compound (Prodrug) Omeprazole_active Omeprazole (Active) AGN-201904Z_prodrug->Omeprazole_active Systemic Conversion Omeprazole_active->H+/K+ ATPase Irreversible Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

This compound vs. Esomeprazole Study: A randomized, open-label, parallel-group, investigator-blinded study was conducted in 24 healthy, Helicobacter pylori negative male volunteers.[2] Participants received either this compound enteric-coated capsules (600 mg/day) or esomeprazole delayed-release tablets (40 mg/day) for five consecutive days.[2] Continuous 24-hour intragastric pH recordings were taken at baseline and on days 1, 3, and 5.[2] Blood samples were collected to determine the plasma levels of omeprazole, this compound, and gastrin.[2]

Five-Way PPI Crossover Study: This randomized, open-label, comparative five-way crossover study involved 34 Helicobacter pylori negative patients with symptoms of gastroesophageal reflux disease. Participants received esomeprazole (40 mg), lansoprazole (30 mg), omeprazole (20 mg), pantoprazole (40 mg), and rabeprazole (20 mg) once daily for five consecutive mornings, 30 minutes before a standardized breakfast. A washout period of at least 10 days separated each treatment phase. 24-hour intragastric pH was monitored on day 5 of each treatment period.

G cluster_screening Screening & Randomization cluster_washout Washout Periods (≥10 days) cluster_measurement Measurement Screening Subject Screening Randomization Randomization Screening->Randomization Drug_A Drug A Randomization->Drug_A Washout1 Washout Drug_A->Washout1 Drug_B Drug B Washout2 Washout Drug_B->Washout2 Drug_C Drug C Washout3 Washout Drug_C->Washout3 Drug_D Drug D Washout4 Washout Drug_D->Washout4 Drug_E Drug E pH_monitoring 24-h Intragastric pH Monitoring (Day 5) Drug_E->pH_monitoring Washout1->Drug_B Washout2->Drug_C Washout3->Drug_D Washout4->Drug_E

Caption: Five-way crossover study workflow.

References

Independent Verification of AGN-201904Z Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proton pump inhibitor (PPI) AGN-201904Z with other commercially available PPIs. The data presented is based on independent clinical and in vitro studies to aid in the evaluation of its therapeutic potential.

This compound is the sodium salt of AGN-201904, a novel, slowly-absorbed, acid-stable pro-drug of omeprazole.[1] This design allows for a prolonged systemic circulation of omeprazole, aiming for a more sustained and potent inhibition of gastric acid secretion compared to conventional PPIs.

Comparative Efficacy in Gastric Acid Suppression

Clinical trial data demonstrates that this compound provides a significantly greater and more prolonged suppression of gastric acid compared to esomeprazole, a widely used PPI.

Table 1: Comparison of Intragastric pH Control between this compound and Esomeprazole

ParameterDay 1Day 5
Median 24-h pH
This compound (600 mg)Not Reported5.59
Esomeprazole (40 mg)Not Reported4.50
Median Nocturnal pH
This compound (600 mg)Significantly higher than esomeprazole 5.38
Esomeprazole (40 mg)Lower than this compound2.97
% Time with pH ≥ 4 (24-h)
This compound (600 mg)Not Reported1.5 times higher than esomeprazole
Esomeprazole (40 mg)Not ReportedBaseline
% Time with pH ≥ 4 (Nocturnal)
This compound (600 mg)1.8 times higher than esomeprazole 2.2 times higher than esomeprazole
Esomeprazole (40 mg)BaselineBaseline
% Time with pH ≥ 5 (24-h)
This compound (600 mg)Significantly higher than esomeprazole 1.7 times higher than esomeprazole
Esomeprazole (40 mg)Lower than this compoundBaseline
% Time with pH ≥ 5 (Nocturnal)
This compound (600 mg)Significantly higher than esomeprazole 2.9 times higher than esomeprazole
Esomeprazole (40 mg)Lower than this compoundBaseline

Data sourced from a randomized, open-label, parallel-group study in 24 healthy Helicobacter pylori-negative male volunteers.[2]

To provide a broader context, the following table summarizes the gastric acid control of several established PPIs from a separate five-way crossover study.

Table 2: Comparative Gastric Acid Control of Commercially Available Proton Pump Inhibitors (Day 5)

Proton Pump InhibitorDoseMean Time Intragastric pH > 4.0 (hours)
Esomeprazole40 mg14.0
Rabeprazole20 mg12.1
Omeprazole20 mg11.8
Lansoprazole30 mg11.5
Pantoprazole40 mg10.1

Data from a randomized, open-label, five-way crossover study in 34 Helicobacter pylori-negative patients with GERD symptoms.[1]

Pharmacokinetic Profile of Proton Pump Inhibitors

The therapeutic efficacy of PPIs is influenced by their pharmacokinetic properties. While specific pharmacokinetic data for this compound was not available in the reviewed literature, the active metabolite, omeprazole, has a well-characterized profile. The prolonged action of this compound is attributed to its slow conversion to omeprazole, leading to a longer systemic exposure.

Table 3: Pharmacokinetic Parameters of Various Proton Pump Inhibitors

ParameterEsomeprazoleLansoprazoleOmeprazolePantoprazoleRabeprazole
Bioavailability90%80%30-40%77%52%
Time to Peak1.5 hours1.7 hours0.5-3.5 hours2.5 hours2-5 hours
Half-life1.2-1.5 hours< 2 hours0.5-1 hour~1.9 hours1-2 hours
Protein Binding97%97%95%98%96.3%

This table presents a general comparison of pharmacokinetic parameters for various PPIs.[3]

Mechanism of Action: Proton Pump Inhibition

This compound, through its conversion to omeprazole, acts as a proton pump inhibitor.[1] Omeprazole, a substituted benzimidazole, irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells.[4] This enzyme is the final step in the pathway of gastric acid secretion.

G Proton Pump Inhibitor Signaling Pathway cluster_parietal_cell Gastric Parietal Cell PPI This compound (prodrug) Omeprazole Omeprazole (active form) PPI->Omeprazole Systemic Conversion ProtonPump H+/K+ ATPase (Proton Pump) Omeprazole->ProtonPump Irreversible Inhibition H_ion H+ ProtonPump->H_ion Pumps H+ out GastricLumen Gastric Lumen (Acid Secretion) H_ion->GastricLumen K_ion K+ K_ion->ProtonPump Pumps K+ in

Figure 1: Mechanism of action of this compound.

Experimental Protocols

In Vivo Gastric pH Measurement

The clinical efficacy of this compound and other PPIs is primarily determined by measuring intragastric pH over a 24-hour period.

Methodology:

  • Subject Recruitment: Healthy, H. pylori-negative volunteers are recruited for the study.

  • Baseline Measurement: A baseline 24-hour intragastric pH recording is performed before drug administration.

  • Drug Administration: Subjects are randomized to receive either this compound or a comparator PPI (e.g., esomeprazole) for a specified number of days (e.g., 5 days).

  • pH Monitoring: 24-hour intragastric pH recordings are taken on specified days of treatment (e.g., Day 1 and Day 5). A pH probe is inserted into the stomach to continuously measure acidity.

  • Data Analysis: The primary endpoints typically include the mean 24-hour intragastric pH and the percentage of time the pH remains above a certain threshold (e.g., 4.0 or 5.0), particularly during the nocturnal period.

G In Vivo Gastric pH Measurement Workflow Start Subject Recruitment Baseline Baseline 24-h pH Recording Start->Baseline Randomization Randomization Baseline->Randomization GroupA This compound Administration Randomization->GroupA GroupB Comparator PPI Administration Randomization->GroupB Day1_pH Day 1 24-h pH Recording GroupA->Day1_pH GroupB->Day1_pH Day5_pH Day 5 24-h pH Recording Day1_pH->Day5_pH Analysis Data Analysis Day5_pH->Analysis End End Analysis->End

Figure 2: Workflow for in vivo gastric pH studies.

In Vitro H+, K+-ATPase Inhibition Assay

The direct inhibitory activity of PPIs on the proton pump is assessed using an in vitro enzyme assay.

Methodology:

  • Preparation of H+, K+-ATPase: The H+, K+-ATPase enzyme is typically isolated from the gastric mucosa of animal models (e.g., porcine or rabbit stomach). The tissue is homogenized and subjected to differential centrifugation to obtain a microsomal fraction rich in the enzyme.

  • Acid Activation of PPI: As omeprazole and other PPIs are prodrugs, they require an acidic environment for conversion to their active sulfonamide form. The PPI is pre-incubated in an acidic buffer (e.g., pH 6.1) to facilitate this conversion.

  • Enzyme Inhibition: The activated PPI is then incubated with the prepared H+, K+-ATPase enzyme preparation.

  • ATPase Activity Measurement: The activity of the H+, K+-ATPase is determined by measuring the rate of ATP hydrolysis. This is typically done by quantifying the amount of inorganic phosphate (Pi) released from ATP using a colorimetric assay. The reaction is initiated by the addition of ATP and stopped after a defined incubation period. The absorbance is then measured spectrophotometrically.

  • IC50 Determination: The concentration of the PPI that causes 50% inhibition of the H+, K+-ATPase activity (IC50) is calculated from a dose-response curve.

G In Vitro H+, K+-ATPase Inhibition Assay Start Isolate H+, K+-ATPase from Gastric Mucosa Incubate Incubate Activated PPI with H+, K+-ATPase Start->Incubate Activate Acid Activate PPI (Prodrug to Active Form) Activate->Incubate Add_ATP Add ATP to Initiate Reaction Incubate->Add_ATP Measure_Pi Measure Inorganic Phosphate (Pi) Release Add_ATP->Measure_Pi Calculate Calculate % Inhibition and IC50 Measure_Pi->Calculate End End Calculate->End

Figure 3: Key steps in the in vitro proton pump inhibition assay.

References

Head-to-Head Comparison: Adalimumab vs. Tofacitinib for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of Adalimumab and Tofacitinib in the treatment of Rheumatoid Arthritis (RA).

This guide provides an objective, data-driven comparison of two leading therapeutic agents for rheumatoid arthritis: Adalimumab, a fully human monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α), and Tofacitinib, an oral Janus kinase (JAK) inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the relative performance and underlying biological mechanisms of these two distinct therapeutic modalities.

Executive Summary

Rheumatoid arthritis is a chronic autoimmune disorder characterized by systemic inflammation, leading to progressive joint destruction. The therapeutic landscape for RA has evolved significantly with the introduction of biologic disease-modifying antirheumatic drugs (bDMARDs) and targeted synthetic DMARDs (tsDMARDs). Adalimumab (a bDMARD) and Tofacitinib (a tsDMARD) represent two distinct and highly effective treatment strategies. While both have demonstrated significant efficacy in controlling disease activity, they differ in their mechanism of action, route of administration, and safety profiles. This guide presents a head-to-head comparison based on available clinical trial data to inform research and development decisions.

Mechanisms of Action

Adalimumab: TNF-α Inhibition

Adalimumab is a recombinant human IgG1 monoclonal antibody that specifically binds to and neutralizes both soluble and transmembrane human tumor necrosis factor-alpha (TNF-α).[1][2][3] TNF-α is a pro-inflammatory cytokine that plays a pivotal role in the inflammatory cascade and joint destruction characteristic of rheumatoid arthritis.[4] By blocking the interaction of TNF-α with its cell surface receptors (TNFR1 and TNFR2), Adalimumab effectively downregulates the inflammatory response. This leads to a reduction in the production of other pro-inflammatory cytokines such as IL-1 and IL-6, decreased infiltration of inflammatory cells into the synovium, and a reduction in the expression of adhesion molecules.[4][5]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling TNFa TNF-α TNFR TNF Receptor (TNFR1/TNFR2) TNFa->TNFR Binds to Adalimumab Adalimumab Adalimumab->TNFa Binds and Neutralizes Signaling Downstream Signaling (e.g., NF-κB, MAPK pathways) TNFR->Signaling Activates ProInflammatory Pro-inflammatory Gene Expression (IL-1, IL-6) Signaling->ProInflammatory Leads to

Figure 1: Adalimumab's Mechanism of Action.

Tofacitinib: JAK Inhibition

Tofacitinib is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[6][7][8] JAKs are intracellular tyrosine kinases that are crucial for signal transduction of numerous cytokines and growth factors involved in inflammation and immune responses.[6][9] Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[7] By blocking the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, Tofacitinib prevents the phosphorylation and activation of STATs, which in turn inhibits the transcription of genes encoding pro-inflammatory cytokines.[6][7] This modulation of cytokine signaling leads to a broad suppression of the inflammatory response in rheumatoid arthritis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Cytokine Cytokine CytokineR Cytokine Receptor Cytokine->CytokineR Binds to JAK Janus Kinase (JAK) CytokineR->JAK Activates STAT STAT (unphosphorylated) JAK->STAT Phosphorylates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits pSTAT pSTAT (phosphorylated) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces

Figure 2: Tofacitinib's Mechanism of Action.

Head-to-Head Clinical Efficacy

Direct comparative effectiveness studies and meta-analyses provide valuable insights into the relative performance of Adalimumab and Tofacitinib.

Efficacy Data Summary

The following tables summarize key efficacy outcomes from head-to-head clinical trials and comparative studies in patients with moderate to severe rheumatoid arthritis.

Outcome MeasureAdalimumabTofacitinibNotes
ACR20 Response Lower response rateSignificantly higher response rateA meta-analysis of nine studies showed Tofacitinib to be superior in achieving ACR20.[10][11]
DAS28-CRP Similar reductionSimilar reductionNo significant difference was observed in the improvement of DAS28-CRP between the two drugs.[10][11][12]
HAQ-DI Improvement Less improvementGreater improvementTofacitinib demonstrated a greater improvement in the Health Assessment Questionnaire-Disability Index.[10][11]
VAS Score Improvement Less improvementGreater improvementPatients treated with Tofacitinib reported a greater reduction in the Visual Analog Scale for pain.[10][11]

ACR20: American College of Rheumatology 20% improvement criteria; DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein; HAQ-DI: Health Assessment Questionnaire-Disability Index; VAS: Visual Analog Scale.

Onset of Action

Both Adalimumab and Tofacitinib have a rapid onset of action. In the ARMADA trial, a significant proportion of patients treated with Adalimumab achieved an ACR20 response as early as the first scheduled visit at week 1.[13] Similarly, studies on Tofacitinib have demonstrated early and sustained clinical efficacy.[14]

Safety Profile

The safety profiles of Adalimumab and Tofacitinib are well-characterized, with both drugs carrying warnings for an increased risk of serious infections.

Adverse EventAdalimumabTofacitinibNotes
Serious Infections Increased riskIncreased riskBoth drugs are associated with an increased risk of serious infections, including tuberculosis.[15]
Malignancies Potential increased riskPotential increased riskThe long-term risk of malignancies is a consideration for both classes of drugs.
Gastrointestinal Perforations Caution advisedUse with caution in patients at increased risk for gastrointestinal perforations.[6]
Lipid Elevations ObservedTofacitinib has been associated with increases in lipid levels.[15]
Injection Site Reactions CommonNot applicable (oral)Injection site reactions are a common side effect of Adalimumab.

Experimental Protocols

The following sections detail the methodologies of key clinical trials that have evaluated the efficacy and safety of Adalimumab and Tofacitinib.

Adalimumab Clinical Trial Protocols

ARMADA Trial: A 24-week, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of Adalimumab in combination with methotrexate (MTX) in 271 patients with active RA despite treatment with MTX.[13]

  • Patient Population: Adults with active RA who had an inadequate response to MTX.

  • Intervention: Adalimumab (20 mg, 40 mg, or 80 mg subcutaneously every other week) or placebo, in addition to their stable dosage of MTX.[13]

  • Primary Endpoint: American College of Rheumatology 20% improvement (ACR20) at 24 weeks.[13]

PREMIER Trial: A 2-year, multicenter, randomized, double-blind, active comparator-controlled study of 799 RA patients with active disease of <3 years' duration who had not been previously treated with MTX.[1][7]

  • Patient Population: MTX-naïve adults with early, aggressive RA.[1]

  • Intervention: Adalimumab 40 mg subcutaneously every other week plus MTX, Adalimumab 40 mg subcutaneously every other week plus placebo, or weekly oral MTX plus placebo.[7]

  • Co-Primary Endpoints (Year 1): ACR50 response and mean change from baseline in the modified total Sharp score.[1][7]

Tofacitinib Clinical Trial Protocols

ORAL Standard Trial: A 12-month, phase 3 study comparing the efficacy of Tofacitinib with Adalimumab or placebo in 717 patients with active RA despite background MTX.[2]

  • Patient Population: Adults with active RA on a stable dose of MTX.

  • Intervention: Tofacitinib (5 mg or 10 mg twice daily), Adalimumab (40 mg every two weeks), or placebo.[2]

  • Primary Endpoints: ACR20 response at month 6, change from baseline in HAQ-DI score at month 3, and the percentage of patients with a DAS28-4(ESR) of less than 2.6 at month 6.

ORAL Scan Trial: A two-year study that randomized 800 patients with moderate-to-severe active RA who had an inadequate response to MTX.[8][15]

  • Patient Population: Adults with moderate-to-severe active RA with an inadequate response to MTX.[8]

  • Intervention: Tofacitinib (5 or 10 mg twice daily) or placebo, added to background MTX.[8]

  • Primary Endpoints: ACR20 response rates at six months, change from baseline in modified Total Sharp Score (mTSS) at six months, mean change in HAQ-DI at three months, and reaching DAS28-4(ESR) <2.6 at six months.[8]

cluster_adalimumab Adalimumab Trials cluster_tofacitinib Tofacitinib Trials cluster_endpoints Key Endpoints ARMADA ARMADA Trial (MTX-IR) ACR ACR Response (20, 50, 70) ARMADA->ACR DAS28 DAS28-CRP/ESR ARMADA->DAS28 PREMIER PREMIER Trial (MTX-Naïve) PREMIER->ACR mTSS mTSS (Radiographic Progression) PREMIER->mTSS ORAL_Standard ORAL Standard (vs Adalimumab) ORAL_Standard->ACR ORAL_Standard->DAS28 HAQDI HAQ-DI ORAL_Standard->HAQDI ORAL_Scan ORAL Scan (MTX-IR) ORAL_Scan->ACR ORAL_Scan->DAS28 ORAL_Scan->HAQDI ORAL_Scan->mTSS

Figure 3: Overview of Key Clinical Trials and Endpoints.

Conclusion

Both Adalimumab and Tofacitinib are highly effective treatments for rheumatoid arthritis, offering significant improvements in disease activity and physical function. Adalimumab, a well-established biologic, specifically targets TNF-α, a key inflammatory cytokine. Tofacitinib, a newer oral small molecule, offers a broader immunomodulatory effect by inhibiting the JAK-STAT signaling pathway.

Head-to-head data suggests that while both drugs have a similar effect on reducing overall disease activity as measured by DAS28-CRP, Tofacitinib may offer advantages in terms of ACR20 response and improvements in patient-reported outcomes such as disability and pain. The choice between these agents will depend on a variety of factors including patient preference for oral versus injectable administration, previous treatment history, and individual patient risk factors. Further long-term comparative studies are needed to fully elucidate the relative benefits and risks of these two important therapeutic options.

References

AGN-201904Z: A New Frontier in Acid Suppression

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the novel proton pump inhibitor AGN-201904Z against traditional therapies, supported by key experimental data for researchers and drug development professionals.

This compound represents a significant development in the management of acid-related gastrointestinal disorders. As a slow-release pro-drug of omeprazole, this compound offers a distinct pharmacokinetic profile, leading to more sustained suppression of gastric acid compared to conventional proton pump inhibitors (PPIs). This guide provides an in-depth comparison of this compound with its primary competitor, esomeprazole, focusing on pharmacodynamic and pharmacokinetic data from a key clinical study.

Comparative Efficacy in Gastric Acid Suppression

A pivotal Phase I clinical trial provides the most comprehensive data on the specificity and efficacy of this compound. The study compared the effects of this compound (600 mg/day) with esomeprazole (40 mg/day) in healthy, H. pylori-negative male volunteers over a five-day period. The results demonstrate a statistically significant improvement in gastric acid control with this compound.

Intragastric pH Control

The primary measure of efficacy for acid-suppressing medication is the control of intragastric pH. This compound demonstrated superior performance in maintaining a higher intragastric pH over a 24-hour period, particularly during the critical nocturnal hours.

ParameterThis compound (Day 5)Esomeprazole (Day 5)p-value
Median 24-hour pH5.594.50<0.0001
Median Nocturnal pH5.382.97<0.0001
% Time pH ≥ 3 (Nocturnal)90.0%49.6%<0.001
% Time pH ≥ 5 (Nocturnal)100% (for ≥12h)25% (for ≥12h)<0.001

Data sourced from a Phase I, randomized, open-label study in healthy volunteers.

Nocturnal Acid Breakthrough

Nocturnal acid breakthrough (NAB) is a common limitation of conventional PPIs. This compound was significantly more effective in preventing NAB. On day 5 of the study, 100% of subjects in the esomeprazole group experienced NAB, compared to only 25% in the this compound group (p=0.0003).

Pharmacokinetic Profile

The enhanced efficacy of this compound is directly attributable to its unique pharmacokinetic properties. As a pro-drug, it is slowly absorbed and converted to its active form, omeprazole, in the systemic circulation. This results in a prolonged plasma residence time of the active metabolite.

Parameter (Day 5)AGN-201904-Z (Omeprazole)Esomeprazole
Cmax (ng/mL)593.8 ± 217.41293.6 ± 583.7
Tmax (hr)8.0 (4.0-12.0)2.0 (1.0-4.0)
AUC0–24 (ng·h/mL)7119.2 ± 2423.43559.8 ± 1745.2

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0–24: Area under the plasma concentration-time curve over 24 hours. Data are presented as mean ± SD for Cmax and AUC, and median (range) for Tmax.

Of note, the area under the curve (AUC) for the active metabolite (omeprazole) of AGN-201904-Z was twice that of esomeprazole on day 5, indicating a greater overall drug exposure.

Mechanism of Action: The Proton Pump Pathway

Proton pump inhibitors, including the active metabolite of this compound, act by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the parietal cells of the stomach. This is the final step in the secretion of gastric acid. The prolonged plasma concentration of omeprazole derived from this compound allows for the inhibition of a greater number of active proton pumps over a 24-hour period.

G cluster_parietal_cell Parietal Cell PPI This compound (Omeprazole) Pump H+/K+ ATPase (Proton Pump) PPI->Pump Inhibits H_ion H+ Pump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->Pump Enters Cell Gastrin Gastrin Gastrin->Pump Stimulates Histamine Histamine Histamine->Pump Stimulates Acetylcholine Acetylcholine Acetylcholine->Pump Stimulates

Caption: Signaling pathway of gastric acid secretion and inhibition by this compound.

Experimental Protocols

The data presented in this guide were obtained through rigorous experimental methodologies as detailed in the Phase I clinical trial.

Intragastric pH Monitoring
  • Procedure: Continuous 24-hour intragastric pH recordings were taken at baseline, and on days 1, 3, and 5 of treatment. A pH catheter with a glass electrode was used for the measurements.

  • Data Analysis: The primary pharmacodynamic variable was the median intragastric pH over 24 hours. Other key parameters included the percentage of time with intragastric pH > 3 and > 5, and the occurrence of nocturnal acid breakthrough (defined as a drop in pH to < 4 for at least one continuous hour during the nocturnal period).

Pharmacokinetic Analysis
  • Sample Collection: Venous blood samples were collected pre-dose and at specified time points (1, 2, 4, 8, 12, and 24 hours) post-dose on days 1 and 5.

  • Analytical Method: Plasma concentrations of AGN-201904-Z, omeprazole, and esomeprazole were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Parameter Calculation: Standard pharmacokinetic parameters, including Cmax, Tmax, and AUC0–24, were calculated from the plasma concentration-time profiles.

G cluster_workflow Experimental Workflow Dosing Daily Dosing (this compound or Esomeprazole) for 5 days pH_Monitoring 24-hour Intragastric pH Monitoring (Baseline, Day 1, 3, 5) Dosing->pH_Monitoring Blood_Sampling Pharmacokinetic Blood Sampling (Day 1, 5) Dosing->Blood_Sampling Data_Analysis Pharmacodynamic & Pharmacokinetic Data Analysis pH_Monitoring->Data_Analysis LCMS LC-MS/MS Analysis Blood_Sampling->LCMS LCMS->Data_Analysis

Caption: Workflow for the comparative clinical trial of this compound and esomeprazole.

Conclusion

The available data strongly suggest that this compound offers a significant advantage over at least one leading conventional PPI, esomeprazole, in terms of providing more consistent and prolonged gastric acid suppression, particularly during the overnight period. Its novel pro-drug formulation and resulting pharmacokinetic profile represent a promising advancement for the treatment of acid-related disorders. Further large-scale clinical trials are warranted to confirm these findings in patient populations and to explore the full clinical potential of this new therapeutic agent.

Safety Operating Guide

Standard Operating Procedure: AGN-201904Z Waste Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of pharmaceutical compounds like AGN-201904Z is critical to ensure personnel safety, environmental protection, and regulatory compliance.[1][2] this compound is identified as a potent, acid-stable pro-proton pump inhibitor (pro-PPI) that is converted to omeprazole in the systemic circulation.[3][4][5] As a potent, pharmacologically active compound, all waste streams containing this compound must be treated as hazardous chemical waste.[1][6]

This document provides step-by-step guidance for the safe handling and disposal of this compound and associated contaminated materials in a laboratory setting. Adherence to these procedures is mandatory for all personnel.

Waste Classification and Segregation

All materials that have come into contact with this compound must be disposed of as hazardous waste. Under no circumstances should this waste be disposed of in regular trash or discharged into the sewer system.[2][7] Proper segregation at the point of generation is the first and most critical step.

Waste Streams:

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, bench paper, and vials containing solid this compound.

  • Liquid Waste: Unused or expired solutions, solvents containing this compound, and the first rinse from decontaminating glassware. Aqueous and solvent-based waste must be segregated.[8]

  • Sharps Waste: Needles, syringes, scalpels, and broken glassware contaminated with this compound.

Procedural Steps for Disposal

Step 1: Container Selection and Labeling

  • Select containers that are chemically compatible with the waste type and are in good condition, free from leaks or damage.[7] The original chemical container is often the best choice for unused product.[7]

  • As soon as the first item of waste is added, label the container with a hazardous waste tag. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list all components and their approximate percentages.

Step 2: Waste Accumulation

  • Solid Waste: Place into a designated, leak-proof container lined with a heavy-duty plastic bag. Keep the container closed at all times except when adding waste.[7]

  • Liquid Waste:

    • Segregate halogenated and non-halogenated solvent waste.

    • Segregate aqueous waste.

    • Fill liquid waste containers no more than 75% full to allow for vapor expansion and prevent spills.[8]

  • Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container clearly labeled for chemically contaminated sharps.[8]

Step 3: Storage

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure secondary containment is used for all liquid waste containers to capture any potential leaks.[7]

  • Store incompatible waste streams separately to prevent accidental mixing.[2]

Step 4: Arranging for Pickup

  • Once a waste container is full or has reached its accumulation time limit (typically 6 months), submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[8]

  • Do not abandon chemicals or waste.[8]

Decontamination of Laboratory Equipment

Thorough decontamination is essential to ensure surfaces and equipment are safe for subsequent use.[9]

Experimental Protocol: Triple Rinse Method This protocol is mandatory for all non-disposable glassware and equipment that has been in contact with this compound.

  • Initial Rinse (Waste Collection): Perform the first rinse with a suitable solvent (e.g., 70% ethanol). This initial rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.

  • Second Rinse (Wash): Wash the equipment thoroughly with laboratory-grade detergent and water. This rinseate can typically be disposed of down the drain, but consult your institutional EHS guidelines.

  • Final Rinse (Purification): Rinse the equipment with deionized water to remove any remaining detergent residue.

Quantitative Disposal Parameters

The following table outlines key quantitative limits and parameters that must be observed during the waste management process for this compound.

ParameterSpecificationRationale / Regulation
Liquid Waste Container Fill Level Max 75% of total volumeTo prevent spills from thermal expansion and facilitate safe handling.[8]
Aqueous Waste pH Range 5.5 - 9.5Required for sewer disposal of decontamination rinseate only (post-initial hazardous rinse).
Lab Accumulation Limit (Total) < 25 GallonsStandard laboratory accumulation limit before requiring EHS removal.[8]
Acute Hazardous Waste Limit < 1 Quart (Liquid)This compound, as a potent compound, falls under stricter accumulation limits.[10]
Container Storage Time Max 6 Months from start dateMandated maximum time for waste to be stored in a Satellite Accumulation Area.[2][8]

Visual Guides

The following diagrams illustrate the critical decision-making and procedural workflows for handling this compound waste.

G start Waste Generation (this compound Contaminated) is_sharp Is the item a needle, blade, or broken glass? start->is_sharp is_liquid Is the waste primarily liquid? is_sharp->is_liquid No (Solid) sharps_container Dispose in Labeled CHEMICALLY CONTAMINATED Sharps Container is_sharp->sharps_container Yes is_aqueous Is it an aqueous solution? is_liquid->is_aqueous Yes solid_container Dispose in Labeled SOLID HAZARDOUS WASTE Container (Lined) is_liquid->solid_container No aqueous_container Dispose in Labeled AQUEOUS HAZARDOUS WASTE Container is_aqueous->aqueous_container Yes solvent_container Dispose in Labeled SOLVENT HAZARDOUS WASTE Container is_aqueous->solvent_container No (Solvent) ehs_pickup Store in SAA & Arrange for EHS Pickup sharps_container->ehs_pickup solid_container->ehs_pickup aqueous_container->ehs_pickup solvent_container->ehs_pickup

Caption: Decision workflow for segregating this compound waste streams.

G start Contaminated Glassware/ Equipment rinse1 Step 1: Initial Rinse (with 70% Ethanol) start->rinse1 collect_rinse Collect Rinseate into LIQUID HAZARDOUS WASTE Container rinse1->collect_rinse rinse2 Step 2: Wash (with Detergent & Water) collect_rinse->rinse2 drain_dispose Dispose Rinseate to Sanitary Sewer (per EHS) rinse2->drain_dispose rinse3 Step 3: Final Rinse (with Deionized Water) drain_dispose->rinse3 clean Clean Equipment Ready for Reuse or Storage rinse3->clean

Caption: Protocol for the triple-rinse decontamination of lab equipment.

References

Safe Handling and Disposal of the Novel Compound AGN-201904Z

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "AGN-201904Z" is not a publicly recognized chemical entity. As such, no specific Material Safety Data Sheet (MSDS) or detailed safety information is available. The following guidelines are based on established best practices for handling novel or uncharacterized chemical substances and should be considered a foundational framework. A substance-specific risk assessment must be conducted by qualified safety professionals before any handling, storage, or disposal.

This guide provides essential safety and logistical information, including operational and disposal plans, for handling novel chemical compounds like this compound where specific hazard data is unavailable. It is intended for researchers, scientists, and drug development professionals. When the hazards of a substance are unknown, it must be treated as highly hazardous, assuming potential toxicity, flammability, corrosivity, and reactivity.[1]

Personal Protective Equipment (PPE)

A conservative approach to personal protective equipment is crucial when handling a novel compound with unknown toxicity.[2] The following table summarizes the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment (PPE)Purpose
Handling Powder (weighing, aliquoting) • Full-face respirator with P100/OV (or equivalent) particulate and organic vapor filters• Double-gloving: Inner nitrile, outer chemically resistant (e.g., butyl rubber)[1]• Disposable lab coat or gown• Safety goggles (in addition to full-face respirator)To prevent inhalation of fine particles and protect against splashes, sprays, and vapors.[1][3]
Preparing Solutions • Certified Chemical Fume Hood[1][3]• Chemical-resistant gloves (e.g., Nitrile, Neoprene)[3]• Lab coat• Safety glasses with side shields or safety goggles[3]To prevent skin contact and protect eyes from splashes.[3]
Conducting Reactions • Fume hood or other ventilated enclosure• Chemical-resistant gloves (e.g., Nitrile, Neoprene)• Lab coat• Safety glasses with side shields or safety gogglesTo protect skin and clothing from contamination and shield eyes from potential splashes.
General Laboratory Work • Lab coat• Safety glasses with side shields• Appropriate street clothing (long pants, closed-toe shoes)[4]To provide a basic barrier against accidental spills and splashes.
Experimental Protocols: Handling and Disposal

Adherence to strict protocols is critical to ensure both personnel safety and experimental integrity.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, tightly sealed container.[3]

  • Keep it in a designated, ventilated, and access-controlled storage area away from incompatible materials.[3][5] If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.[3]

Weighing and Solution Preparation:

  • Preparation: Don all required PPE before entering the designated handling area.[3] Ensure the chemical fume hood or a powder-containment balance enclosure is functioning correctly.[2][3]

  • Weighing: Perform all weighing operations within the certified enclosure.[3] Use appropriate weighing paper or a tared container and handle the compound with a dedicated spatula.[3] Close the primary container immediately after dispensing.[3]

  • Solubilization: Slowly add the solvent to the weighed compound to prevent splashing.[3] If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.[3]

  • Labeling: Clearly label the resulting solution with the compound ID, concentration, solvent, and date.[3]

Disposal Plan:

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste containing the novel compound in a separate, clearly labeled hazardous waste container.[2][3] Do not mix with other waste streams unless compatibility has been confirmed.[2]

  • Sharps: Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[2]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentEmergency Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][5]
Spill Evacuate the immediate area and alert colleagues and the laboratory supervisor. For small, manageable spills by trained personnel, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the laboratory and contact the institutional safety office.[3]

Visualized Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling a novel compound, from preparation to disposal, emphasizing safety at each step.

start Start: Receive Compound ppe 1. Don Full PPE start->ppe prep_area 2. Prepare Handling Area (Fume Hood/Enclosure) ppe->prep_area weigh 3. Weigh Compound prep_area->weigh solubilize 4. Prepare Solution weigh->solubilize experiment 5. Conduct Experiment solubilize->experiment decontaminate 6. Decontaminate Workspace & Equipment experiment->decontaminate waste_solid 7a. Segregate Solid Waste decontaminate->waste_solid waste_liquid 7b. Segregate Liquid Waste decontaminate->waste_liquid dispose 8. EHS Disposal waste_solid->dispose waste_liquid->dispose end End dispose->end

Caption: Workflow for handling novel chemical compounds.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.